Rotundine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864207 | |
| Record name | Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2934-97-6 | |
| Record name | (±)-Tetrahydropalmatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corydalis B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROPALMATINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levo-Tetrahydropalmatine (l-THP): A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levo-tetrahydropalmatine (l-THP), a protoberberine isoquinoline alkaloid, is a pharmacologically active compound extracted from plants of the Corydalis and Stephania genera.[1] For decades, it has been used in traditional Chinese medicine and is marketed under the trade name Rotundine for its analgesic, sedative, and anxiolytic properties.[2][3] Its unique pharmacological profile, characterized by interactions with multiple neurotransmitter systems, has made it a subject of intense research, particularly for its potential in treating addiction and other neurological disorders.[4][3][5][6] This technical guide provides an in-depth overview of the core signaling pathways modulated by l-THP, presenting key quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
Core Signaling Pathways and Molecular Interactions
The primary mechanism of action for l-THP involves its interaction with monoaminergic neurotransmitter systems, most notably the dopaminergic, serotonergic, and adrenergic systems. It also allosterically modulates GABAergic transmission.[2][7][8]
Dopaminergic System Modulation
L-THP is predominantly characterized as a dopamine receptor antagonist, with binding affinity for D1, D2, and D3 receptor subtypes.[2][6][7][9] It exhibits a higher affinity for D1 than D2 receptors, a profile that distinguishes it from many typical antipsychotics.[3][8][10]
-
D1 and D2 Receptor Antagonism: L-THP acts as an antagonist at both postsynaptic D1 and D2 receptors.[2][3] Blockade of these receptors is central to its sedative and anxiolytic effects.[2] The antagonism of D1 receptors and the more moderate antagonism of D2 receptors are thought to contribute to its therapeutic effects in models of addiction.[3][11]
-
D3 Receptor Interaction: L-THP also binds to D3 receptors, although with a lower affinity compared to D1 and D2 receptors.[3][9] Antagonism at the D3 receptor is a key area of interest for anti-addiction therapies, as this receptor is implicated in drug craving and relapse.[6][9]
-
Presynaptic Autoreceptor Blockade: In addition to its postsynaptic effects, l-THP can block presynaptic D2 autoreceptors, which leads to an increase in dopamine release in certain brain regions.[2][3][12]
Serotonergic and Adrenergic Systems
L-THP demonstrates significant binding to several serotonin (5-HT) and adrenergic receptors, contributing to its complex pharmacological profile.[5][7]
-
Serotonin Receptors: High-affinity binding has been identified for 5-HT1A, 5-HT1D, and 5-HT7 receptors.[7] Its interaction with the 5-HT1A receptor, in particular, may contribute to its anxiolytic and antidepressant-like effects.[2][3][8]
-
Adrenergic Receptors: L-THP acts as an antagonist at α1-adrenergic receptors and also binds with high affinity to α2A-adrenergic receptors.[2][3][7] These interactions may play a role in its sedative properties and its ability to modulate the effects of psychostimulants.[3]
GABAergic System Modulation
L-THP is reported to be a positive allosteric modulator of GABA-A receptors.[2][8] By facilitating the binding of GABA, the primary inhibitory neurotransmitter in the central nervous system, l-THP enhances GABAergic transmission. This action likely contributes significantly to its sedative, hypnotic, and anxiolytic effects.[2][8]
Downstream Intracellular Signaling Cascades
The interaction of l-THP with its primary receptor targets initiates downstream signaling cascades that mediate its cellular effects. Key pathways affected include the Protein Kinase A (PKA), Akt, and Extracellular Signal-Regulated Kinase (ERK) pathways.
-
PKA, Akt, and ERK Activation: Studies have shown that acute administration of l-THP leads to an increase in the phosphorylated (active) forms of PKA, Akt (at Ser-473), and ERK (at Thr202/Tyr204) in the caudate-putamen, but not the nucleus accumbens.[13] This effect is consistent with its antagonism of D2 receptors, which are typically coupled to the inhibitory G-protein (Gi/o) that suppresses cAMP production and downstream PKA signaling.[1][13]
-
ERK and CREB in Addiction Models: In models of drug addiction, l-THP has been shown to prevent the enhanced phosphorylation of ERK and cAMP response element-binding protein (CREB) induced by drugs like fentanyl and methamphetamine in reward-related brain regions, including the nucleus accumbens and prefrontal cortex.[14][15] This suggests that l-THP's therapeutic potential in addiction may stem from its ability to normalize drug-induced neuroadaptations in these critical signaling pathways.[14][15][16]
Data Presentation: Quantitative Analysis
Quantitative data on the binding affinity and functional impact of l-THP are summarized below for direct comparison.
Table 1: Receptor Binding Affinity of Levo-Tetrahydropalmatine (l-THP)
| Receptor Target | Kᵢ (nM ± SEM) | IC₅₀ (nM ± SEM) | Binding Characteristic |
|---|---|---|---|
| Dopamine D1 | 124 ± 6 | 166 ± 8 | Antagonist[2][3] |
| Dopamine D2 | 388 ± 78 | 1470 ± 270 | Antagonist[2][3] |
| Dopamine D3 | 1420 ± 220 | 3250 ± 540 | Antagonist[3][9] |
| Serotonin 5-HT1A | 340 ± 63 | 374 ± 69 | Binds with high affinity[2][3] |
| Adrenergic α1A | ND | ND | >50% inhibition at 10µM[3][7] |
| Adrenergic α2A | ND | ND | >50% inhibition at 10µM[3][7] |
| GABA-A | ND | ND | Positive Allosteric Modulator[2][8] |
ND: Not Determined. Data compiled from multiple sources.[2][3][7][9]
Table 2: Downstream Signaling Effects of Levo-Tetrahydropalmatine (l-THP)
| Signaling Molecule | Effect | Brain Region | Experimental Context |
|---|---|---|---|
| pPKA | Increased | Caudate-Putamen | Acute l-THP administration in mice[13] |
| pAkt (Ser-473) | Increased | Caudate-Putamen | Acute l-THP administration in mice[13] |
| pERK (Thr202/Tyr204) | Increased | Caudate-Putamen | Acute l-THP administration in mice[13] |
| pERK | Attenuates METH-induced increase | Nucleus Accumbens, Prefrontal Cortex | Methamphetamine (METH) CPP model in mice[14] |
| pCREB | Attenuates fentanyl-induced increase | Hippocampus, Nucleus Accumbens, Prefrontal Cortex | Fentanyl CPP model in mice[15] |
pPKA: phosphorylated Protein Kinase A; pAkt: phosphorylated Akt; pERK: phosphorylated Extracellular signal-regulated kinase; pCREB: phosphorylated cAMP response element-binding protein; CPP: Conditioned Place Preference.
Experimental Protocols
Detailed methodologies for key assays are provided to enable replication and further investigation.
Protocol 1: Competitive Radioligand Binding Assay for Dopamine Receptors
This protocol outlines the standard procedure for determining the binding affinity of a test compound (like l-THP) for a specific dopamine receptor subtype.
1. Materials and Reagents:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2L).[17]
-
Radioligand: A high-affinity ligand labeled with a radioisotope (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone or [³H]-Raclopride for D2).[17][18]
-
Test Compound: Levo-tetrahydropalmatine (l-THP).
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Butaclamol or 1 µM cis-flupenthixol) to determine non-specific binding.[17][18]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[17]
-
Equipment: 96-well microplates, cell harvester, glass fiber filters, scintillation vials, scintillation fluid, liquid scintillation counter.[17]
2. Procedure:
-
Assay Plate Setup: The assay is performed in triplicate in a 96-well plate.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand (at its approximate Kd value), and the cell membrane suspension.[17]
-
Non-specific Binding (NSB) Wells: Contain the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.[17]
-
Competition Wells: Contain serial dilutions of l-THP, the fixed concentration of radioligand, and the membrane suspension.[17]
-
-
Incubation: Incubate the plate at room temperature (or 27°C) for 60-120 minutes to allow the binding to reach equilibrium.[18][19]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer.[17]
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[17]
3. Data Analysis:
-
Calculate specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of l-THP.
-
Fit the resulting sigmoidal curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of l-THP that inhibits 50% of specific radioligand binding).[17]
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Fluorescence-Based Functional Assay for GABA-A Receptor Modulation
This protocol describes a high-throughput method to assess the functional modulation of GABA-A channels by compounds like l-THP using a fluorescent imaging plate reader (FLIPR).
1. Materials and Reagents:
-
Cell Line: HEK293 cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) and a halide-sensitive yellow fluorescent protein (YFP).[20][21]
-
Agonist: Gamma-aminobutyric acid (GABA).
-
Test Compound: Levo-tetrahydropalmatine (l-THP).
-
Assay Buffer (Chloride-free): A buffer containing a non-halide salt (e.g., sodium gluconate) to establish an ion gradient.
-
Stimulation Buffer: Assay buffer containing a source of iodide (I⁻), such as NaI.
-
Equipment: FLIPR or similar fluorescence microplate reader, 384-well microplates.
2. Procedure:
-
Cell Plating: Seed the engineered cells into 384-well microplates and allow them to adhere overnight.
-
Compound Addition:
-
Wash the cells with chloride-free assay buffer.
-
Add varying concentrations of l-THP (or vehicle control) to the wells and incubate for a predefined period to allow for compound interaction with the receptor.
-
-
Fluorescence Measurement:
-
Place the plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add a mixture of GABA (at a sub-maximal concentration, e.g., EC₂₀) and the iodide-containing stimulation buffer.
-
-
Mechanism: In the presence of GABA, the GABA-A channel opens, allowing I⁻ ions to flow into the cell down their concentration gradient. The influx of I⁻ quenches the fluorescence of the intracellular YFP. A positive allosteric modulator like l-THP will enhance the GABA-induced channel opening, leading to a greater influx of I⁻ and a more significant quenching of fluorescence compared to GABA alone.
3. Data Analysis:
-
The change in fluorescence intensity over time is measured for each well.
-
Calculate the percentage of fluorescence quench or the rate of quench.
-
Plot the response against the concentration of l-THP to generate a dose-response curve and determine its EC₅₀ (the concentration that produces 50% of the maximal potentiation).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows associated with levo-tetrahydropalmatine.
Caption: Primary receptor targets and mechanisms of l-THP.
Caption: Downstream signaling effects of l-THP, primarily via D2R antagonism.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a fluorescence-based GABA-A functional assay.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dopamine receptor antagonist levo-tetrahydropalmatine attenuates heroin self-administration and heroin-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
The Pharmacological Profile of Rotundine for Analgesia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundine, also known as l-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid primarily extracted from plants of the Corydalis and Stephania genera.[1][2][3] It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its analgesic effects. It delves into its complex mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and pain management research.
Mechanism of Action
This compound's analgesic effects are not mediated by opioid receptors, which distinguishes it from many common analgesics and reduces the potential for addiction.[5][6] Its primary mechanism involves the modulation of several neurotransmitter systems within the central nervous system (CNS).[1][4]
Dopaminergic System Modulation
The most significant aspect of this compound's mechanism of action is its role as a dopamine receptor antagonist.[1][4][6] It exhibits a higher affinity for D1 receptors compared to D2 receptors.[7] By blocking these receptors, this compound modulates dopaminergic pathways, leading to a decrease in dopamine-mediated neuronal activity, which is crucial for its analgesic effects as it alters pain perception pathways in the CNS.[1] The antagonism of postsynaptic dopamine receptors is believed to be the primary driver of its effects on pain and addiction.[7]
Serotonergic and Noradrenergic System Interaction
This compound also interacts with serotonin and norepinephrine systems, which play significant roles in mood regulation and pain signaling.[1][4] It is an antagonist of the 5-HT1A receptor.[7][8] The modulation of these neurotransmitter systems contributes to its broad spectrum of action in managing pain and anxiety.[1]
Other Receptor Interactions
Beyond the dopaminergic and serotonergic systems, this compound has been shown to interact with other receptor types. It functions as an antagonist at α-1 adrenergic receptors and facilitates GABA binding through positive allosteric effects at GABA-A receptors.[7] A recent study has also suggested that l-THP may exert its analgesic effect in neuropathic pain by inhibiting neuroinflammation through the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis.[9]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data related to this compound's receptor binding affinities and inhibitory concentrations.
| Receptor | Parameter | Value | Reference |
| Dopamine D1 | IC50 | 166 nM | [7][8] |
| Ki | 124 nM | [3][7] | |
| Dopamine D2 | IC50 | 1.47 µM | [7][8] |
| Ki | 388 nM | [3][7] | |
| Dopamine D3 | IC50 | 3.25 µM | [7][8] |
| Serotonin 5-HT1A | IC50 | 374 nM | [7][8] |
| Ki | 340 nM | [3][7] |
Table 1: In Vitro Receptor Binding Profile of this compound.
| Animal Model | Analgesic Effect | Dosage | Administration Route | Reference |
| Mice | Increased hot-plate latency | 10-25 mg/kg | Oral | [7] |
| Rats (Inflammatory Pain) | Alleviated mechanical allodynia and heat hyperalgesia | 5-10 mg/kg | Intraperitoneal | [10] |
| Morphine-dependent animals | Attenuated hyperalgesia during acute withdrawal | 5 or 7.5 mg/kg | Oral |
Table 2: In Vivo Analgesic Efficacy of this compound.
Signaling Pathways
The analgesic action of this compound is underpinned by its interaction with specific signaling pathways. The following diagram illustrates the proposed mechanism of action involving dopamine receptor antagonism.
Caption: this compound's antagonism of D1 and D2 dopamine receptors.
The following diagram illustrates a simplified workflow for assessing the analgesic effects of this compound in a preclinical setting.
Caption: Preclinical workflow for analgesic assessment of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's analgesic properties are provided below.
Hot Plate Test
This test is used to measure the response to a thermal stimulus.
-
Apparatus: A heated plate with a controllable and uniform surface temperature.
-
Procedure:
-
The surface of the hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
An animal (typically a mouse or rat) is placed on the hot plate, and a timer is started.
-
The latency to the first sign of nociception (e.g., licking of the paws, jumping) is recorded.
-
A cut-off time is established (e.g., 30-60 seconds) to prevent tissue damage.
-
The animal is removed from the plate immediately after the response or at the cut-off time.
-
The test is conducted before and at various time points after the administration of this compound or a vehicle control. An increase in latency indicates an analgesic effect.[7]
-
Tail Flick Test
This test also assesses the response to a thermal stimulus, specifically applied to the tail.
-
Apparatus: A device that focuses a radiant heat source onto the animal's tail.[11]
-
Procedure:
-
The animal (typically a mouse or rat) is gently restrained, with its tail exposed.[11]
-
A beam of high-intensity light is focused on a specific point on the tail, and a timer is initiated.[12]
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail flick latency.[12]
-
A cut-off time is implemented to avoid tissue injury.
-
Measurements are taken before and after the administration of this compound or a vehicle. An increased latency suggests analgesia.[13][14]
-
Formalin Test
This test is a model of continuous pain resulting from tissue injury and inflammation.
-
Procedure:
-
A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of the animal's hind paw.[15][16]
-
The animal is then placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or shaking the injected paw is recorded over a specific period (e.g., 60 minutes).
-
The pain response typically occurs in two phases: an early, acute phase (0-5 minutes after injection) and a late, inflammatory phase (15-60 minutes after injection).[15][17]
-
This compound or a vehicle is administered prior to the formalin injection, and its effect on the duration of nociceptive behaviors in each phase is quantified.
-
Pharmacokinetics
This compound is well-absorbed after oral administration and can readily cross the blood-brain barrier to exert its effects on the central nervous system.[1][6] It is primarily distributed in adipose tissue, followed by the lungs, liver, and kidneys, and is mainly excreted through the kidneys.[6] The half-life in humans is approximately 10 hours, which allows for once-daily dosing.[18]
Conclusion
This compound presents a compelling pharmacological profile for analgesia, primarily through its unique mechanism of dopamine receptor antagonism, which is distinct from traditional opioid analgesics. The quantitative data from in vitro and in vivo studies support its efficacy in various pain models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and related compounds as novel non-addictive analgesics. Further research into its complex interactions with multiple neurotransmitter systems will be crucial for fully elucidating its therapeutic potential and optimizing its clinical application.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Introduction to this compound [this compound.com]
- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Indication, Pharmacodynamics, Mechanism of action,Toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 7. This compound | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Central Nervous System Effects of Rotundine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundine, also known as l-tetrahydropalmatine (l-THP), is a protoberberine alkaloid isolated from the Corydalis and Stephania genera of plants.[1] It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties.[1] Modern pharmacological research has identified this compound as a potent and selective antagonist of dopamine receptors, with additional activity at other neurotransmitter systems. This technical guide provides a comprehensive overview of the effects of this compound on the central nervous system (CNS), with a focus on its mechanism of action, receptor binding profile, and its influence on various physiological and behavioral parameters. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound for a range of CNS disorders.
Mechanism of Action
This compound's primary mechanism of action in the CNS is the antagonism of dopamine receptors.[2][3] It exhibits a multifaceted interaction with various neurotransmitter systems, contributing to its diverse pharmacological effects.
Dopaminergic System
This compound acts as an antagonist at dopamine D1, D2, and D3 receptors.[4] By blocking these receptors, it modulates dopaminergic signaling pathways, leading to a reduction in dopamine-mediated neuronal activity.[2] This antagonism is central to its analgesic, sedative, and potential anti-addictive properties.[2][3]
Other Neurotransmitter Systems
Beyond the dopaminergic system, this compound also interacts with:
-
Serotonin Receptors: It is an antagonist of the 5-HT1A receptor.[4]
-
Adrenergic Receptors: this compound functions as an antagonist at α-1 adrenergic receptors.[3]
-
GABAergic System: It facilitates γ-aminobutyric acid (GABA) binding through positive allosteric modulation of GABA-A receptors.[3]
Quantitative Data Presentation
The following tables summarize the in vitro binding affinities and potencies of this compound at various CNS receptors.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 124 | [3][5] |
| Dopamine D2 | 388 | [3][5] |
| Serotonin 5-HT1A | 340 | [3] |
Table 2: Inhibitory Concentrations (IC50) of this compound
| Receptor Subtype | IC50 | Reference |
| Dopamine D1 | 166 nM | [3][4] |
| Dopamine D2 | 1.47 µM | [3][4] |
| Dopamine D3 | 3.25 µM | [3][4] |
| Serotonin 5-HT1A | 374 nM | [3][4] |
Experimental Protocols
Detailed methodologies for key behavioral and in vitro experiments used to characterize the CNS effects of this compound are provided below.
Hot Plate Test for Analgesia
This test assesses the analgesic properties of a compound by measuring the latency of a thermal pain response.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 51-56°C.[6][7] A transparent glass cylinder is placed on the surface to confine the animal.[8]
-
Animals: Male Swiss mice (20-25 g) are commonly used.[6]
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency is determined for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw or jumping).[8] A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[7][9]
-
Animals are administered this compound (e.g., 10-25 mg/kg, intraperitoneally) or vehicle.[3]
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.[6]
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Open Field Test for Locomotor Activity
This test is used to evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.[10] The arena is often divided into a central and a peripheral zone. An automated tracking system with a video camera is used to record and analyze the animal's movement.
-
Animals: Male C57BL/6 mice are frequently used.[2]
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the test.
-
Animals are administered this compound (e.g., 6.25, 12.5, or 18.75 mg/kg, intraperitoneally) or vehicle.[4]
-
After a set period (e.g., 30 minutes) to allow for drug absorption, each mouse is placed in the center of the open field arena.[2]
-
The animal's activity is recorded for a specified duration (e.g., 15-60 minutes).[11]
-
-
Data Analysis: The tracking software analyzes various parameters, including:
-
Total distance traveled: An indicator of overall locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: An index of exploratory behavior.
-
Velocity: The speed of movement.
-
Conditioned Place Preference (CPP) for Reward and Aversion
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.
-
Apparatus: A two- or three-compartment chamber where the compartments are distinguished by visual and/or tactile cues.[12]
-
Procedure:
-
Pre-conditioning (Baseline): On the first day, animals are allowed to freely explore all compartments, and the time spent in each is recorded to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of this compound and are confined to one of the non-preferred compartments. On alternate days, they receive vehicle injections and are confined to the other compartment.[14] Doses of this compound used can vary depending on the study design.[13]
-
Post-conditioning (Test): After the conditioning phase, the animals are again allowed to freely explore all compartments without any drug administration, and the time spent in each compartment is recorded.[12]
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference (rewarding effect). A significant decrease suggests a conditioned place aversion.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Apparatus: A microdialysis probe, a syringe pump, a fraction collector, and an analytical system (e.g., HPLC with electrochemical detection).[15]
-
Animals: Rats are frequently used for this procedure.[15]
-
Procedure:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens or striatum).
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[9]
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).[15]
-
After establishing a stable baseline of neurotransmitter levels, this compound is administered (systemically or through the probe via reverse dialysis).
-
Dialysate collection continues to measure changes in neurotransmitter concentrations.
-
-
Data Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using HPLC-ED. The results are typically expressed as a percentage of the baseline levels.
Signaling Pathways and Visualizations
This compound's antagonism of dopamine receptors initiates a cascade of intracellular signaling events. The following diagrams, created using the DOT language, illustrate the canonical signaling pathways of Dopamine D1 and D2 receptors and how this compound's antagonistic action is predicted to modulate them.
Figure 1: Dopamine D1 Receptor Signaling Pathway and this compound's Antagonistic Effect.
Figure 2: Dopamine D2 Receptor Signaling Pathway and this compound's Antagonistic Effect.
Conclusion
This compound presents a compelling profile as a modulator of central nervous system function, primarily through its antagonism of dopamine receptors. Its demonstrated analgesic, sedative, and potential anti-addictive properties warrant further investigation for the development of novel therapeutics for a variety of neurological and psychiatric disorders. This technical guide provides a foundational understanding of this compound's CNS effects, offering valuable data and methodologies to guide future research and development efforts. The intricate interplay of this compound with multiple neurotransmitter systems suggests a complex but potentially rich area for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Time Course of Neurobehavioral Disruptions and Regional Brain Metabolism Changes in the Rotenone Mice Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Akt and its phosphorylation in nucleus accumbens mediate heroin‐seeking behavior induced by cues in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dol.inf.br [dol.inf.br]
- 7. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spatiotemporal Pattern of Striatal ERK1/2 Phosphorylation in a Rat Model of L-DOPA-Induced Dyskinesia and the Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Time-dose relationships for locomotor activity effects of morphine after acute or repeated treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-dependent conditioned place preference produced by etonitazene and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Neuroprotective Potential of l-Tetrahydropalmatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
l-Tetrahydropalmatine (l-THP), an isoquinoline alkaloid, has emerged as a promising neuroprotective agent with a multifaceted pharmacological profile. This technical guide provides an in-depth analysis of the neuroprotective properties of l-THP, focusing on its mechanisms of action, experimental evidence, and relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders.
Introduction
Neurodegenerative diseases and acute brain injuries represent a significant global health burden. The quest for effective neuroprotective agents that can mitigate neuronal damage and promote recovery is a paramount goal in neuroscience research. l-Tetrahydropalmatine (l-THP), a bioactive compound isolated from the traditional Chinese medicinal herb Corydalis yanhusuo, has garnered considerable attention for its potential neuroprotective effects.[1] This guide delves into the core mechanisms underlying l-THP's neuroprotective actions, supported by quantitative data and detailed experimental protocols.
Mechanisms of Neuroprotection
The neuroprotective effects of l-THP are attributed to its ability to modulate multiple pathological processes in the brain, including excitotoxicity, oxidative stress, inflammation, and apoptosis.
Dopamine Receptor Antagonism
l-THP is a well-characterized antagonist of dopamine D1 and D2 receptors.[2] By blocking these receptors, l-THP can modulate dopamine neurotransmission, which plays a crucial role in various neurological functions and is implicated in the pathophysiology of several neurodegenerative disorders. The receptor binding affinities of l-THP are summarized in Table 1.
Anti-inflammatory Effects
Neuroinflammation is a key contributor to secondary injury cascades following brain insults. l-THP has demonstrated potent anti-inflammatory properties by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory mediators.[3][4] This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[4]
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major driver of neuronal damage. l-THP has been shown to possess antioxidant properties, including the ability to scavenge free radicals and reduce lipid peroxidation.[5]
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis can exacerbate brain injury. l-THP has been found to inhibit neuronal apoptosis by modulating the expression of key apoptotic regulators, such as the Bcl-2 family of proteins and caspases.[6]
Modulation of Signaling Pathways
l-THP exerts its neuroprotective effects by influencing several key intracellular signaling pathways. Notably, it has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical promoter of cell survival and is often dysregulated in neurological diseases.[7][8]
Quantitative Data
The following tables summarize the available quantitative data on the neuroprotective and related activities of l-THP.
Table 1: Dopamine Receptor Binding Affinity of l-THP [2][9]
| Receptor | Ki (nM) | IC50 (nM) |
| Dopamine D1 | 124 | 166 |
| Dopamine D2 | 388 | 1400 |
| Dopamine D3 | 1420 | 3300 |
Table 2: In Vivo Neuroprotective Effects of l-THP in a Rat Model of Middle Cerebral Artery Occlusion (MCAO) [6]
| l-THP Dose (mg/kg) | Neurological Deficit Score (Reduction) | Infarct Volume (Reduction %) |
| 12.5 | Significant Improvement | Significant Reduction |
| 25 | Significant Improvement | Significant Reduction |
| 50 | Significant Improvement | Significant Reduction |
Table 3: Anti-inflammatory Effects of l-THP on BV2 Microglia [3]
| l-THP Concentration (µmol/L) | TNF-α mRNA (Fold Change vs. LPS) | IL-6 mRNA (Fold Change vs. LPS) | IL-1β mRNA (Fold Change vs. LPS) |
| 20 | Significant Decrease | Significant Decrease | Significant Decrease |
| 40 | Significant Decrease | Significant Decrease | Significant Decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the neuroprotective properties of l-THP.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used preclinical model of focal cerebral ischemia.[10][11][12][13][14]
Objective: To induce a reproducible ischemic stroke in rodents to evaluate the neuroprotective effects of l-THP.
Procedure:
-
Anesthesia: Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA and the CCA. Insert a silicon-coated monofilament through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a specific duration (e.g., 90 minutes).
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion of the ischemic territory.
-
l-THP Administration: l-THP can be administered at various time points (before, during, or after ischemia) via different routes (e.g., intraperitoneal, intravenous) to assess its therapeutic window.
-
Outcome Measures: Evaluate neurological deficits using a standardized scoring system, and measure the infarct volume at a specific time point post-MCAO (e.g., 24 hours) using staining techniques such as 2,3,5-triphenyltetrazolium chloride (TTC).
Cell Viability Assays (MTT/MTS)
Objective: To assess the protective effect of l-THP against neuronal cell death induced by various insults (e.g., oxidative stress, excitotoxicity).
Procedure (MTT Assay):
-
Cell Culture: Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells) in 96-well plates.
-
Treatment: Pre-treat the cells with different concentrations of l-THP for a specified duration, followed by exposure to a neurotoxic stimulus (e.g., hydrogen peroxide, glutamate).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antioxidant Activity Assays
Objective: To determine the free radical scavenging capacity of l-THP.[15][16]
Procedure:
-
Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, in a suitable solvent (e.g., methanol).
-
Incubation: Add different concentrations of l-THP to the DPPH solution and incubate in the dark.
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum wavelength (around 517 nm). The degree of discoloration indicates the scavenging potential of l-THP.
-
Calculation: Calculate the percentage of radical scavenging activity and, if possible, the IC50 value (the concentration of l-THP required to scavenge 50% of the DPPH radicals).
Objective: To measure the ability of l-THP to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), an indicator of its antioxidant power.[17][18]
Procedure:
-
FRAP Reagent: Prepare the FRAP reagent, which contains TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and an acetate buffer at an acidic pH.
-
Reaction: Mix different concentrations of l-THP with the FRAP reagent and incubate. The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color.
-
Absorbance Measurement: Measure the absorbance of the solution at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄ or Trolox).
Anti-inflammatory Activity Assay (NF-κB Activation)
Objective: To investigate the effect of l-THP on the activation of the NF-κB signaling pathway in immune cells of the brain (microglia).
Procedure:
-
Cell Culture: Culture microglial cells (e.g., BV2 cell line) and stimulate them with an inflammatory agent such as lipopolysaccharide (LPS).
-
l-THP Treatment: Treat the cells with various concentrations of l-THP.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. An increase in phosphorylated IκBα and nuclear p65 indicates NF-κB activation.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA to determine the downstream effects of NF-κB inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Overview of l-THP's neuroprotective mechanisms.
Caption: l-THP activation of the PI3K/Akt survival pathway.
Caption: l-THP inhibition of the NF-κB inflammatory pathway.
Caption: Workflow for MCAO experimental model.
Conclusion
l-Tetrahydropalmatine demonstrates significant neuroprotective potential through a combination of dopamine receptor antagonism, anti-inflammatory, antioxidant, and anti-apoptotic activities. Its ability to modulate key signaling pathways, such as PI3K/Akt and NF-κB, further underscores its therapeutic promise. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of l-THP as a novel treatment for a range of neurological conditions. Future studies should focus on elucidating the precise molecular targets of l-THP and conducting well-designed clinical trials to translate these promising preclinical findings into effective therapies for patients.
References
- 1. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 3. [Tetrahydropalmatine acts on α7nAChR to regulate inflammation and polarization of BV2 microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropalmatine Alleviates Hyperlipidemia by Regulating Lipid Peroxidation, Endoplasmic Reticulum Stress, and Inflammasome Activation by Inhibiting the TLR4-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. l-Tetrahydropalmatine, an active component of Corydalis yanhusuo W.T. Wang, protects against myocardial ischaemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Vitamin K protects against lipopolysaccharide-induced intestinal inflammation in piglets by inhibiting the MAPK and PI3K-AKT pathways [frontiersin.org]
- 9. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modeling stroke in mice - middle cerebral artery occlusion with the filament model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Middle cerebral artery occlusion (MCAO) | Perimed [perimed-instruments.com]
- 15. dpph assay ic50: Topics by Science.gov [science.gov]
- 16. mdpi.com [mdpi.com]
- 17. Secondary metabolites, spectra characterization, and antioxidant correlation analysis of the polar and nonpolar extracts of Bryophyllum pinnatum (Lam) Oken [biotechnologia-journal.org]
- 18. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and isolation of Rotundine from Stephania rotunda
An In-depth Technical Guide to the Discovery and Isolation of Rotundine from Stephania rotunda
Introduction
This compound, also known as levo-tetrahydropalmatine (l-THP), is a prominent isoquinoline alkaloid valued for its sedative, analgesic, and anxiolytic properties.[1][2] Its discovery and subsequent isolation from the tubers of Stephania rotunda Lour., a plant used in traditional Southeast Asian medicine, marked a significant step in the pharmacological utilization of natural compounds. This technical guide provides a comprehensive overview of the historical discovery, detailed experimental protocols for isolation and purification, quantitative analysis, and the pharmacological mechanisms of this compound.
The initial isolation of an alkaloid named this compound from the root of Stephania rotunda was accomplished in 1940 by Vietnamese scientist Sang Dinh Bui, who reported a yield of 1.2% to 1.5%.[1] Later, in 1965, the chemical structure of this compound was identified to be identical to tetrahydropalmatine.[1] Phytochemical analyses have since identified this compound as the principal active compound in S. rotunda tubers.[3][4] This compound is a selective antagonist of dopamine D1 and D2 receptors and also interacts with serotonin and norepinephrine systems, which is central to its therapeutic effects.[2][5][6]
Experimental Protocols: Isolation and Purification of this compound
Several methodologies have been developed for the efficient extraction and purification of this compound from Stephania rotunda tubers. These protocols range from traditional solvent-based methods to more modern, sustainable techniques.
Method 1: Maceration with Acidic Solution
This conventional method is straightforward and effective for laboratory-scale extraction.
Protocol:
-
Preparation of Plant Material: Dried tubers of Stephania rotunda are pulverized into a fine powder and passed through a sieve.[4][7]
-
Maceration: The dried powder is macerated with a 1% sulfuric acid (H₂SO₄) solution.[7] A solid-to-liquid ratio of 1:6 (w/v) is maintained.
-
Extraction: The mixture is left to stand for a specified period to allow for the extraction of alkaloids into the acidic solution.
-
Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract containing the dissolved alkaloids.
-
Alkalinization and Precipitation: The acidic extract is then alkalinized, typically with a base like ammonium hydroxide, to precipitate the crude alkaloids.
-
Purification: The crude this compound is collected and can be further purified by recrystallization or chromatographic techniques to achieve high purity.[7]
Method 2: Ultrasonic-Assisted Solvent Extraction (UAE)
UAE is a modern and eco-friendly method that enhances extraction efficiency and reduces solvent consumption.[3][4]
Protocol:
-
Preparation of Plant Material: 200 mg of dried, powdered S. rotunda tuber is placed in a centrifuge tube.[4]
-
Solvent Addition: 4 mL of a selected extraction solvent is added to the tube. A variety of solvents can be used, including aqueous carboxylic acid solutions, polyalcohols, or inorganic acid solutions.[3]
-
Ultrasonication: The mixture is agitated via vortex and then processed in an ultrasonic bath at 50°C for 30 minutes.[4]
-
Centrifugation: The sample is centrifuged at 4000 rpm for 10 minutes to separate the solid residue.[4]
-
Supernatant Collection: The resulting supernatant, containing the extracted this compound, is collected.
-
Filtration: The supernatant is diluted and filtered through a 0.45 μm membrane before quantitative analysis.[4]
Purification by Macroporous Resin Chromatography
This technique is highly effective for purifying and concentrating this compound from crude extracts, offering high adsorption efficiency and ease of regeneration.[3]
Protocol:
-
Resin Selection: XAD-8 macroporous resin has demonstrated superior performance for this compound recovery.[3]
-
Column Preparation: The resin is packed into a chromatography column and equilibrated with an appropriate solvent.
-
Loading: The crude extract obtained from methods such as UAE is loaded onto the column.
-
Washing: The column is washed with a solvent that removes impurities while this compound remains adsorbed to the resin.
-
Elution: this compound is eluted from the resin using a suitable solvent, such as an ethanol-water mixture.
-
Solvent Removal: The solvent from the eluted fractions is removed under reduced pressure to yield purified this compound.
Quantitative Data Summary
The efficiency of extraction and purification processes is critical for the viable production of this compound. The following tables summarize key quantitative data from various studies.
| Extraction Method | Solvent/Conditions | Yield | Purity | Reference |
| Initial Discovery | Not specified | 1.2 - 1.5% | Not specified | [1] |
| Maceration | 1% H₂SO₄ | 0.35% | 98% (HPLC) | [7] |
| Ultrasonic-Assisted | Various organic and inorganic solvents | 2.15 - 18.06 mg/g | Not specified | [3] |
| Purification Method | Resin/Technique | Recovery Rate | Reference |
| Macroporous Resin | XAD-8 | 92.02 ± 0.60% | [3] |
Analytical Methods for Quantification
Accurate quantification of this compound is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique employed.
HPLC-PDA Protocol:
-
System: Reversed-phase HPLC with a Photodiode Array (PDA) detector.[3]
-
Column: InertSustain C18 analytical column.[3]
-
Detection Wavelength: 205 nm is preferred for higher sensitivity compared to the previously reported 282 nm, resulting in improved limits of detection (LOD) and quantification (LOQ).[3]
-
Sample Preparation: Extracts are filtered through a 0.45 μm membrane prior to injection.[4]
-
Structure Confirmation: The chemical structure of the isolated this compound is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Visualized Workflows and Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound (l-THP)
References
- 1. Introduction to this compound [this compound.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 6. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
Rotundine's Interaction with Serotonin and Norepinephrine Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotundine, also known as levo-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid with a complex pharmacological profile that has garnered significant interest for its therapeutic potential, particularly in the realms of analgesia, sedation, and addiction treatment.[1][2][3] While its effects on the dopamine system are well-documented, its interaction with the serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) systems contributes significantly to its overall mechanism of action. This technical guide provides an in-depth analysis of this compound's engagement with serotonergic and noradrenergic pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades. This compound exhibits antagonist activity at various serotonin and adrenergic receptors, thereby modulating key neurotransmitter systems involved in a wide range of physiological and pathological processes.[4][5] Understanding these interactions is crucial for the further development and targeted application of this multifaceted compound.
Interaction with the Serotonin System
This compound's interaction with the serotonin system is primarily characterized by its antagonist activity at multiple 5-HT receptor subtypes. This modulation of serotonergic neurotransmission is believed to contribute to its sedative and anxiolytic properties.[4][6]
Quantitative Analysis of Receptor Binding
Radioligand binding assays have been employed to determine the affinity of this compound for various serotonin receptors. The following table summarizes the available quantitative data.
| Receptor Subtype | K_i_ (nM) | IC_50_ (nM) | Species/Tissue | Reference(s) |
| 5-HT_1A_ | 340 | 374 | Human (recombinant) | [1][7] |
| 5-HT_1D_ | >50% inhibition at 10 µM | - | - | [5] |
| 5-HT_2_ | - | - | - | [6] |
| 5-HT_4_ | >50% inhibition at 10 µM | - | - | [5] |
| 5-HT_7_ | >50% inhibition at 10 µM | - | - | [5] |
Note: A definitive antagonist action has been primarily established for the 5-HT1A receptor. The interactions with other 5-HT receptor subtypes are based on broad screening assays and require further characterization.
Experimental Protocols
The binding affinity of this compound for serotonin receptors is typically determined using competitive radioligand binding assays. A general protocol involves the following steps:
-
Membrane Preparation: Membranes from cells expressing the specific human 5-HT receptor subtype or from homogenized brain tissue (e.g., rat hippocampus for 5-HT_1A_ receptors) are prepared.[8] This is achieved through homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.
-
Incubation: The prepared membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT_1A_ receptors) and varying concentrations of this compound. The incubation is carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The K_i_ (inhibitor constant) is then calculated from the IC_50_ value using the Cheng-Prusoff equation.[3]
The initial identification of this compound's interaction with a wide range of receptors, including 5-HT_1D_, 5-HT_4_, and 5-HT_7_, was conducted through a broad competitive binding assay panel, such as that offered by NovaScreen.[5] In this high-throughput screening approach, a fixed concentration of the test compound (l-THP at 10 µM) is incubated with a panel of over 70 different receptor preparations and their respective radioligands. A significant inhibition of radioligand binding (typically ≥50%) indicates a potential interaction that warrants further investigation.[5]
Signaling Pathways
The 5-HT_1A_ receptor is a G_i/o_-protein coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. By acting as an antagonist, this compound blocks the binding of serotonin to the 5-HT_1A_ receptor, thereby preventing this inhibitory signaling cascade. This can lead to an increase in neuronal firing in certain brain regions where 5-HT_1A_ autoreceptors are present.
Interaction with the Norepinephrine System
This compound's interaction with the norepinephrine system is characterized by its binding to alpha-adrenergic receptors. The nature of this interaction, particularly concerning its effect on norepinephrine release, has been a subject of some debate in the literature.
Quantitative Analysis of Receptor Binding
The following table summarizes the available quantitative data for this compound's interaction with adrenergic receptors.
| Receptor Subtype | K_i_ (nM) | IC_50_ (nM) | Species/Tissue | Reference(s) |
| Alpha-1 Adrenergic | - | - | - | [1][9] |
| Alpha-1A Adrenergic | >50% inhibition at 10 µM | - | - | [5] |
| Alpha-2 Adrenergic | - | - | - | [1] |
| Alpha-2A Adrenergic | >50% inhibition at 10 µM | - | - | [5] |
Note: this compound is generally described as an alpha-1 adrenergic antagonist. Its interaction with alpha-2 adrenergic receptors is less clearly defined, with some evidence suggesting a lack of direct modulatory effect on autoreceptors.
Experimental Protocols
The experimental protocols for determining the binding affinity of this compound for adrenergic receptors are similar to those described for the serotonin receptors, employing radioligand binding assays and broad panel screenings.
To investigate the effects of this compound on neurotransmitter levels in the brain, in vivo microdialysis can be employed. This technique involves the following steps:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., the nucleus accumbens or prefrontal cortex).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals before and after the administration of this compound.
-
Analysis: The concentration of norepinephrine in the dialysate is quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
Effects on Norepinephrine Levels and Signaling Pathways
There have been conflicting reports regarding this compound's effect on norepinephrine levels. While one source described it as a monoamine depletor, another study using the alpha-2 adrenergic receptor antagonist yohimbine suggested that this compound's analgesic effects are not mediated through alpha-2 autoreceptors, which are key regulators of norepinephrine release.[7] A microdialysis study found that l-THP slightly elevates extracellular dopamine on its own but potentiates the increase in dopamine caused by cocaine, suggesting a primary postsynaptic mechanism of action.[10] Direct and conclusive evidence from microdialysis studies focusing on norepinephrine release in response to this compound alone is still needed to fully resolve this.
Alpha-1 adrenergic receptors are G_q/11_-protein coupled receptors. Their activation by norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction. As an antagonist, this compound blocks these downstream effects.
Summary and Future Directions
This compound's interaction with the serotonin and norepinephrine systems is complex and multifaceted. Its antagonist activity at 5-HT_1A_ and alpha-1 adrenergic receptors likely contributes significantly to its therapeutic effects. The available quantitative data provide a foundation for understanding its potency at these targets. However, further research is warranted to:
-
Clarify the precise nature of this compound's interaction with other 5-HT and adrenergic receptor subtypes, including determination of their respective K_i_ and IC_50_ values.
-
Resolve the conflicting reports on its effects on norepinephrine levels through direct in vivo microdialysis studies.
-
Elucidate the downstream consequences of these receptor interactions on intracellular signaling pathways and gene expression.
A more comprehensive understanding of this compound's pharmacology within the serotonergic and noradrenergic systems will be instrumental in optimizing its clinical use and in the development of novel therapeutics with improved target specificity and efficacy.
References
- 1. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Possible Interaction: Adrenergic Alpha-Agonists and Yohimbine - SUPP.AI by AI2 [supp.ai]
- 6. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levo-tetrahydropalmatine inhibits cocaine's rewarding effects: experiments with self-administration and brain-stimulation reward in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Levo-tetrahydropalmatine: A Technical Guide
Introduction
Levo-tetrahydropalmatine (l-THP) is a prominent isoquinoline alkaloid primarily extracted from plants of the Corydalis and Stephania genera.[1] For decades, it has been utilized in traditional Asian medicine for its analgesic, sedative, and hypnotic properties.[2] Emerging scientific evidence has illuminated its significant anti-inflammatory capabilities, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of l-THP, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Core Anti-inflammatory Mechanisms of l-THP
Levo-tetrahydropalmatine exerts its anti-inflammatory effects through the modulation of several key signaling pathways integral to the inflammatory response. These mechanisms have been elucidated through numerous in vitro and in vivo studies, highlighting l-THP's multifaceted approach to dampening inflammation.
The primary signaling cascades targeted by l-THP include:
-
NF-κB Signaling Pathway: A central regulator of inflammation, the nuclear factor-kappa B (NF-κB) pathway is a significant target of l-THP.[3][4]
-
MAPK Signaling Pathway: L-THP has been shown to inhibit the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK.[3]
-
NLRP3 Inflammasome: The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex crucial for the processing of pro-inflammatory cytokines, is another key target.[5][6]
-
TRAF6/JNK Signaling Pathway: L-THP can suppress the TRAF6/JNK signaling pathway, which is involved in apoptosis and autophagy.[4][7]
Quantitative Data on the Anti-inflammatory Effects of l-THP
The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent anti-inflammatory effects of l-THP in both in vitro and in vivo models.
Table 1: In Vitro Anti-inflammatory Effects of l-THP
| Cell Line | Inflammatory Stimulus | l-THP Concentration | Measured Inflammatory Markers | Observed Effect | Reference |
| RAW264.7 Macrophages | Not specified | Dose-dependent | Proinflammatory cytokines (TNF-α, IL-1α, IL-1β) | Decreased expression | [4] |
| THP-1 Cells | LPS | 0.75, 3, 12 µM (Parthenolide, a compound with similar effects) | IL-6, IL-1β, IL-8, IL-12p40, TNF-α, IL-18, NO | Significant reduction in a dose-dependent manner | [8] |
| Primary Microglia | Not specified | Not specified | Proinflammatory cytokine TNF-α | Reduction | [7] |
Table 2: In Vivo Anti-inflammatory Effects of l-THP
| Animal Model | Condition | l-THP Dosage and Administration | Measured Inflammatory Markers/Parameters | Observed Effect | Reference |
| Rats | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | 2.5, 5, and 10 mg/kg (i.p.) daily for 7 days | TNF-α, IL-1β in the spinal cord; glial cell activation | Dose-dependent reduction in allodynia and gait abnormalities; suppression of glial cell activation and inflammatory factors. | [9] |
| Mice | Complete Freund's Adjuvant (CFA) model | 1-4 mg/kg (i.p.) | Mechanical hyperalgesia | Dose-dependent antihyperalgesic effect. | [10] |
| Rats | Chronic Constrictive Injury (CCI) - Neuropathic Pain | Not specified | Clec7a, p-MAPK, p-NF-κB-p65, NLRP3, Caspase-1-p20 | Markedly reduced expression and phosphorylation. | [5] |
| Mice | Concanavalin A (ConA)-induced hepatitis | Not specified | IL-6, TNF-α | Reduced release of inflammatory factors. | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory potential of l-THP.
In Vitro Model: LPS-Stimulated THP-1 Macrophages
The human monocytic cell line THP-1 is a widely used in vitro model to study macrophage-mediated inflammatory responses.
-
Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To differentiate them into macrophage-like cells, they are treated with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[11]
-
Induction of Inflammation: After differentiation, the cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.[11][12]
-
l-THP Treatment: Differentiated THP-1 cells are pre-treated with varying concentrations of l-THP for a specified period (e.g., 2 hours) before the addition of LPS.[11]
-
Measurement of Inflammatory Markers:
-
ELISA: The cell culture supernatant is collected to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.[8][11]
-
qRT-PCR: Total RNA is extracted from the cells to measure the mRNA expression levels of inflammatory genes using quantitative real-time polymerase chain reaction.
-
Western Blotting: Cell lysates are prepared to analyze the protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.[13]
-
In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is used to induce a persistent inflammatory state and associated pain hypersensitivity in rodents.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw induces a localized and sustained inflammatory response, characterized by edema, erythema, and hyperalgesia.[10]
-
l-THP Administration: l-THP is typically administered intraperitoneally (i.p.) at various doses (e.g., 1-10 mg/kg) at specific time points before or after CFA injection.[9][10]
-
Assessment of Inflammation and Pain:
-
Paw Volume Measurement: Paw edema is quantified by measuring the paw volume using a plethysmometer.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source.[10]
-
Tissue Analysis: At the end of the experiment, spinal cord and paw tissues are collected for analysis of inflammatory markers (cytokines, chemokines) and signaling pathway activation using ELISA, Western blotting, and immunohistochemistry.[9]
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by l-THP and typical experimental workflows.
Caption: Anti-inflammatory signaling pathways modulated by l-THP.
Caption: Workflow for in vitro evaluation of l-THP.
Caption: Workflow for in vivo evaluation of l-THP.
Conclusion and Future Directions
Levo-tetrahydropalmatine demonstrates significant anti-inflammatory potential by targeting multiple, interconnected signaling pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome. The consistent dose-dependent effects observed in both in vitro and in vivo models underscore its promise as a therapeutic agent for inflammatory diseases.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of l-THP in human inflammatory conditions.[14]
-
Pharmacokinetics and Bioavailability: Further studies are needed to optimize the delivery and bioavailability of l-THP.[1]
-
Long-term Safety: Comprehensive long-term toxicity studies are required to fully understand its safety profile.[1][6]
-
Synergistic Effects: Investigating the potential synergistic effects of l-THP with other anti-inflammatory agents could lead to more effective combination therapies.
References
- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 5. Levo-tetrahydropalmatine ameliorates neuropathic pain by inhibiting the activation of the Clec7a-MAPK/NF-κB-NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Protective Effects of Levo-Tetrahydropalmatine on ConA-Induced Liver Injury Are via TRAF6/JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 12. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of Levo-tetrahydropalmatine and its metabolites for management of chronic pain and opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Rotundine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundine, also known as (L)-Tetrahydropalmatine, is a tetracyclic isoquinoline alkaloid with a significant history in traditional medicine and growing interest in modern pharmacology.[1][2] Extracted primarily from plants of the Stephania and Corydalis genera, this compound has demonstrated a range of pharmacological activities, most notably analgesic, sedative, and anxiolytic effects.[1][3] Its unique mechanism of action, primarily as a dopamine and serotonin receptor antagonist, distinguishes it from many conventional therapeutics and positions it as a compound of interest for drug development, particularly in the fields of pain management, neuropsychiatric disorders, and addiction medicine.[3][4] This guide provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and pharmacological profile, including detailed experimental methodologies and an exploration of its key signaling pathways.
Chemical Structure and Identification
This compound is a chiral molecule, with the levorotatory enantiomer, (S)-Tetrahydropalmatine, being the pharmacologically active form.[2]
-
IUPAC Name: (13aS)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine[5]
-
Molecular Formula: C₂₁H₂₅NO₄[5]
-
CAS Number: 483-14-7[4]
-
Synonyms: L-Tetrahydropalmatine, (S)-Tetrahydropalmatine, (-)-Tetrahydropalmatine, Gindarine, Hyndarine, Caseanine[5]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound, compiled from various sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 355.43 g/mol | [5] |
| Appearance | White to off-white or yellowish crystalline solid. | |
| Melting Point | 141-144 °C | |
| Solubility | Soluble in chloroform and dilute sulfuric acid; slightly soluble in ethanol and ether; insoluble in water. | |
| λmax | 282 nm | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations and Assignments |
| ¹H-NMR | Data for ¹H and ¹³C NMR are available but a complete, unambiguously assigned spectrum in a single standard format is not consistently reported across the literature. Data is often presented in the context of isolating and identifying a mixture of alkaloids. |
| ¹³C-NMR | As with ¹H-NMR, complete assigned data is not readily available in a consolidated format. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ is observed at m/z 355. Key fragment ions are often the result of cleavages in the tetrahydroisoquinoline ring system. |
| Infrared (IR) Spectroscopy | Characteristic peaks are expected for C-H stretching of methoxy and alkyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups and the ether linkages. |
Pharmacology and Mechanism of Action
This compound's pharmacological effects are primarily attributed to its antagonism of dopamine and serotonin receptors. It exhibits a higher affinity for dopamine D1 receptors than D2 receptors and also potently inhibits 5-HT1A receptors.[3]
Table 3: Receptor Binding Affinity and Potency of this compound
| Target Receptor | Parameter | Value | Reference |
| Dopamine D1 Receptor | IC₅₀ | 166 nM | [3] |
| Kᵢ | 124 nM | [3] | |
| Dopamine D2 Receptor | IC₅₀ | 1.47 µM | [3] |
| Kᵢ | 388 nM | [3] | |
| Dopamine D3 Receptor | IC₅₀ | 3.25 µM | [3] |
| Serotonin 5-HT1A Receptor | IC₅₀ | 374 nM | [3] |
| Kᵢ | 340 nM | [3] |
The antagonism of these receptors modulates downstream signaling cascades, leading to this compound's observed effects on the central nervous system.
Signaling Pathways
Dopamine D1 receptors are coupled to the G stimulatory (Gs) and G olfactory (Golf) proteins.[6][7][8] Activation of D1 receptors by dopamine leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[9] this compound, as a D1 antagonist, blocks this pathway, preventing the downstream effects of cAMP, such as the activation of Protein Kinase A (PKA).
Both Dopamine D2 and Serotonin 5-HT1A receptors are coupled to the G inhibitory (Gi/o) proteins.[10][11][12][13] Their activation by their respective endogenous ligands (dopamine and serotonin) leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels.[10] this compound's antagonism at these receptors prevents this inhibitory effect.
Experimental Protocols
The following sections outline generalized experimental procedures for the extraction, synthesis, and quantification of this compound, based on published literature. These are intended as a guide and may require optimization for specific laboratory conditions.
Extraction and Isolation from Stephania rotunda
This protocol is a generalized procedure based on methods described for the extraction of alkaloids from Stephania rotunda.[1][14][15][16]
Methodology:
-
Maceration: The dried and powdered tubers of Stephania rotunda are macerated with a dilute acid, such as 1% sulfuric acid, to protonate the alkaloids and increase their solubility in the aqueous medium.[1][14]
-
Filtration: The mixture is filtered to separate the solid plant material from the acidic aqueous extract containing the dissolved alkaloid salts.
-
Basification: The acidic extract is basified, typically with ammonium hydroxide, to a pH of 9-10. This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.[3]
-
Precipitate Collection: The precipitated crude alkaloids are collected by filtration.
-
Dissolution and Crystallization: The crude precipitate is dissolved in a suitable organic solvent, such as ethanol, and allowed to crystallize.
-
Purification: The resulting crystals are further purified by recrystallization or column chromatography to yield pure this compound. The purity can be assessed by HPLC.[14][16]
Synthesis of (S)-Tetrahydropalmatine
Quantification by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the quantification of this compound in plasma, compiled from several validated methods.[18][19][20]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[19]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium phosphate at pH 3). A common ratio is a gradient or isocratic elution with around 40-75% organic phase.[18][19]
-
Flow Rate: Approximately 0.8-1.0 mL/min.[19]
-
Detection: UV detection at 280 nm or fluorescence detection with excitation at 230 nm and emission at 315 nm.[18][19]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 20 µL.
Sample Preparation (Plasma):
-
Protein Precipitation/Liquid-Liquid Extraction: To 100-200 µL of plasma, add a protein precipitating agent (e.g., acetonitrile) or perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[20] An internal standard should be added prior to this step.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 12,000-15,000 rpm) to pellet the precipitated proteins or separate the aqueous and organic layers.[20]
-
Evaporation and Reconstitution: Transfer the supernatant or organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.[20]
-
Final Centrifugation and Injection: Centrifuge the reconstituted sample to remove any remaining particulates and inject the supernatant into the HPLC system.
Method Validation:
The method should be validated according to standard bioanalytical guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[18][19]
Conclusion
This compound is a pharmacologically active isoquinoline alkaloid with a well-defined mechanism of action as a dopamine and serotonin receptor antagonist. Its unique pharmacological profile makes it a compelling candidate for further research and development. This guide has provided a comprehensive overview of its chemical structure, properties, and the signaling pathways it modulates, along with generalized experimental protocols to aid researchers in their investigations of this promising natural product. Further studies to fully elucidate its spectroscopic characteristics and to develop optimized and standardized synthetic and analytical procedures will be invaluable to advancing its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dopamine D1 receptor coupling to Gs/olf and Gq in rat striatum and cortex: a scintillation proximity assay (SPA)/antibody-capture characterization of benzazepine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gs- versus Golf-dependent functional selectivity mediated by the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling of D1 dopamine receptors to the guanine nucleotide binding protein Gs is deficient in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G(olf)alpha mediates dopamine D1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preferential coupling between dopamine D2 receptors and G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional coupling of the human dopamine D2 receptor with Gαi1, Gαi2, Gαi3 and Gαo G proteins: evidence for agonist regulation of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alkaloids from roots of Stephania rotunda and their cholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Cancer Effects of Rotundine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundine, also known as L-Tetrahydropalmatine, is a naturally occurring isoquinoline alkaloid isolated from plants of the Corydalis and Stephania genera. Traditionally used in Chinese medicine for its analgesic and sedative properties, recent in vitro studies have illuminated its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the current in vitro research on the anti-cancer effects of this compound, with a focus on its mechanisms of action, experimental protocols for its study, and quantitative data from published research.
Data Presentation: Cytotoxicity and Anti-Proliferative Effects
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is limited in publicly available literature. However, existing studies indicate that its cytotoxic effects are cell-line dependent. One study investigating alkaloids from Stephania rotunda reported that this compound (referred to as tetrahydropalmatine) exhibited weak cytotoxicity against several human cancer cell lines, including colon (HT29, LS174T, SW620) and liver (HepG2) cancer cells.[1][2] In contrast, a study on colorectal cancer cell line SW480 showed that this compound at concentrations of 50 µM, 100 µM, 150 µM, and 200 µM significantly inhibited cell proliferation in a time- and concentration-dependent manner.[3]
| Cell Line | Cancer Type | IC50 (µM) | Comments |
| SW480 | Colorectal Cancer | Not explicitly defined, but significant inhibition at 50-200 µM | Displayed time- and concentration-dependent inhibition of proliferation.[3] |
| HT29 | Colon Cancer | Weak cytotoxicity reported | Part of a panel of cell lines tested against alkaloids from Stephania rotunda.[1][2] |
| LS174T | Colon Cancer | Weak cytotoxicity reported | Part of a panel of cell lines tested against alkaloids from Stephania rotunda.[1][2] |
| SW620 | Colon Cancer | Weak cytotoxicity reported | Part of a panel of cell lines tested against alkaloids from Stephania rotunda.[1][2] |
| HepG2 | Liver Cancer | Weak cytotoxicity reported | Part of a panel of cell lines tested against alkaloids from Stephania rotunda.[1][2] |
Mechanisms of Action
In vitro studies have revealed several mechanisms through which this compound exerts its anti-cancer effects. These include the inhibition of cell proliferation, migration, and invasion, as well as the modulation of key signaling pathways. Notably, in some cancer cell lines, this compound does not appear to induce apoptosis.[3]
Inhibition of Cell Proliferation, Migration, and Invasion
In the colorectal cancer cell line SW480, this compound has been shown to inhibit cell proliferation, migration, and invasion.[3] These effects are crucial in preventing tumor growth and metastasis.
Modulation of Signaling Pathways
Estrogen Receptor α (ERα) Degradation: In ERα-positive breast cancer cells, this compound has been found to downregulate the expression of ERα protein. This is significant as ERα is a key driver of proliferation in the majority of breast cancers. The proposed mechanism involves an increase in the ubiquitination of ERα, leading to its degradation. This action suggests a potential therapeutic strategy for ERα-positive breast cancers.
Hippo Signaling Pathway: High-throughput sequencing of this compound-treated SW480 colorectal cancer cells revealed that the differentially expressed genes are associated with the Hippo signaling pathway.[3] The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is a hallmark of many cancers. While the precise molecular mechanism of how this compound modulates this pathway is still under investigation, it is hypothesized that this compound may influence the core components of the pathway, leading to the inhibition of the transcriptional co-activators YAP/TAZ, which are key downstream effectors that promote cell proliferation and inhibit apoptosis.
References
- 1. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Sequencing Reveals That this compound Inhibits Colorectal Cancer by Regulating Prognosis-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method development for Rotundine quantification
An Application Note and Protocol for the Quantification of Rotundine using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound, an alkaloid isolated from the plant Stephania rotunda, has garnered significant interest in the pharmaceutical industry for its potential therapeutic effects, including analgesic and sedative properties.[1] Accurate and reliable quantification of this compound in various matrices, particularly in biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of drug compounds due to its high resolution, sensitivity, and reproducibility.[3][4] This application note presents a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.
This compound is soluble in chloroform, slightly soluble in ethanol and ether, and easily soluble in dilute sulfuric acid, while being insoluble in water.[5] It is a white to yellowish crystal that can yellow when exposed to light.[5] These properties are important considerations for sample and standard preparation.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable for this method. Data acquisition and processing can be performed using appropriate chromatography software.
Chemicals and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or another suitable buffer component)
-
Human plasma (for biological sample analysis)
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and can be optimized further.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-15 min: 20-80% B15-20 min: 80% B20-21 min: 80-20% B21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes the extraction of this compound from human plasma using protein precipitation, a common technique for preparing biological samples for HPLC analysis.[6]
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Protein Precipitation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 600 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the initial mobile phase composition.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: HPLC Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[7] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8]
System Suitability: Before starting the validation, the suitability of the chromatographic system is evaluated by injecting the standard solution five times. The acceptance criteria are typically:
-
Tailing factor (T): Not more than 2.0.[9]
-
Relative Standard Deviation (%RSD) of peak area and retention time: Not more than 2.0%.[9]
Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by comparing the chromatograms of a blank plasma sample, a plasma sample spiked with this compound, and a standard solution of this compound.
Linearity: Linearity is established by analyzing a series of at least five concentrations of this compound. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.
Accuracy: Accuracy is determined by recovery studies. Blank plasma samples are spiked with known amounts of this compound at three different concentration levels (low, medium, and high). The percentage recovery is then calculated.
Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same sample are analyzed on the same day.
-
Intermediate Precision: The analysis is repeated on three different days. The %RSD is calculated for the measured concentrations.
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[10]
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the chromatographic parameters, such as the flow rate, column temperature, and mobile phase composition. The effect of these changes on the chromatographic results is then assessed.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clarity.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| %RSD of Retention Time | ≤ 2.0% | |
| %RSD of Peak Area | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD |
| Low | |||
| Medium | |||
| High |
Table 4: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | ||
| Medium | ||
| High |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | ~3:1 | |
| LOQ | ~10:1 |
Visualization
Caption: Workflow for this compound quantification by HPLC.
Caption: Logical flow of HPLC method validation.
Conclusion
The described RP-HPLC method provides a systematic approach for the quantification of this compound. The method is simple, and with proper validation, it can be demonstrated to be specific, linear, accurate, and precise. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the reliable analysis of this compound in various samples, particularly in biological matrices. The detailed protocols and validation guidelines ensure that the method is robust and suitable for routine use in a laboratory setting.
References
- 1. HPLC analysis of Stephania rotunda extracts and correlation with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. chembk.com [chembk.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Rotundine in Rat Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of Rotundine (also known as tetrahydropalmatine) in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described protocol is adapted from a validated method for the simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma.[1] This method employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes electrospray ionization in positive mode with selected ion reaction (SIR) for detection. The method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of this compound in biological samples.
Introduction
This compound, an isoquinoline alkaloid, is the primary active component isolated from the traditional Chinese medicinal plant Stephania rotunda. It is widely recognized for its analgesic and sedative effects. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicological studies, as well as for clinical applications. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[2][3] This application note provides a detailed protocol for the extraction and quantification of this compound in rat plasma.
Experimental
Materials and Reagents
-
This compound (Tetrahydropalmatine) reference standard
-
Phenacetin (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Dichloromethane (Analytical grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Rat plasma (blank)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Sample Preparation
A liquid-liquid extraction method was employed for the preparation of plasma samples.[1]
-
To 200 µL of rat plasma in a centrifuge tube, add the internal standard solution.
-
Alkalinize the plasma sample.
-
Add 1 mL of dichloromethane, vortex for 3 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the LC-MS system for analysis.
LC-MS Conditions
The chromatographic separation and mass spectrometric detection parameters are summarized in the table below.
| Parameter | Condition |
| LC System | |
| Column | C18 column |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) containing 5mM ammonium acetate and 0.2% glacial acetic acid[1] |
| Flow Rate | Not specified in the source |
| Injection Volume | 20 µL |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |
| Detection Mode | Selected Ion Reaction (SIR)[1] |
| Monitored Ions (m/z) | This compound (Tetrahydropalmatine): 356.6, Internal Standard (Phenacetin): 180.4[1] |
Method Validation Summary
The bioanalytical method was validated according to established guidelines. The key validation parameters are summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| This compound | 1.00 - 500 | 1.00 |
Source:[1]
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (RE, %) |
| This compound | - | < 9 | < 9 | -7.4 to 4.8 |
Source:[1]
Table 3: Extraction Recovery
| Analyte | Mean Extraction Recovery (%) |
| This compound | 91.42 |
| IS | 83.18 |
Source:[1]
Results and Discussion
The described LC-MS method demonstrated good linearity over the tested concentration range. The precision and accuracy of the method were within the acceptable limits for bioanalytical method validation. The high extraction recovery indicates the efficiency of the sample preparation procedure. This method was successfully applied to a pharmacokinetic study of this compound in rats after oral administration.[1]
Conclusion
This application note provides a detailed and validated LC-MS method for the quantification of this compound in rat plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers, scientists, and drug development professionals working on the pharmacokinetics and analysis of this compound.
Protocol: Quantification of this compound in Rat Plasma by LC-MS
1.0 Objective
To provide a detailed standard operating procedure for the quantification of this compound in rat plasma samples using Liquid Chromatography-Mass Spectrometry.
2.0 Scope
This protocol is applicable to the analysis of this compound in rat plasma for pharmacokinetic studies and other research purposes.
3.0 Materials and Equipment
-
This compound and Internal Standard (Phenacetin) reference standards
-
HPLC grade acetonitrile and water
-
Analytical grade dichloromethane
-
Ammonium acetate and glacial acetic acid
-
Blank rat plasma
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS system with ESI source
-
Analytical balance
-
Volumetric flasks and glassware
4.0 Procedures
4.1 Preparation of Stock and Working Solutions
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the Internal Standard (Phenacetin) (1 mg/mL) in a suitable solvent.
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with the mobile phase to create calibration standards.
-
Prepare a working solution of the Internal Standard.
4.2 Sample Preparation (Liquid-Liquid Extraction)
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.
-
Pipette 200 µL of plasma into the corresponding tubes.
-
For calibration standards and quality control samples, spike the blank plasma with the appropriate working standard solutions.
-
Add the internal standard working solution to all tubes except for the blank matrix samples.
-
Alkalinize the samples.
-
Add 1 mL of dichloromethane to each tube.
-
Vortex the tubes for 3 minutes.
-
Centrifuge the tubes at 4000 rpm for 10 minutes.
-
Carefully transfer the lower organic layer to a new set of labeled tubes.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted samples to autosampler vials for LC-MS analysis.
4.3 LC-MS Analysis
-
Set up the LC-MS system with the parameters outlined in the Application Note.
-
Create a sequence table in the instrument software including blanks, calibration standards, quality control samples, and unknown samples.
-
Inject 20 µL of each sample into the LC-MS system.
-
Acquire data in the Selected Ion Reaction (SIR) mode for the specified m/z values of this compound and the internal standard.
4.4 Data Analysis
-
Integrate the peak areas for this compound and the internal standard in the chromatograms.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
5.0 Quality Control
-
Analyze at least three levels of quality control samples (low, medium, and high concentrations) in duplicate with each batch of samples.
-
The accuracy of the QC samples should be within ±15% of the nominal concentration (±20% for LLOQ).
-
The precision of the QC samples should not exceed 15% RSD (20% for LLOQ).
Visualizations
Caption: Experimental workflow for the quantification of this compound in rat plasma.
References
- 1. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for quantifying total and unbound doravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vivo Administration of Rotundine in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundine, also known as levo-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid derived from plants of the Corydalis and Stephania genera.[1] It has a long history of use in traditional Chinese medicine and has garnered significant interest in modern pharmacology for its diverse therapeutic effects, including analgesic, anti-inflammatory, sedative, and anti-addictive properties.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound in rodent models, aimed at facilitating research into its pharmacological activities.
Physicochemical Properties and Formulation
This compound is a chiral molecule, with the levorotatory form (l-THP) being the more biologically active enantiomer.[3] It is characterized by its lipophilic nature, which allows it to cross the blood-brain barrier.[3] For in vivo studies, this compound can be prepared in various vehicles depending on the administration route. Common formulations include solutions in saline with a small percentage of a solubilizing agent like DMSO or Tween 80, or suspensions in carboxymethylcellulose (CMC) for oral administration.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens. The tables below summarize key pharmacokinetic parameters in rats following different administration routes. Data for mice are less extensively reported in the literature.
Table 1: Pharmacokinetic Parameters of this compound (l-THP) in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (0-t) (µg·h/L) | t½ (h) | Reference |
| 15 | 1217.19 ± 734.58 | 0.5 - 1 | 4119.09 ± 3598.68 | ~6.27 | [4] |
| 20 | 700 ± 30 | 1.5 ± 0.08 | 6950 ± 980 | 20.26 ± 1.21 | [5] |
| 40 | 1040 ± 50 | 1.5 ± 0.07 | 9910 ± 1110 | 19.28 ± 1.04 | [5] |
| 80 | 1560 ± 90 | 1.5 ± 0.06 | 19190 ± 3350 | 31.96 ± 0.85 | [5] |
Table 2: Pharmacokinetic Parameters of this compound (l-THP) in Rats (Transdermal Administration)
| Formulation | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| Liposome Gel | 0.16 | 1.2 | 233.8 (compared to emulsion) | [6] |
Recommended Dosing
The optimal dose of this compound will vary depending on the rodent species, the intended pharmacological effect, and the route of administration. The following table provides a general guideline based on published studies.
Table 3: Recommended Dose Ranges for this compound (l-THP) in Rodent Models
| Application | Species | Route | Dose Range (mg/kg) | Reference |
| Analgesia (Inflammatory Pain) | Rat | IP | 5 - 10 | [7] |
| Analgesia (Neuropathic Pain) | Mouse | IP | 5 - 10 | [2] |
| Anti-inflammatory | Rat | IP | 10 | [7] |
| Anti-addiction (Opioid Withdrawal) | Rat | Oral | 5 - 7.5 | [8] |
Safety and Toxicology
While this compound has a history of safe clinical use in some countries, it is essential to be aware of its potential toxicity at higher doses. One study noted that at higher doses, dl-tetrahydropalmatine can produce rigidity in rats.[7]
Table 4: Acute Toxicity of Tetrodotoxin in Mice (for reference of toxicity studies)
| Route | LD50 (µg/kg BW) |
| Intravenous | 2 - 10 |
| Intraperitoneal | 10 - 10.7 |
| Subcutaneous | 12.5 - 16 |
| Oral | 232 |
Experimental Protocols
Analgesic Activity Assessment: Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic effects of compounds.[9][10]
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the animal on the hot plate
-
This compound solution/suspension
-
Vehicle control (e.g., saline, 0.5% CMC)
-
Positive control (e.g., Morphine)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]
-
Baseline Latency: Place each animal individually on the hot plate, maintained at a constant temperature (typically 52-55°C), and start a timer.[10][11] Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping.[10] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[11]
-
Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., IP, oral).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: The analgesic effect is determined by the increase in paw withdrawal latency compared to the vehicle-treated group.
Table 5: Efficacy of this compound in the Hot Plate Test (Rats)
| Dose (mg/kg, IP) | Time Post-injection (h) | Paw Withdrawal Latency (s) |
| 10 | 2 | Significantly increased |
Note: This table reflects a qualitative finding from a study.[7] More quantitative dose-response data would be beneficial for a complete understanding.
Anti-inflammatory Activity Assessment: Complete Freund's Adjuvant (CFA)-Induced Paw Edema
This model is commonly used to induce a persistent inflammatory state and is suitable for evaluating the anti-inflammatory and anti-hyperalgesic effects of compounds.[12][13]
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Plethysmometer or digital calipers to measure paw volume/thickness
-
This compound solution/suspension
-
Vehicle control
-
Positive control (e.g., Indomethacin, Dexamethasone)
-
Syringes and needles for induction and administration
Procedure:
-
Induction of Inflammation: Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of the right hind paw of the rats.[7][12]
-
Drug Administration: Administer this compound, vehicle, or positive control daily, starting from a predetermined day post-CFA injection (e.g., day 3).[7]
-
Measurement of Paw Edema: Measure the volume or thickness of the inflamed paw at regular intervals using a plethysmometer or calipers.[13] The contralateral, non-injected paw can serve as a control.
-
Behavioral Assessment (Optional): Mechanical allodynia and thermal hyperalgesia can also be assessed using von Frey filaments and the hot plate test, respectively, to evaluate the analgesic effect of this compound in this inflammatory pain model.[7]
-
Data Analysis: The anti-inflammatory effect is quantified as the percentage reduction in paw edema in the this compound-treated group compared to the vehicle-treated group.
Table 6: Efficacy of this compound in the CFA-Induced Inflammatory Pain Model (Rats)
| Dose (mg/kg, IP) | Outcome Measure | Result | Reference |
| 5 | Mechanical Allodynia | Significant alleviation | [7] |
| 10 | Mechanical Allodynia | Significant alleviation | [7] |
| 10 | Thermal Hyperalgesia | Significant alleviation | [7] |
Signaling Pathways
This compound exerts its pharmacological effects through the modulation of multiple signaling pathways. Its anti-inflammatory actions are, in part, attributed to the inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[7][14] Additionally, the PI3K/Akt pathway, which is involved in cell survival and proliferation, has been implicated in the mechanisms of action of various therapeutic agents and may be modulated by compounds like this compound.[9][15]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Overview of the PI3K/Akt signaling pathway.
Experimental Workflow
A typical experimental workflow for evaluating the in vivo effects of this compound is depicted below.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 3. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academicjournals.org [academicjournals.org]
- 6. Preparation of the Levo-Tetrahydropalmatine Liposome Gel and Its Transdermal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Inflammatory Pain Study in Animal-Models | Encyclopedia MDPI [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Rotundine's Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundine, also known as l-tetrahydropalmatine, is an isoquinoline alkaloid with a range of described bioactive properties. These application notes provide detailed protocols for cell-based assays to investigate and quantify three key bioactivities of this compound: dopamine receptor antagonism, anti-cancer effects, and anti-inflammatory activity. The protocols are designed to be comprehensive and adaptable for research and drug development purposes.
Data Presentation: Summary of this compound's Bioactivity
The following table summarizes the quantitative data on this compound's bioactivity from various in vitro studies.
| Bioactivity | Target/Assay | Cell Line | Parameter | Value | Reference |
| Dopamine Receptor Antagonism | Dopamine D1 Receptor | - | IC50 | 166 nM | [1] |
| Dopamine D1 Receptor | - | Ki | 124 nM | [1] | |
| Dopamine D2 Receptor | - | IC50 | 1.47 µM | [1] | |
| Dopamine D2 Receptor | - | Ki | 388 nM | [1] | |
| Dopamine D3 Receptor | - | IC50 | 3.25 µM | [1] | |
| 5-HT1A Receptor | - | IC50 | 374 nM | [1] | |
| 5-HT1A Receptor | - | Ki | 340 nM | [1] | |
| Anti-Cancer Activity | Cell Viability (MTT Assay) | SW480 (Colorectal Cancer) | Inhibition | Concentration-dependent (50-200 µM) | [2] |
| Cell Migration & Invasion | SW480 (Colorectal Cancer) | Inhibition | Concentration-dependent (50-200 µM) | [2] | |
| Anti-Inflammatory Activity | Nitric Oxide (NO) Production | RAW264.7 (Macrophages) | Inhibition | Dose-dependent | [1][3][4][5] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | RAW264.7 (Macrophages) | Inhibition | Dose-dependent | [4][5][6][7][8][9] |
I. Dopamine Receptor Antagonism
This compound acts as an antagonist at dopamine receptors, primarily D1 and D2. This activity can be quantified using competitive radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of dopamine-induced signaling (IC50).
Signaling Pathway: Dopamine Receptor Antagonism by this compound
Experimental Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: this compound.
-
Non-specific Agent: 10 µM Haloperidol or Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation:
-
Culture the D2 receptor-expressing cells to confluency.
-
Harvest the cells and homogenize them in cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (e.g., at its Kd concentration), and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent, the radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of this compound, the radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: Functional cAMP Assay for Dopamine D1 Receptor Antagonism (HTRF)
Objective: To determine the potency (IC50) of this compound in inhibiting dopamine-induced cAMP production.
Materials:
-
Cells: CHO-K1 cells stably expressing the human dopamine D1 receptor.
-
Agonist: Dopamine.
-
Test Compound: this compound.
-
cAMP Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence) based kit.
-
Cell culture medium.
-
384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture the D1 receptor-expressing cells in appropriate media.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer provided with the kit.
-
-
Assay Setup (in a 384-well plate):
-
Add the cell suspension to each well.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of dopamine (typically at its EC80) to all wells except the basal control.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection:
-
Add the HTRF lysis and detection reagents (containing cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit a dose-response curve to determine the IC50 value.
-
II. Anti-Cancer Activity
This compound has been shown to inhibit the proliferation, migration, and invasion of colorectal cancer cells. The following protocols are designed to assess these anti-cancer properties.
Signaling Pathway: this compound's Effect on the Hippo Pathway in Colorectal Cancer
Experimental Protocol 3: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cells: SW480 colorectal cancer cells (or other cancer cell lines).
-
Test Compound: this compound.
-
Culture Medium: RPMI-1640 with 10% FBS.
-
MTT Reagent: 5 mg/mL in PBS.
-
Solubilization Solution: DMSO.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 50, 100, 150, 200 µM).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100.
-
-
Plot % viability against this compound concentration to determine the IC50 value.
-
Experimental Protocol 4: Transwell Migration and Invasion Assay
Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cells: SW480 colorectal cancer cells.
-
Test Compound: this compound.
-
Transwell Inserts: 8 µm pore size for 24-well plates.
-
Matrigel: For invasion assay.
-
Culture Medium: Serum-free and serum-containing (as a chemoattractant).
-
Cotton swabs.
-
Crystal violet stain.
-
Microscope.
Procedure:
-
Preparation of Inserts:
-
For the invasion assay , coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
For the migration assay , the inserts are used without coating.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium.
-
Seed 5 x 10⁴ cells in the upper chamber of the Transwell insert in serum-free medium containing different concentrations of this compound.
-
-
Chemoattraction:
-
Fill the lower chamber with medium containing 10% FBS as a chemoattractant.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-migrated Cells:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
-
Staining and Visualization:
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.
-
Express the results as a percentage of inhibition.
-
III. Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in macrophages.
Signaling Pathway: this compound's Inhibition of the NF-κB Pathway in Macrophages
Experimental Protocol 5: Griess Assay for Nitric Oxide Production
Objective: To measure the effect of this compound on nitric oxide (NO) production by LPS-stimulated macrophages.
Materials:
-
Cells: RAW264.7 murine macrophage cell line.
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compound: this compound.
-
Griess Reagent: A mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Standard: Sodium nitrite.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed RAW264.7 cells at a density of 1.5 x 10⁵ cells/well in a 96-well plate and incubate for 24 hours.[1]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Griess Reaction:
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.[1]
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO production inhibition compared to the LPS-only control.
-
Experimental Protocol 6: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 by LPS-stimulated macrophages.
Materials:
-
Cells: RAW264.7 cells.
-
Stimulant: LPS.
-
Test Compound: this compound.
-
ELISA Kits: Specific for mouse TNF-α and IL-6.
-
24-well plates.
-
ELISA plate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Supernatant Collection:
-
Collect the cell culture supernatant and store it at -80°C until use.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
-
Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-only control.
-
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Sequencing Reveals That this compound Inhibits Colorectal Cancer by Regulating Prognosis-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing an Effective Dosage of Rotundine for Pain Studies in Mice
Introduction
Rotundine, also known as levo-tetrahydropalmatine (L-THP), is an alkaloid compound recognized for its analgesic, sedative, and hypnotic properties.[1][2] It is primarily extracted from plants of the Stephania and Corydalis genera.[1] Its analgesic effects are notable because they are not associated with the respiratory depression or smooth muscle spasms typical of some other analgesics, and it carries a low potential for addiction at therapeutic doses.[2] this compound is particularly effective against chronic, persistent, and dull visceral pain.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish an effective and reproducible dosage of this compound for analgesic studies in mouse models. This document outlines this compound's mechanism of action, reported effective dosage ranges, and detailed protocols for common nociceptive assays.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of key neurotransmitter systems within the central nervous system.[1] It functions as a selective antagonist for dopamine D1 and D2 receptors.[1][3][4] By blocking these receptors, this compound alters pain perception pathways.[1][2] Additionally, it interacts with serotonin (5-HT1A) and norepinephrine systems, which further contributes to its analgesic and sedative effects.[1][5] A critical factor in its efficacy is its ability to cross the blood-brain barrier, allowing it to act directly on the central nervous system.[1]
Caption: this compound's mechanism of action in the CNS.
Reported Effective Dosages
Establishing an optimal dose requires a dose-response study. Based on existing literature, oral administration of this compound between 10-25 mg/kg has been shown to significantly increase pain latency in the hot-plate test in mice.[3] Doses up to 18.75 mg/kg did not significantly affect locomotor activity, which is crucial for ensuring that observed analgesic effects are not confounded by sedation.[3][4]
| Parameter | Dosage Range | Route of Administration | Pain Model | Observed Effect | Source(s) |
| Analgesia | 10 - 25 mg/kg | Oral (p.o.) | Hot-Plate Test | Significant increase in hot-plate latency. | [3] |
| Locomotor Activity | 6.25 - 18.75 mg/kg | Not Specified | Open Field Test | No significant effect on locomotor activity. | [3][4] |
| Lethal Dose (LD50) | 1160 mg/kg | Intragastric (i.g.) | N/A | Median lethal dose in mice. | [3] |
Experimental Design Workflow
A systematic approach is necessary to determine the effective dosage. This involves acclimatizing the animals, establishing a baseline response, administering the test compound across a range of doses, and conducting the behavioral assay at the expected time of peak effect.
Caption: General workflow for a dose-finding pain study.
Experimental Protocols
The following are detailed protocols for three widely used pain assays in mice. It is critical that all animal experiments are conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[6]
Acetic Acid-Induced Writhing Test
This test is used to evaluate peripherally acting analgesics by inducing visceral pain.[7][8] The painful stimulus is caused by the intraperitoneal injection of acetic acid, which triggers the release of inflammatory mediators.[7]
-
Materials:
-
Procedure:
-
Animal Grouping: Divide mice into groups (n=8 per group is recommended): Vehicle Control, Positive Control, and at least three this compound dose groups (e.g., 5, 10, 20 mg/kg).[9]
-
Drug Administration: Administer this compound, vehicle, or positive control via the desired route (e.g., orally).
-
Pre-treatment Interval: Wait for a set period (e.g., 30 minutes post-oral administration).[9]
-
Induction of Writhing: Administer the acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.[9]
-
Observation: Immediately after i.p. injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions, trunk twisting, and extension of hind limbs) for a duration of 10 minutes.[7][9]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of analgesic activity (% inhibition) using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control.[6]
-
Hot Plate Test
This method assesses the response to thermal pain and is effective for evaluating centrally acting analgesics. The test measures the latency for the mouse to show a pain response (e.g., paw licking, jumping) when placed on a heated surface.[10][11] This response involves supraspinal processing.[10]
-
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Mouse restrainer or observation cylinder.
-
Mice (e.g., ICR or C57BL/6).
-
-
Procedure:
-
Setup: Set the hot plate temperature to a constant, non-damaging level, typically between 50-55°C.[10] A cutoff time (e.g., 30-60 seconds) must be established to prevent tissue damage.
-
Baseline Latency: Before drug administration, gently place each mouse on the hot plate and measure the baseline time it takes to lick a hind paw or jump. Remove the mouse immediately upon response. Mice with a baseline latency >15-20 seconds are often excluded.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., Morphine).
-
Post-treatment Testing: At various time points after administration (e.g., 30, 60, 90 minutes) to determine peak effect, place the mouse back on the hot plate and record the response latency.
-
-
Data Analysis:
-
Calculate the mean response latency for each group at each time point.
-
Data can be expressed as the raw latency (in seconds) or as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cutoff time - Pre-drug latency)] x 100
-
Analyze data using a two-way ANOVA (treatment x time) followed by a suitable post-hoc test.
-
Tail-Flick Test
Similar to the hot plate test, the tail-flick assay measures the response to a thermal stimulus, but it is primarily a spinal reflex.[10][12] A focused beam of radiant heat is applied to the mouse's tail, and the latency to flick the tail away is measured.[12]
-
Materials:
-
Procedure:
-
Acclimatization: Acclimate mice to the restrainer for 2-3 brief periods before the test day to minimize stress.[12][13]
-
Baseline Latency: Place the mouse in the restrainer. Position the tail over the radiant heat source (typically 2-3 cm from the tip).[12] Record the time taken for the mouse to flick its tail. Perform 2-3 baseline readings per mouse with an inter-trial interval of at least 5 minutes. A cutoff time (e.g., 10-18 seconds) is essential to prevent burns.[14][15]
-
Drug Administration: Administer this compound, vehicle, or a positive control.
-
Post-treatment Testing: At predetermined time points post-administration, repeat the latency measurement.
-
-
Data Analysis:
-
Average the latency measurements for each animal at each time point.
-
Calculate the mean latency for each group.
-
Analyze data using a two-way ANOVA (treatment x time) followed by a post-hoc test.
-
Data Interpretation and Considerations
-
Dose-Response Curve: An effective analgesic dose will produce a significant increase in pain threshold (hot plate, tail-flick) or a decrease in pain behavior (writhing test) compared to the vehicle control. Plotting the response against the logarithm of the dose can help determine the ED50 (the dose that produces 50% of the maximal effect).
-
Confounding Factors: this compound has known sedative effects.[1] It is crucial to perform a locomotor activity test (e.g., open-field test) at the same doses used in the pain assays. A dose that significantly reduces locomotion may produce a false positive in the hot plate or tail-flick tests due to motor impairment rather than true analgesia.
-
Pharmacokinetics: The timing of the behavioral test relative to drug administration is critical. Consider the route of administration and the known pharmacokinetic profile of this compound to ensure testing occurs at the time of maximum plasma and brain concentration.[16]
-
Controls: Always include a vehicle control group to account for effects of the injection and handling, and a positive control group (e.g., a known analgesic like morphine) to validate the assay's sensitivity.[17][18]
Conclusion
To establish an effective dosage of this compound for pain studies in mice, a systematic approach using validated nociceptive assays is required. Based on current literature, a starting dose-response study using oral administration in the range of 5 to 25 mg/kg is recommended. The acetic acid-induced writhing test is suitable for peripheral analgesia, while the hot plate and tail-flick tests assess central and spinal mechanisms, respectively. It is imperative to co-evaluate effects on locomotor activity to dissociate true analgesia from sedation. The protocols and data provided herein serve as a detailed guide for the successful design and execution of these critical preclinical studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: Indication, Pharmacodynamics, Mechanism of action,Toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 3. This compound | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. Hot plate test [panlab.com]
- 12. protocols.io [protocols.io]
- 13. diacomp.org [diacomp.org]
- 14. Tail Flick Test [bio-protocol.org]
- 15. web.mousephenotype.org [web.mousephenotype.org]
- 16. Pharmacokinetics and brain distribution of tetrahydropalmatine and tetrahydroberberine after oral administration of DA-9701, a new botanical gastroprokinetic agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the dose-response effects of morphine on brain amines, analgesia and activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Rotundine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification techniques for Rotundine (also known as l-tetrahydropalmatine) and its derivatives. The protocols and data presented are intended to guide researchers in the efficient production and isolation of these valuable compounds for further study and drug development.
Synthesis of this compound and its Derivatives
This compound and its analogs are primarily synthesized through chemical routes, with the Pictet-Spengler reaction being a cornerstone of many synthetic strategies.[1][2][3] Additionally, asymmetric synthesis methods have been developed to produce enantiomerically pure this compound.[4][5]
Asymmetric Total Synthesis of (-)-Rotundine
A concise, three-step asymmetric total synthesis of (-)-Rotundine has been developed, offering an efficient route to the enantiomerically pure compound from commercially available starting materials.[4][5]
Experimental Workflow for Asymmetric Synthesis of (-)-Rotundine
Caption: Asymmetric synthesis of (-)-Rotundine workflow.
Protocol 1: Asymmetric Total Synthesis of (-)-Rotundine
-
Step 1: Synthesis of Secondary Amine Hydrochloride: A disubstituted phenylethylamine and a disubstituted benzaldehyde are reacted under continuous flow conditions to efficiently produce the corresponding secondary amine hydrochloride.[4][5]
-
Step 2: Construction of the Dihydroprotoberberine Core: The secondary amine hydrochloride undergoes a Pictet-Spengler reaction, followed by a Friedel-Crafts hydroxyalkylation and dehydration cascade to form the core dihydroprotoberberine structure.[4][5] This reaction is typically catalyzed by a protic or Lewis acid.[6]
-
Step 3: Enantioselective Hydrogenation: The final step involves an Iridium-catalyzed enantioselective hydrogenation to introduce the desired stereochemistry at the C-14 position, yielding (-)-Rotundine.[4][5]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modifications of the starting materials prior to the core synthesis or derivatization of the final this compound scaffold. Functional group transformations on the aromatic rings or the nitrogen atom are common strategies to generate novel analogs with potentially improved pharmacological properties.
Purification Techniques for this compound and its Derivatives
The purification of this compound and its derivatives is crucial to obtain high-purity compounds for research and clinical applications. A combination of chromatographic and non-chromatographic techniques is often employed.
Purification of Crude Synthetic this compound
Following synthesis, the crude product is typically a mixture of the desired product, unreacted starting materials, and byproducts. A multi-step purification process is generally required.
Protocol 2: General Purification of Crude Synthetic this compound
-
Solvent Extraction: The crude reaction mixture is first subjected to a liquid-liquid extraction to remove highly polar or non-polar impurities.[7][8] The choice of solvents will depend on the specific reaction work-up.
-
Column Chromatography: The extracted material is then purified by column chromatography. Silica gel is a commonly used stationary phase, with a mobile phase consisting of a gradient of solvents such as hexane, ethyl acetate, and methanol.[9] For basic compounds like alkaloids, alumina (basic or neutral) can also be an effective stationary phase.[9] Strong Cation Exchange (SCX) chromatography can also be used to capture and release basic compounds.[10]
-
Crystallization: The fractions containing the purified product are combined, the solvent is evaporated, and the resulting solid is further purified by crystallization.[7][8] This technique is effective for obtaining highly pure solid compounds.
Chiral Separation of Tetrahydropalmatine (THP) Enantiomers
Since the pharmacological activity of this compound is stereospecific, the separation of its enantiomers is of great importance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.
Protocol 3: Chiral HPLC Separation of THP Enantiomers
-
Analytical Scale:
-
Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Anhydrous ethanol.
-
Detection: UV at 230 nm.
-
Expected Outcome: Baseline separation of (+)-THP and (-)-THP with a resolution factor (Rs) of at least 1.6.
-
-
Semi-preparative Scale:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based chiral stationary phase.
-
Mobile Phase: Methanol.
-
Outcome: Isolation of small quantities of individual enantiomers.
-
Quantitative Data for Synthesis and Purification
| Step/Technique | Parameter | Value/Range | Reference(s) |
| Asymmetric Synthesis | Overall Yield | Not specified in abstract | [4][5] |
| Extraction from Stephania rotunda | Yield of this compound | 1.2 - 1.5% | [11] |
| Chiral HPLC Separation | Resolution Factor (Rs) | ≥ 1.6 | - |
| Chiral HPLC Separation | Separation Factor (α) | > 1.29 | - |
Signaling Pathways of this compound
This compound exerts its pharmacological effects primarily through the antagonism of dopamine and serotonin receptors.[12]
Dopamine D2 Receptor Antagonism
This compound acts as an antagonist at dopamine D2 receptors.[13] By blocking these receptors, it inhibits the downstream signaling cascade that is typically initiated by dopamine.
Dopamine D2 Receptor Antagonism Signaling Pathway
Caption: this compound blocks D2 receptor signaling.
Serotonin 5-HT1A Receptor Antagonism
This compound also acts as an antagonist at serotonin 5-HT1A receptors.[14] By blocking these receptors, it prevents serotonin from exerting its typical inhibitory effects on neurotransmission.
Serotonin 5-HT1A Receptor Antagonism Signaling Pathway
Caption: this compound blocks 5-HT1A receptor signaling.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. name-reaction.com [name-reaction.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. Alkaloid Purification - Lifeasible [lifeasible.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Introduction to this compound [this compound.com]
- 12. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 14. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Investigating Rotundine in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to motor impairments such as bradykinesia, rigidity, and tremors. Animal models that replicate key pathological features of PD are crucial for understanding disease mechanisms and for the preclinical evaluation of novel therapeutic agents. Rotundine, also known as l-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid with a history of use in traditional medicine. Its primary mechanism of action is as a dopamine receptor antagonist, with a higher affinity for D1 than D2 receptors. Additionally, this compound exhibits neuroprotective and anti-inflammatory properties, suggesting its potential as a therapeutic candidate for neurodegenerative diseases like Parkinson's. These effects are partly attributed to its ability to suppress the NF-κB signaling pathway and reduce the production of pro-inflammatory cytokines.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in two common neurotoxin-based animal models of Parkinson's disease: the MPTP-induced mouse model and the rotenone-induced rat model.
Mechanism of Action of this compound in a Neuroprotective Context
This compound exerts its effects through multiple pathways. As a dopamine receptor antagonist, it modulates dopaminergic neurotransmission. In the context of neurodegeneration, its anti-inflammatory and neuroprotective actions are of particular interest. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting NF-κB, this compound can reduce the production of inflammatory cytokines such as TNF-α and IL-6, thereby mitigating neuroinflammation, a critical component in the pathology of Parkinson's disease.
Animal Models of Parkinson's Disease
MPTP-Induced Mouse Model
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a rapid and reproducible model of Parkinson's disease in mice. MPTP is metabolized to the toxic ion MPP+, which is selectively taken up by dopaminergic neurons via the dopamine transporter, leading to mitochondrial dysfunction and cell death. This model is characterized by a significant loss of dopaminergic neurons in the substantia nigra and a reduction in striatal dopamine levels.
Rotenone-Induced Rat Model
Rotenone is a pesticide that inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and apoptosis. Systemic administration of rotenone in rats produces a more slowly progressing model of Parkinson's disease that recapitulates many of the motor and some of the non-motor symptoms of the human condition.
Experimental Protocols
Protocol 1: Evaluation of this compound in the MPTP Mouse Model
Objective: To assess the neuroprotective and therapeutic effects of this compound on motor function and dopaminergic neuron survival in MPTP-induced Parkinsonian mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
This compound (l-tetrahydropalmatine)
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (Rotarod, Pole test)
-
HPLC system with electrochemical detection
-
Immunohistochemistry reagents (anti-tyrosine hydroxylase antibody)
Experimental Workflow:
Procedure:
-
Animal Acclimatization and Baseline Testing:
-
Acclimatize mice for one week.
-
Perform baseline behavioral tests (Rotarod, Pole test) to establish normal motor function.
-
-
Grouping and Treatment:
-
Randomly divide mice into four groups:
-
Vehicle + Saline
-
Vehicle + MPTP
-
This compound + MPTP
-
This compound + Saline
-
-
Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle daily for a pre-determined period (e.g., 14 days).
-
-
MPTP Induction:
-
On specified days during the treatment period (e.g., from day 8 to 12), administer MPTP-HCl (e.g., 20 mg/kg, i.p.) or saline to the respective groups, typically 30 minutes after this compound/vehicle administration.
-
-
Behavioral Assessment:
-
Conduct behavioral tests at a set time point after the final MPTP injection (e.g., 7 days).
-
Rotarod Test: Place mice on a rotating rod with accelerating speed and record the latency to fall.
-
Pole Test: Place mice head-up on top of a vertical pole and record the time to turn and descend.
-
-
Neurochemical and Histological Analysis:
-
Euthanize mice and collect brain tissue.
-
HPLC Analysis: Dissect the striatum and analyze dopamine, DOPAC, and HVA levels.
-
Immunohistochemistry: Section the substantia nigra and stain for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.
-
Protocol 2: Evaluation of this compound in the Rotenone Rat Model
Objective: To determine the efficacy of this compound in mitigating motor deficits and neurodegeneration in a progressive rotenone-induced Parkinsonian rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Rotenone (Sigma-Aldrich)
-
Sunflower oil (vehicle for rotenone)
-
This compound (l-tetrahydropalmatine)
-
Vehicle for this compound
-
Behavioral testing apparatus (Open Field Test, Cylinder Test)
-
Equipment for neurochemical and histological analysis as in Protocol 1.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for one week.
-
Divide rats into treatment groups similar to the MPTP model.
-
-
Rotenone Induction and this compound Treatment:
-
Administer rotenone (e.g., 2.5 mg/kg, subcutaneously) or vehicle (sunflower oil) daily for an extended period (e.g., 28-60 days).
-
Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle daily, typically 1 hour before rotenone administration.
-
-
Behavioral Assessment:
-
Perform behavioral tests weekly or at the end of the treatment period.
-
Open Field Test: Place rats in an open arena and record locomotor activity (distance traveled, rearing frequency).
-
Cylinder Test: Place rats in a cylinder and record the number of times each forelimb touches the wall to assess forelimb akinesia.
-
-
Neurochemical and Histological Analysis:
-
Following the final behavioral tests, euthanize the rats and perform HPLC analysis of striatal dopamine and its metabolites, and immunohistochemical staining of TH-positive neurons in the substantia nigra.
-
Data Presentation
The following tables present hypothetical but expected quantitative data based on the known neuroprotective properties of this compound.
Table 1: Effect of this compound on Motor Function in MPTP-Induced Mice
| Treatment Group | Rotarod Latency (s) | Pole Test (Time to Descend, s) |
| Vehicle + Saline | 180 ± 15 | 10 ± 2 |
| Vehicle + MPTP | 65 ± 10 | 25 ± 4 |
| This compound (20 mg/kg) + MPTP | 120 ± 12# | 15 ± 3# |
| This compound (40 mg/kg) + MPTP | 155 ± 14# | 12 ± 2# |
*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + MPTP. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Neurochemical and Cellular Markers in MPTP-Induced Mice
| Treatment Group | Striatal Dopamine (ng/mg tissue) | TH-Positive Neurons in SNc (% of control) |
| Vehicle + Saline | 15.2 ± 1.8 | 100 ± 5 |
| Vehicle + MPTP | 4.5 ± 0.9 | 45 ± 7 |
| This compound (20 mg/kg) + MPTP | 8.9 ± 1.1# | 68 ± 6# |
| This compound (40 mg/kg) + MPTP | 12.1 ± 1.5# | 85 ± 8# |
*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + MPTP. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Behavioral Performance in Rotenone-Induced Rats
| Treatment Group | Total Distance Traveled (m) in Open Field | Forelimb Use Asymmetry (%) in Cylinder Test |
| Vehicle Control | 150 ± 20 | 5 ± 2 |
| Rotenone | 60 ± 12 | 40 ± 8 |
| This compound (20 mg/kg) + Rotenone | 105 ± 15# | 20 ± 5# |
| This compound (40 mg/kg) + Rotenone | 130 ± 18# | 10 ± 3# |
*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Rotenone. Data are presented as mean ± SEM.
Conclusion
The protocols outlined provide a framework for the systematic evaluation of this compound in established animal models of Parkinson's disease. Based on its known mechanisms of action, it is hypothesized that this compound will ameliorate motor deficits and protect dopaminergic neurons from neurotoxin-induced degeneration. The provided data tables serve as a guide for expected outcomes, which should be validated through rigorous experimentation. These studies will be instrumental in determining the potential of this compound as a novel therapeutic agent for Parkinson's disease.
Application of Rotundine in Behavioral Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotundine, also known as l-tetrahydropalmatine (l-THP), is a potent isoquinoline alkaloid extracted from plants of the Stephania and Corydalis genera.[1][2] It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties.[1][2] In modern behavioral neuroscience, this compound has emerged as a valuable pharmacological tool for investigating the neural circuits underlying a range of behaviors and psychiatric conditions. Its primary mechanism of action involves the antagonism of dopamine receptors, making it particularly useful for studying processes modulated by the dopaminergic system, including motivation, reward, and motor function.[3][4] Additionally, this compound interacts with serotonin and other neurotransmitter systems, contributing to its complex behavioral profile.[3][4]
These application notes provide a comprehensive overview of the use of this compound in behavioral neuroscience research. They include detailed information on its receptor binding profile, effective dosages in various animal models, and step-by-step protocols for key behavioral assays.
Data Presentation
Receptor Binding Affinity and Potency of this compound
| Receptor Target | Parameter | Value | Species | Reference |
| Dopamine D1 | Ki | 124 nM | Not Specified | [4][5] |
| IC50 | 166 nM | Not Specified | [4][6] | |
| Dopamine D2 | Ki | 388 nM | Not Specified | [4][5] |
| IC50 | 1.47 µM | Not Specified | [4][6] | |
| Dopamine D3 | IC50 | 3.25 µM | Not Specified | [4][6] |
| Serotonin 5-HT1A | Ki | 340 nM | Not Specified | [4] |
| IC50 | 374 nM | Not Specified | [4][6] |
Effective Dosages of this compound in Rodent Behavioral Models
| Behavioral Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Elevated Plus-Maze (Anxiety) | Mouse | Oral | 0.1 - 2.5 mg/kg | Anxiolytic | [7][8] |
| Tail Suspension Test (Depression) | Mouse | Oral | 0.5 - 5.0 mg/kg | Antidepressant-like | [7][8] |
| Cocaine Self-Administration | Rat | Not Specified | 1 - 10 mg/kg | Increased responding (lower doses), Decreased responding (higher dose) | [4] |
| Oxycodone-induced Hyperactivity | Mouse | Not Specified | 6.25 - 18.75 mg/kg | Antagonism of hyperactivity | [4][6] |
| Hot-Plate Test (Analgesia) | Mouse | Oral | 10 - 25 mg/kg | Increased pain latency | [4] |
| Single Prolonged Stress (PTSD model) | Rat | Intraperitoneal | 50 mg/kg | Anxiolytic and antidepressant-like | [9] |
| Ethanol Drinking (Two-bottle choice) | Mouse | Not Specified | 2.5 - 10 mg/kg | Reduced ethanol consumption | [10] |
Signaling Pathways and Experimental Workflows
Caption: this compound's primary signaling mechanism via dopamine receptor antagonism.
Caption: General experimental workflow for a behavioral study using this compound.
Caption: Logical relationship between this compound's neurochemistry and behavior.
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).
-
This compound solution and vehicle control.
-
Administration supplies (e.g., oral gavage needles, syringes).
-
Video camera for recording and software for analysis.
Protocol:
-
Animal Acclimation: House mice in the testing room for at least 1-2 hours before the experiment to minimize stress from the novel environment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline). Prepare a vehicle-only solution for the control group.
-
Administration: Administer this compound (e.g., 0.1-2.5 mg/kg, p.o.) or vehicle to the mice.[7][8]
-
Waiting Period: Allow a 45-minute interval between administration and testing for the drug to take effect.[7][8]
-
Testing:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze freely for a 5-minute period.[7]
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
-
Tail Suspension Test (TST) for Depression-Like Behavior
The Tail Suspension Test is a common screening tool for potential antidepressant drugs. The test is based on the principle that when subjected to an inescapable stressor, rodents will develop an immobile posture.
Materials:
-
Tail suspension apparatus.
-
This compound solution and vehicle control.
-
Adhesive tape for securing the tail.
-
Video camera and analysis software.
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room for at least one hour prior to the experiment.
-
Drug Preparation: Prepare this compound and vehicle solutions as described for the EPM.
-
Administration: Administer this compound (e.g., 0.5-5.0 mg/kg, p.o.) or vehicle.[7][8]
-
Waiting Period: A 45-minute pre-treatment time is typically used.[7][8]
-
Testing:
-
Securely attach the mouse's tail to the suspension bar with adhesive tape, ensuring the body is hanging freely.
-
Record the session for a 6-minute period.
-
-
Data Analysis:
-
Measure the total duration of immobility during the last 4 minutes of the test.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Cocaine Self-Administration for Addiction-Related Behavior
The self-administration paradigm is the gold standard for assessing the reinforcing properties of drugs of abuse.
Materials:
-
Operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump, and a cue light.
-
Intravenous catheters.
-
Cocaine hydrochloride and this compound solutions.
Protocol:
-
Surgery and Recovery: Surgically implant chronic indwelling intravenous catheters into the jugular veins of rats. Allow for a recovery period of at least one week.
-
Acquisition of Self-Administration:
-
Train rats to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement.
-
Each infusion is typically paired with a light or tone cue.
-
Continue training until stable responding is achieved.
-
-
This compound Treatment:
-
Once stable self-administration is established, administer this compound (e.g., 1-10 mg/kg) or vehicle prior to the self-administration session.[4]
-
-
Testing:
-
Place the rats back into the operant chambers and allow them to self-administer cocaine under the established FR schedule.
-
-
Data Analysis:
-
Measure the number of active and inactive lever presses.
-
Measure the total number of cocaine infusions received.
-
A dose-dependent change in the rate of cocaine self-administration can indicate an alteration in the reinforcing effects of cocaine.[4] For example, an increase in responding at lower doses may suggest a reduction in cocaine's reinforcing efficacy, while a decrease at higher doses could be due to motor impairment or sedation.[1][4]
-
Concluding Remarks
This compound is a versatile pharmacological agent with significant potential for advancing our understanding of the neurobiological basis of behavior. Its well-characterized antagonism of dopamine receptors, coupled with its effects on other neurotransmitter systems, makes it a valuable tool for probing the neural circuits involved in anxiety, depression, addiction, and sedation.[3] The protocols outlined in these application notes provide a starting point for researchers interested in utilizing this compound to investigate these and other behavioral phenomena. As with any pharmacological study, careful consideration of dose-response relationships, appropriate control groups, and potential off-target effects is crucial for the robust interpretation of experimental results.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: overview and effects on the central nervous system_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 5. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Fast-acting effects of l-tetrahydropalmatine on depression and anxiety in mice | Semantic Scholar [semanticscholar.org]
- 9. L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Rotundine's Effect on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for investigating the anti-cancer properties of Rotundine (L-tetrahydropalmatine). This document includes detailed experimental protocols, a summary of quantitative data from published studies, and visualizations of the key signaling pathways and experimental workflows involved.
Introduction to this compound's Anti-Cancer Properties
This compound, an isoquinoline alkaloid extracted from plants of the Stephania and Corydalis genera, has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and notably, anti-tumor effects. In vitro studies have begun to elucidate the mechanisms by which this compound exerts its influence on cancer cells, revealing a multifaceted approach that includes the inhibition of cell proliferation, migration, and invasion, as well as the induction of autophagy and cell cycle arrest. Interestingly, in some cancer cell lines, such as colorectal and breast cancer, this compound's anti-proliferative effects appear to be independent of apoptosis induction.
This document outlines the established in vitro models and experimental procedures to further investigate and quantify the effects of this compound on various cancer cell lines.
Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on the viability, apoptosis, and cell cycle of various cancer cell lines as reported in the scientific literature.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Concentration (µM) | % Inhibition / Viability | Reference |
| SW480 | Colorectal Cancer | MTT | 50 | Inhibition | |
| SW480 | Colorectal Cancer | MTT | 100 | Inhibition | |
| SW480 | Colorectal Cancer | MTT | 150 | Inhibition | |
| SW480 | Colorectal Cancer | MTT | 200 | Inhibition | |
| HepG2 | Hepatocellular Carcinoma | - | - | Inhibition (via AMPK activation) | |
| ERα+ Breast Cancer Cells | Breast Cancer | - | - | Proliferation Suppression |
Table 2: Effect of this compound on Apoptosis in SW480 Colorectal Cancer Cells
| Treatment | Concentration (µM) | % Apoptotic Cells | Reference |
| Control | 0 | 15.78 | |
| This compound | 50 | 9.38 | |
| This compound | 100 | 10.81 | |
| This compound | 150 | 7.59 | |
| This compound | 200 | 10.5 |
Note: The data indicates that this compound does not induce apoptosis in SW480 cells at the tested concentrations.
Key Signaling Pathways Affected by this compound
This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways.
Application Notes: Evaluating the Impact of Rotundine on Dopamine Neurotransmission
Introduction
Rotundine, also known as levo-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid primarily isolated from plants of the Corydalis and Stephania genera.[1][2][3] It has a history of use in traditional Chinese medicine for its analgesic and sedative effects.[4][5] Modern pharmacological research has identified this compound as a potent modulator of the central nervous system, with primary activity as a dopamine receptor antagonist.[1][6] Its unique profile, which includes varying affinities for different dopamine receptor subtypes, suggests a complex influence on dopamine signaling.[4][7] These application notes provide a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the effects of this compound on dopamine release and receptor interactions.
Mechanism of Action
This compound's primary mechanism of action is the antagonism of dopamine receptors.[1] It displays a higher affinity for the D1 receptor compared to the D2 and D3 receptors.[8][9] This profile makes it distinct from many traditional antipsychotics.[5] The interaction of this compound with the dopaminergic system is multifaceted:
-
Postsynaptic Receptor Blockade: By acting as an antagonist at postsynaptic D1 and D2 receptors, this compound can modulate dopamine-mediated neuronal activity, which is believed to be a key factor in its analgesic and sedative properties.[1]
-
Presynaptic Autoreceptor Blockade: this compound's antagonism of presynaptic D2 autoreceptors is thought to result in an increase in dopamine synthesis and release into the synaptic cleft.[2][8][9] This is a critical aspect of its pharmacological profile, as it suggests that while it blocks postsynaptic signaling, it may simultaneously enhance extracellular dopamine levels.[10]
-
Interaction with Other Receptors: this compound also interacts with other neurotransmitter systems, including serotonin (5-HT1A antagonist), α-1 adrenergic receptors (antagonist), and GABA-A receptors (positive allosteric modulator), which may contribute to its overall pharmacological effects.[8][9]
Quantitative Data Summary
The binding affinity and inhibitory concentration of this compound at various neurotransmitter receptors have been characterized in multiple studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Dopamine D1 Receptor | Dopamine D2 Receptor | Dopamine D3 Receptor | 5-HT1A Receptor |
| Ki (Binding Affinity) | 124 nM[8][9] | 388 nM[8][9] | Not Reported | 340 nM[8] |
| IC₅₀ (Inhibitory Conc.) | 166 nM[8][11] | 1.4 - 1.47 µM[8][11] | 3.25 - 3.3 µM[8][11] | 370 - 374 nM[8][11] |
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations of this compound.
An in vivo study using voltammetry in rats demonstrated that an intraperitoneal (IP) injection of this compound (1 mg/kg) led to a significant increase in extracellular dopamine concentration in the striatum, reaching 220% of the basal value.[10] Doses of 5-10 mg/kg induced a marked increase in post-mortem levels of the dopamine metabolite DOPAC.[10]
Visualized Signaling Pathway and Experimental Strategy
The following diagrams illustrate the proposed mechanism of this compound at the dopamine synapse and the overarching strategy for its evaluation.
Figure 1. this compound's dual action on presynaptic and postsynaptic dopamine receptors.
Figure 2. Logical workflow for a comprehensive evaluation of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for quantifying this compound's interaction with dopamine receptors and its effect on dopamine release dynamics.
Protocol 1: In Vitro Dopamine Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors using a competitive radioligand binding assay.[12][13]
A. Materials and Reagents
-
Tissue Source: Rodent (e.g., rat or mouse) striatal tissue or cells expressing human D1 or D2 receptors.
-
Radioligands:
-
Non-specific Binding Ligands:
-
Test Compound: this compound (serial dilutions, e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Buffers:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter, glass fiber filters.
B. Experimental Workflow
Figure 3. Workflow for the in vitro receptor binding assay.
C. Procedure
-
Membrane Preparation: Homogenize fresh or frozen striatal tissue in ice-cold buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Incubation: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound. Add the membrane preparation, the appropriate radioligand (at a concentration near its Kd), and either buffer, non-specific ligand, or a dilution of this compound.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination: Terminate the assay by rapid vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis with HPLC-ECD
This protocol measures changes in the tonic extracellular concentration of dopamine in a specific brain region (e.g., nucleus accumbens or striatum) of a freely moving animal after systemic administration of this compound.[14][15][16]
A. Materials and Reagents
-
Animals: Adult male rats or mice.
-
Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical drill, microinfusion pump.
-
Microdialysis Probe: Commercially available or custom-made probe with a semi-permeable membrane (e.g., 2-4 mm length).
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF): 144 mM NaCl, 2.7 mM KCl, 1.1 mM CaCl₂, 1 mM MgCl₂, 1.75 mM NaH₂PO₄, 2.5 mM NaHCO₃.[17]
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., saline, DMSO).
B. Experimental Workflow
Figure 4. Workflow for the in vivo microdialysis experiment.
C. Procedure
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., striatum). Secure the cannula assembly to the skull with dental cement.
-
Recovery: Allow the animal to recover fully before the experiment (24-72 hours).
-
Probe Insertion: On the day of the experiment, place the animal in a testing chamber that allows free movement. Gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Connect the probe to a microinfusion pump and begin perfusing with aCSF at a constant, low flow rate (e.g., 2 µL/min). Allow the system to equilibrate for 1-2 hours.
-
Baseline Sampling: Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect at least 3-5 stable baseline samples.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-injection Sampling: Continue collecting dialysate samples for the duration of the expected drug effect (e.g., 2-3 hours).
-
Analysis: Analyze the dopamine concentration in each dialysate sample using an HPLC-ECD system optimized for catecholamine detection.
-
Data Analysis: Calculate the average dopamine concentration from the baseline samples. Express all subsequent sample concentrations as a percentage of this baseline average. Compare the effects of this compound to the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA).
Protocol 3: Fast-Scan Cyclic Voltammetry (FSCV)
This protocol measures rapid, sub-second changes in dopamine concentration (phasic release) in response to electrical stimulation, and assesses the effect of this compound on release and reuptake kinetics. This can be performed ex vivo in brain slices or in vivo.[18][19][20]
A. Materials and Reagents
-
Preparation: Ex vivo: Brain slice preparation (vibratome, ice-cold cutting solution). In vivo: Anesthetized animal in a stereotaxic frame.
-
Electrodes:
-
Carbon-fiber microelectrode (working electrode).
-
Bipolar stimulating electrode.
-
Ag/AgCl reference electrode.
-
-
Solutions: aCSF (same as microdialysis), saturated with 95% O₂ / 5% CO₂.
-
Equipment: FSCV system (potentiostat, headstage), data acquisition software, micromanipulators, stimulation unit.
-
Test Compound: this compound, applied either to the bath (ex vivo) or systemically (in vivo).
B. Experimental Workflow
Figure 5. Workflow for the Fast-Scan Cyclic Voltammetry (FSCV) experiment.
C. Procedure
-
Preparation: Prepare acute coronal brain slices containing the striatum or anesthetize an animal and secure it in a stereotaxic frame.
-
Electrode Positioning: Using micromanipulators, lower the carbon-fiber microelectrode and a bipolar stimulating electrode into the target region.
-
Signal Acquisition: Apply the FSCV waveform (e.g., a triangular ramp from -0.4 V to +1.3 V and back, at 400 V/s, repeated at 10 Hz).[20] This generates a large background current.
-
Evoked Release: After establishing a stable background, apply a short train of electrical pulses through the stimulating electrode to trigger action potential-dependent dopamine release. The oxidation of dopamine at the carbon fiber surface creates a Faradaic current that is measured.
-
Baseline Measurement: Record several evoked dopamine release events to establish a stable pre-drug baseline.
-
Drug Application: Apply this compound to the slice via the perfusion aCSF or administer systemically to the animal. Allow for an appropriate equilibration period.
-
Post-Drug Measurement: Repeat the stimulation protocol at regular intervals to measure the effect of this compound on evoked dopamine release.
-
Data Analysis: Use specialized software to subtract the background current, leaving only the Faradaic current from dopamine oxidation. Convert this current to concentration using post-experiment calibration. Key parameters to analyze include the peak concentration of dopamine released and the rate of signal decay, which reflects dopamine transporter activity. Compare pre- and post-drug parameters to determine this compound's effect.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. The dopamine receptor antagonist levo-tetrahydropalmatine attenuates heroin self-administration and heroin-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Dopamine Receptor antagonist | Mechanism | Concentration [selleckchem.com]
- 9. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 10. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. benchchem.com [benchchem.com]
- 15. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]
- 19. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 20. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Rotundine's Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methods to assess the blood-brain barrier (BBB) permeability of Rotundine, a non-opioid analgesic and sedative agent. The protocols outlined below are based on common preclinical models and analytical techniques used in drug development to determine the central nervous system (CNS) penetration of therapeutic compounds.
Introduction
This compound, also known as l-tetrahydropalmatine, exerts its pharmacological effects by acting as a dopamine receptor antagonist in the brain.[1][2] Its ability to cross the blood-brain barrier is a critical determinant of its efficacy for treating CNS-related conditions.[1] Understanding the mechanisms and extent of this compound's BBB penetration is crucial for optimizing its therapeutic use and developing novel drug delivery strategies. This document details in vitro and in vivo methods for quantifying this compound's BBB permeability.
Key Quantitative Parameters
| Parameter | Description | Typical Units | Method of Determination |
| Papp (A-B) | Apparent permeability coefficient from the apical (blood) to the basolateral (brain) side in an in vitro BBB model. | cm/s | In vitro transwell assay (e.g., MDCK-MDR1, Caco-2) |
| Papp (B-A) | Apparent permeability coefficient from the basolateral (brain) to the apical (blood) side in an in vitro BBB model. | cm/s | In vitro transwell assay (e.g., MDCK-MDR1, Caco-2) |
| Efflux Ratio (ER) | The ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests active efflux. | Unitless | In vitro transwell assay (e.g., MDCK-MDR1) |
| Kp,brain | Brain-to-plasma concentration ratio at steady-state. | Unitless | In vivo brain distribution study |
| Kp,uu,brain | Unbound brain-to-unbound plasma concentration ratio at steady-state. A value > 1 suggests active influx, < 1 suggests active efflux, and ≈ 1 suggests passive diffusion. | Unitless | In vivo microdialysis or brain slice/homogenate binding studies combined with plasma protein binding data. |
Experimental Protocols
In Vitro BBB Permeability Assessment using MDCK-MDR1 Cells
This protocol is designed to determine if this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, which is highly expressed at the BBB.
Objective: To determine the apparent permeability (Papp) of this compound across a Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (encoding for P-gp) and to calculate the efflux ratio.
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for quantification
Protocol:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a density of approximately 1 x 105 cells/cm2.
-
Monolayer Formation: Culture the cells for 4-7 days to allow for the formation of a confluent and polarized monolayer.
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be stable and meet the laboratory's established criteria for a tight barrier.
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be below a pre-determined threshold (e.g., < 1.0 x 10-6 cm/s) to confirm the integrity of the tight junctions.
-
-
Permeability Assay (Bidirectional Transport):
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add this compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO2 on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the final time point, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Workflow Diagram:
References
Troubleshooting & Optimization
Rotundine Dosage Optimization: A Technical Support Resource for Minimizing Sedative Side Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing rotundine dosage in preclinical experiments, with a focus on mitigating sedative side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that contributes to its sedative effects?
A1: this compound, also known as levo-tetrahydropalmatine (l-THP), exerts its sedative effects primarily through its action as a dopamine receptor antagonist, particularly at the D1 and D2 receptors. By blocking these receptors, this compound modulates dopaminergic pathways, leading to a decrease in dopamine-mediated neuronal activity. Additionally, this compound influences the serotonin and norepinephrine systems, contributing to an overall depressant effect on the central nervous system.
Q2: At what dosages are sedative effects typically observed in rodent models?
A2: Sedative effects, often measured as a decrease in locomotor activity, are dose-dependent. In mice, doses of 6.25 mg/kg and 12.5 mg/kg of this compound did not significantly affect locomotor activity on their own. However, another study indicated that a dose of 10 mg/kg can produce an inhibitory effect on locomotion, while a higher dose of 20 mg/kg decreases the rate of cocaine self-administration, an effect potentially influenced by sedation. It is crucial to perform a dose-response study in your specific animal model and experimental conditions to determine the precise threshold for sedative effects.
Q3: Can this compound cause paradoxical excitatory effects?
A3: While sedation is the more common central nervous system effect, the complex pharmacology of this compound, including its interaction with multiple neurotransmitter systems, could theoretically lead to unexpected excitatory effects under certain conditions, though this is not a widely reported phenomenon. Such effects could be influenced by the specific animal strain, dose, and experimental context. If you observe unexpected hyperactivity, it is crucial to re-evaluate your experimental parameters, including dosage and animal handling procedures.
Q4: What are the key pharmacokinetic parameters of this compound in rodents to consider when designing experiments?
A4: this compound is well-absorbed orally and readily crosses the blood-brain barrier. In rodents, it has a relatively short elimination half-life. The specific half-life can vary between species (mice vs. rats) and with the formulation and route of administration. It is primarily metabolized in the liver, and co-administration of drugs that affect cytochrome P450 enzymes, particularly CYP3A4, could alter its metabolism and potentiate its effects, including sedation.
Q5: Are there known drug interactions that can potentiate the sedative effects of this compound?
A5: Yes, co-administration of this compound with other central nervous system depressants, such as benzodiazepines, opioids, and alcohol, can lead to enhanced sedative effects and an increased risk of respiratory depression. Caution should also be exercised when combining this compound with other drugs that affect the dopamine and serotonin systems, as this could lead to unpredictable synergistic or antagonistic effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in sedative response between animals at the same dose. | - Genetic differences between animals.- Variations in gut microbiome affecting metabolism.- Inconsistent administration technique (e.g., i.p. injection into the gut).- Stress-induced alterations in neurochemistry. | - Use a genetically homogeneous animal strain.- Ensure consistent diet and housing conditions.- Provide thorough training on administration techniques to all personnel.- Acclimate animals to the testing environment and handle them consistently to minimize stress. |
| No discernible sedative effect at expected therapeutic doses. | - Incorrect formulation or solubility issues leading to poor bioavailability.- Rapid metabolism in the specific animal model.- Development of tolerance with repeated dosing. | - Verify the solubility and stability of your this compound formulation. Consider using a vehicle like DMSO/PEG300/Tween80/saline for better dissolution.- Perform a pharmacokinetic study to determine the half-life in your model.- If using a chronic dosing paradigm, consider increasing the dose or altering the dosing interval. |
| Excessive sedation or toxicity observed. | - Dosage is too high for the specific animal strain or age.- Unexpected drug interaction.- Impaired metabolism or clearance in the animal model. | - Perform a thorough dose-response study to identify the optimal therapeutic window.- Review all co-administered substances for potential interactions.- If using a genetically modified model, consider if the modification could affect drug metabolism pathways. |
| Inconsistent results in locomotor activity assays (e.g., Open Field Test). | - Environmental factors in the testing room (e.g., lighting, noise).- Time of day for testing (circadian rhythms affect activity).- Lack of habituation to the testing arena. | - Standardize the testing environment, including lighting levels and ambient noise.- Conduct all behavioral tests at the same time of day.- Include a habituation period for the animals in the testing room before starting the experiment. |
Data Presentation
Table 1: this compound Receptor Binding Affinity
| Receptor | Ki (nM) | IC50 (nM) | Reference(s) |
| Dopamine D1 | 124 | 166 | |
| Dopamine D2 | 388 | 1470 | |
| Dopamine D3 | - | 3250 | |
| Serotonin 5-HT1A | 340 | 374 |
Table 2: In Vivo Dose-Response of this compound on Locomotor Activity in Rodents
| Animal Model | Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference(s) |
| Mice | 6.25, 12.5, 18.75 | Not Specified | No significant effect on its own. | |
| Mice | 10 | Not Specified | Inhibitory effect. | |
| Rats | 1-10 | Not Specified | Dose-dependently increases cocaine self-administration (may not directly correlate with sedation). | |
| Rats | 20 | Not Specified | Decreases cocaine self-administration. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol provides a method for preparing a this compound solution suitable for in vivo studies in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% saline (ddH2O can also be used)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Due to potential solubility issues in aqueous solutions, a stock solution in DMSO is recommended. For example, prepare a 25 mg/mL stock solution. Ensure the this compound is fully dissolved.
-
Prepare the vehicle. A common vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Formulate the final injection solution. For a 1 mL final solution, add 50 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution gently before each injection to ensure homogeneity. The final concentration in this example would be 1.25 mg/mL. Adjust the initial stock concentration and volumes to achieve your desired final dosing concentration.
-
It is recommended to use the prepared solution immediately for optimal results.
Protocol 2: Assessment of Sedative Effects using the Open Field Test
The Open Field Test is a common method to assess locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity can be indicative of a sedative effect.
Materials:
-
Open field apparatus (e.g., a square arena with walls, typically 40x40x40 cm)
-
Video tracking software
-
Animal subjects
-
Prepared this compound solution and vehicle control
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.
-
Drug Administration: Administer the prepared this compound solution or vehicle control via the desired route (e.g., i.p. injection) at a specific time before the test (e.g., 30 minutes). This pre-treatment time should be consistent across all animals and based on the known pharmacokinetics of this compound.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Recording: Immediately start the video tracking software and record the animal's activity for a predetermined duration, typically 5-10 minutes.
-
Parameters to Measure:
-
Total distance traveled: A primary indicator of locomotor activity. A significant decrease in distance traveled in the this compound-treated group compared to the control group suggests a sedative effect.
-
Time spent in the center vs. periphery: While primarily a measure of anxiety, significant changes can also be influenced by sedation.
-
Rearing frequency: A decrease in vertical exploration can also indicate sedation.
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the different treatment groups.
Visualizations
Caption: this compound's mechanism of action leading to sedation.
Caption: Workflow for assessing this compound's sedative effects.
Caption: Troubleshooting high variability in sedation experiments.
Technical Support Center: Enhancing the Stability of Rotundine in Experimental Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of Rotundine in experimental solutions is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions to address common stability challenges encountered during experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the preparation and storage of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solution (Yellowing) | Oxidation, Photodegradation | - Prepare solutions fresh whenever possible. - Store stock and working solutions protected from light using amber vials or by wrapping containers in aluminum foil. - Consider purging the solvent and the headspace of the storage container with an inert gas (e.g., nitrogen or argon) to minimize oxidation. - Add an antioxidant to the solution (see FAQ section for recommendations). |
| Precipitation in Aqueous Solutions | Poor aqueous solubility of this compound free base. | - this compound is sparingly soluble in aqueous buffers. For maximum solubility, first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[1] - A common method involves preparing a stock solution in DMSO and then diluting it to the final concentration in a vehicle such as a 1:3 solution of DMSO:PBS (pH 7.2).[1] - The use of co-solvents or cyclodextrins may also improve solubility and stability. |
| Loss of Potency Over Time | Chemical degradation due to factors like pH, temperature, or hydrolysis. | - Store stock solutions at -20°C or -80°C for long-term stability. For powdered this compound, storage at -20°C is recommended for up to 3 years.[2] - For solutions, aliquot to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored for up to 1 year at -80°C or 1 month at -20°C.[2] - Optimize the pH of the aqueous buffer. While specific data for this compound is limited, many compounds exhibit maximum stability at a slightly acidic to neutral pH. It is advisable to conduct a pH stability profile for your specific experimental conditions. |
| Inconsistent Experimental Results | Degradation of this compound in the experimental medium during the assay. | - Minimize the exposure of the final working solution to harsh conditions (e.g., high temperature, direct light) during the experiment. - If the experiment is lengthy, consider the stability of this compound in the specific cell culture medium or buffer over that time period. It may be necessary to refresh the solution periodically. |
Frequently Asked Questions (FAQs)
1. What are the primary factors affecting the stability of this compound in solution?
The main factors that can lead to the degradation of this compound in solution are:
-
Light: this compound is known to be sensitive to light, which can cause photodegradation.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]
-
pH: The stability of this compound in aqueous solutions can be pH-dependent. Extreme pH values may catalyze hydrolytic degradation.
-
Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation.
2. What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing this compound stock solutions due to its good solubilizing capacity for the compound.[1][2] For in vivo studies, formulations often involve a combination of DMSO, PEG300, Tween 80, and water, or DMSO and corn oil.[2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
3. How should I store my this compound solutions to ensure maximum stability?
Storage recommendations for this compound solutions are as follows:
| Solution Type | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution in Solvent | -80°C | Up to 1 year[2] |
| Stock Solution in Solvent | -20°C | Up to 1 month[2] |
Important Note: It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
4. Can I use antioxidants to improve the stability of my this compound solution?
Yes, adding antioxidants can help to prevent oxidative degradation. While specific studies on this compound are limited, common antioxidants used in pharmaceutical preparations include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): An oil-soluble antioxidant.
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that can prevent metal-catalyzed oxidation.
The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment. It is advisable to test the compatibility and effectiveness of the chosen antioxidant in your formulation.
5. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the stability of this compound solutions. This method allows for the separation and quantification of the intact this compound from its degradation products.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters may need to be optimized for your equipment and experimental conditions.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound (approximately 280 nm).
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to a known concentration with the mobile phase.
-
Sample Solution: Dilute the experimental this compound solution with the mobile phase to fall within the linear range of the assay.
3. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, a forced degradation study should be performed on a sample of this compound. This involves subjecting the drug to various stress conditions to generate degradation products.
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound in an oven at a high temperature (e.g., 105°C). Dissolve in solvent for analysis.
-
Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) or a broad-spectrum light source.
4. Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks of the degradation products are well-resolved from the peak of the intact this compound.
Visualizations
Experimental Workflow for this compound Solution Preparation and Stability Testing
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Logical Relationship of Factors Affecting this compound Stability
Caption: Factors influencing this compound degradation and mitigation strategies.
References
Technical Support Center: Oral Bioavailability of l-Tetrahydropalmatine (l-THP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of l-tetrahydropalmatine (l-THP).
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of l-THP?
A1: The primary challenges stem from its physicochemical and pharmacokinetic properties. L-THP exhibits poor intestinal absorption, is subject to rapid clearance, and consequently has low oral bioavailability.[1] Key contributing factors include poor aqueous solubility, extensive first-pass metabolism in the liver and gut, and potential efflux by transporters such as P-glycoprotein (P-gp).[2][3]
Q2: What is P-glycoprotein (P-gp) and how does it affect l-THP absorption?
A2: P-glycoprotein (P-gp) is an efflux transporter protein located in the cell membranes of various tissues, including the intestinal epithelium.[4] It actively pumps a wide range of substrates, including some drugs, out of the cells and back into the intestinal lumen, thereby reducing their net absorption into the bloodstream.[5] Studies on the racemic mixture of tetrahydropalmatine (THP) suggest that the d-isomer is a substrate for P-gp. While the effect on l-THP is not as pronounced, P-gp-mediated efflux is a potential mechanism contributing to its low oral bioavailability.[2][6]
Q3: What is first-pass metabolism and how does it impact l-THP?
A3: First-pass metabolism, or presystemic metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation. After oral administration, l-THP is absorbed from the gastrointestinal tract and travels via the portal vein to the liver, where it can be extensively metabolized. Metabolism can also occur in the intestinal wall.[7] This process reduces the amount of unchanged, active l-THP that reaches the rest of the body.
Q4: What formulation strategies can be employed to improve the oral bioavailability of l-THP?
A4: Several formulation strategies have been investigated to overcome the challenges of l-THP's oral bioavailability. One of the most promising approaches is the use of Self-Microemulsifying Drug Delivery Systems (SMEDDS).[8][9][10] SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can enhance the solubility and absorption of poorly water-soluble drugs like l-THP. Other strategies include the formation of pharmaceutical salt cocrystals to improve solubility and the development of extended-release formulations.
II. Troubleshooting Guides
Low and Variable Plasma Concentrations of l-THP in Animal Studies
| Potential Cause | Troubleshooting/Solution |
| Poor aqueous solubility of l-THP | Prepare a suspension with appropriate wetting and suspending agents. Consider using a co-solvent system if compatible with the study design. For more advanced approaches, explore the development of enabling formulations like SMEDDS.[9][10] |
| Degradation of l-THP in the formulation | Ensure the stability of the dosing formulation under the storage and administration conditions. Protect from light and use freshly prepared formulations. |
| Inaccurate Dosing | For suspensions, ensure homogeneity by thorough mixing before each administration. With oral gavage, ensure the entire dose is delivered and that there is no leakage or regurgitation.[11] |
| Significant First-Pass Metabolism | The extent of first-pass metabolism can vary between animals. While difficult to control, understanding its contribution is key. Consider co-administration with inhibitors of relevant metabolic enzymes if the study design permits. |
| P-glycoprotein (P-gp) Mediated Efflux | Co-administering l-THP with a known P-gp inhibitor, such as verapamil, can help to elucidate the role of P-gp in its absorption.[2][6] Note that this will alter the intrinsic pharmacokinetics of l-THP. |
| Food Effects | The presence of food in the gastrointestinal tract can significantly alter drug absorption. Standardize the fasting and feeding schedule of the animals to reduce variability. |
HPLC/LC-MS/MS Assay Issues for l-THP Quantification
| Problem | Potential Cause | Troubleshooting/Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; secondary interactions with the stationary phase; column contamination. | Optimize the mobile phase pH. Consider using a different column chemistry. Flush the column with a strong solvent to remove contaminants.[12] |
| Low Sensitivity | Suboptimal mass spectrometry parameters; poor extraction recovery; matrix effects. | Optimize MS parameters (e.g., cone voltage, collision energy). Evaluate and optimize the sample extraction method (e.g., liquid-liquid extraction, solid-phase extraction). Assess and mitigate matrix effects by using a stable isotope-labeled internal standard or modifying the sample cleanup procedure. |
| Retention Time Drift | Inconsistent mobile phase composition; temperature fluctuations; column aging. | Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a stable temperature. Monitor column performance and replace if necessary.[13] |
| Baseline Noise | Contaminated mobile phase or system components; detector issues. | Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase. Flush the system to remove contaminants. Check the detector lamp and cell for any issues.[14] |
III. Data Presentation
Table 1: Physicochemical Properties of l-THP
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅NO₄ | [1] |
| Molecular Weight | 355.43 g/mol | [15] |
| logP (n-octanol/water) | 1.42 | [7] |
| Aqueous Solubility | Sparingly soluble. Approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2). |
Table 2: Pharmacokinetic Parameters of l-THP in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Suspension | Not specified | - | - | - | 100 (Reference) | [16] |
| SMEDDS | Not specified | - | - | - | 325 | [16] |
Table 3: Pharmacokinetic Parameters of l-THP in Rabbits (Oral Administration)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Suspension | Not specified | - | - | - | 100 (Reference) | [8][9] |
| SMEDDS | Not specified | - | - | - | 198.63 | [8][9] |
IV. Experimental Protocols
Preparation of l-THP Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is adapted from a study by Tung et al. (2018).[9]
Materials:
-
l-Tetrahydropalmatine (l-THP)
-
Oil phase: Capryol 90
-
Surfactant: Cremophor RH 40
-
Co-surfactant: Transcutol HP
Procedure:
-
Screening of Excipients: Determine the solubility of l-THP in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the self-microemulsifying region, pseudo-ternary phase diagrams are constructed. The surfactant and co-surfactant are mixed at various ratios (Smix). For each Smix ratio, the oil phase is added at different proportions, and the mixture is observed for its ability to form a microemulsion upon dilution with water.
-
Preparation of the l-THP SMEDDS Formulation:
-
Based on the pseudo-ternary phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. For example, an optimized formulation might consist of Capryol 90 as the oil, and a specific ratio of Cremophor RH 40 and Transcutol HP as the Smix.[9]
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Add the desired amount of l-THP to the mixture.
-
Vortex the mixture until the l-THP is completely dissolved and a clear, homogenous solution is obtained.
-
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This is a general protocol for alkaloids and should be optimized for l-THP.[17][18][19][20]
Materials:
-
Male Sprague-Dawley rats (fasted overnight)
-
Anesthetic (e.g., urethane)
-
Perfusion buffer (e.g., Krebs-Ringer buffer)
-
l-THP solution in perfusion buffer
-
Peristaltic pump, tubing, and cannulas
Procedure:
-
Anesthetize a fasted rat.
-
Make a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum) and carefully cannulate both ends without disrupting the blood supply.
-
Rinse the intestinal segment with warm (37°C) perfusion buffer to remove any residual contents.
-
Perfuse the segment with the l-THP solution at a constant flow rate (e.g., 0.2 mL/min).
-
Collect the perfusate from the outlet cannula at predetermined time intervals.
-
Measure the length of the perfused intestinal segment at the end of the experiment.
-
Analyze the concentration of l-THP in the inlet and outlet perfusate samples using a validated analytical method (e.g., HPLC).
-
Calculate the absorption rate constant (ka) and the effective permeability (Peff).
Quantification of l-THP in Plasma using HPLC-MS/MS
This protocol is a summary of a method described by Liu et al.
Materials and Equipment:
-
HPLC system coupled with a tandem mass spectrometer
-
C18 analytical column
-
Mobile phase: Acetonitrile and formic acid in water
-
Internal standard (IS)
-
Rat plasma samples
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard.
-
Add an extraction solvent (e.g., ethyl acetate), vortex, and centrifuge.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
-
Mass Spectrometric Detection:
-
Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify l-THP and the IS.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of l-THP in the plasma samples by comparing their peak area ratios (analyte/IS) to the calibration curve.
-
V. Mandatory Visualizations
Caption: P-glycoprotein (P-gp) mediated efflux of l-THP from intestinal cells.
Caption: First-pass metabolism of orally administered l-THP.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by l-THP.
References
- 1. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Difference absorption of l-tetrahydropalmatine and dl-tetrahydropalmatine in intestine of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of solidified self-microemulsifying drug delivery systems containing l-tetrahydropalmatine: Design of experiment approach and bioavailability comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 16. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uop.edu.jo [uop.edu.jo]
- 18. researchgate.net [researchgate.net]
- 19. ijpsonline.com [ijpsonline.com]
- 20. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing HPLC for Rotundine Separation
This guide provides researchers, scientists, and drug development professionals with detailed information for the successful separation and analysis of Rotundine (also known as l-Tetrahydropalmatine or l-THP) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is HPLC analysis important?
A1: this compound, or l-Tetrahydropalmatine (l-THP), is a bioactive alkaloid isolated from plants like Stephania rotunda and Corydalis yanhusuo.[1][2] It possesses a range of pharmacological effects, including analgesic, sedative, and neuroprotective properties, making it a compound of significant interest in drug development.[1][3] HPLC is a crucial analytical technique for this compound as it allows for accurate quantification in various matrices (e.g., plasma, herbal extracts), ensures purity, and can separate it from related alkaloids or its enantiomers.[3][4]
Q2: What are the main challenges in the HPLC analysis of this compound?
A2: As a basic, amine-containing compound, this compound is prone to interacting with residual silanol groups on the surface of silica-based HPLC columns.[5] This can lead to common issues such as poor peak shape (tailing), low column efficiency, and poor reproducibility. Additionally, this compound is a chiral molecule, and separating its enantiomers requires specialized chiral stationary phases or mobile phase additives, as they can have different biological activities.[6][7]
Q3: What is a typical starting point for developing a reversed-phase HPLC method for this compound?
A3: A good starting point for achiral separation is a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[8][9] The aqueous phase should be buffered at a slightly acidic pH (e.g., using phosphoric acid or formic acid) to ensure this compound is in a consistent, ionized state, which improves peak shape.[6][10] A common detection wavelength is around 280 nm.[8]
Q4: Is a guard column necessary for this compound analysis?
A4: While not always mandatory, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts or biological fluids. A guard column protects the more expensive analytical column from strongly retained impurities and particulate matter, extending its lifespan and improving method robustness.[11]
Optimized HPLC Parameters for this compound Separation
The selection of HPLC parameters is critical for achieving optimal separation. The following tables summarize validated conditions from various studies for both achiral (quantitative) and chiral analysis of this compound.
Table 1: Achiral (Reversed-Phase) HPLC Methods for Quantification
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Kromasil C18 (4.6 x 250 mm, 5 µm) | Methanol:Water:Triethylamine (65:35:0.5) | 0.8 | 280 | [8] |
| Kromasil C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:0.1% Phosphoric Acid (pH 6.15 with Triethylamine) (47:53) | 1.0 | 230 | [6] |
| Bonshell ASB C18 (2.1 x 100 mm, 2.7 µm) | Acetonitrile and Formic Acid in water (Gradient) | 0.2 | MS/MS | [12] |
| Lichrospher-C18 (4.6 x 250 mm, 5 µm) | Methanol:Water:Triethylamine (37:63:0.063, pH 6.3 with Acetic Acid) | 1.0 | 281 | [2] |
Table 2: Chiral HPLC Methods for Enantiomeric Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Chiralcel OJ-H (4.6 x 250 mm, 5 µm) | Anhydrous Ethanol | 1.0 | 230 | [6] |
| Cellulose tris(3,5-dimethylphenylcarbamate) CSP | Methanol | Not Specified | Not Specified | [13] |
Detailed Experimental Protocol (Example Method)
This section provides a step-by-step protocol for the quantitative analysis of this compound based on a common reversed-phase HPLC method.[8]
Objective: To determine the concentration of this compound in a sample solution.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Triethylamine (TEA)
-
Sample containing this compound, dissolved in a suitable solvent (preferably the mobile phase)
2. Chromatographic System:
-
HPLC system with a UV detector
-
Column: Kromasil C18 (4.6 x 250 mm, 5 µm particle size)[8]
-
Data acquisition and processing software
3. Preparation of Mobile Phase:
-
Prepare a mixture of Methanol, Water, and Triethylamine in a ratio of 65:35:0.5 (v/v/v).
-
For example, to prepare 1 L of mobile phase, mix 650 mL of Methanol, 350 mL of Water, and 5 mL of Triethylamine.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.[14]
4. Instrument Setup:
-
Install the C18 column into the column compartment.
-
Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes, or until a stable baseline is achieved.[15]
-
Set the UV detector to a wavelength of 280 nm.[8]
-
Set the column oven temperature (if available) to a constant temperature (e.g., 25°C or 30°C) to ensure retention time reproducibility.
5. Sample Injection and Analysis:
-
Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the this compound peak by comparing the retention time with the reference standard.
-
Construct a calibration curve using a series of known concentrations of the this compound standard to quantify the amount in the sample.
Visualized Workflows and Logic
Visual diagrams help clarify complex processes. Below are workflows for method development and troubleshooting.
Caption: A typical workflow for developing a robust HPLC method.
Caption: A decision tree for troubleshooting peak tailing issues.
Troubleshooting Guide
Q1: My this compound peak is tailing severely. What is the cause and how can I fix it?
A1: Peak tailing for basic compounds like this compound is most often caused by secondary interactions between the analyte and ionized residual silanol groups on the silica-based column packing.[5][10]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4) protonates the silanol groups, minimizing these unwanted interactions.[10] Be mindful that standard silica columns should not be used below pH 3 to avoid dissolution of the silica.[5]
-
Solution 2: Use a Sacrificial Base: Adding a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can help.[10] TEA is a small molecule that preferentially interacts with the active silanol sites, effectively shielding them from the this compound molecules.[10]
-
Solution 3: Use a Modern, End-capped Column: Modern HPLC columns, especially those labeled as "end-capped" or designed for basic compounds, have fewer accessible silanol groups, which significantly reduces peak tailing.[16]
-
Solution 4: Check for Column Contamination/Void: If the problem develops over time, the column inlet frit may be partially blocked, or a void may have formed at the head of the column.[5] Try reversing and flushing the column (if the manufacturer allows) or replacing the guard column.[5][11]
Q2: The retention time for my this compound peak is drifting between injections. What should I do?
A2: Retention time shifts are typically due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Solution 1: Ensure Proper Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase.[15] For buffered mobile phases, this can take 30 minutes or longer. A stable baseline and consistent system pressure are good indicators of equilibration.[15]
-
Solution 2: Check Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of drift.[14] If preparing the mobile phase online with a pump, ensure the mixing valves are working correctly. If preparing it manually, ensure it is mixed thoroughly and that no evaporation of the more volatile organic component has occurred.
-
Solution 3: Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention time.
Q3: I am not getting good resolution between this compound and another closely eluting peak. How can I improve the separation?
A3: Improving resolution involves increasing the separation factor (selectivity), the column efficiency, or the retention factor.
-
Solution 1: Modify Mobile Phase Composition: Changing the ratio of organic solvent to aqueous buffer is the first step. A lower percentage of organic solvent will increase retention and may improve resolution. You can also try a different organic solvent (e.g., switch from methanol to acetonitrile or vice-versa), as this will alter the selectivity of the separation.[9]
-
Solution 2: Adjust pH: If the interfering peak is also ionizable, slightly adjusting the mobile phase pH can change the retention of both compounds differently, potentially leading to better separation.
-
Solution 3: Decrease Flow Rate or Use a Longer Column: Reducing the flow rate or using a longer column (or one with smaller particles) increases column efficiency, leading to narrower peaks and better resolution. However, this will also increase analysis time and backpressure.
Q4: My system backpressure is suddenly very high. What's the problem?
A4: A sudden increase in backpressure usually indicates a blockage somewhere in the flow path.
-
Solution 1: Isolate the Source: Systematically disconnect components to find the blockage. Start by disconnecting the column; if the pressure drops to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., in the tubing, injector, or guard column).
-
Solution 2: Address Column Blockage: A blocked column is often due to a clogged inlet frit from sample particulates or mobile phase precipitation.[17] Try back-flushing the column (disconnect it from the detector first). If this doesn't work, the column or frit may need to be replaced.
-
Solution 3: Prevention: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to prevent particulates from entering the system. Using a guard column and an in-line filter can also prevent column blockage.[14][17]
References
- 1. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC analysis of Stephania rotunda extracts and correlation with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of tetrahydropalmatine enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Tetrahydropalmatine in Xiaojiean Mixture by HPLC [journal11.magtechjournal.com]
- 9. nacalai.com [nacalai.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral high-performance liquid chromatographic separation of the enantiomers of tetrahydropalmatine and tetrahydroberberine, isolated from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. chromtech.com [chromtech.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Strategies to Reduce Variability in Animal Studies with Rotundine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Rotundine (also known as levo-tetrahydropalmatine or l-THP) in animal studies. This resource offers troubleshooting advice and frequently asked questions (FAQs) to help minimize experimental variability and ensure robust and reproducible results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during animal studies with this compound in a question-and-answer format.
General Experimental Design
Q1: We are observing high variability in the behavioral responses of our animals after this compound administration. What are the primary factors we should consider?
A1: High variability in animal studies with this compound can stem from several sources. It is crucial to meticulously control for the following factors:
-
Animal-Specific Factors:
-
Species and Strain: Different rodent species (mice vs. rats) and strains within a species can exhibit varied responses to this compound.[1] It is essential to select and consistently use a specific, well-characterized strain throughout your studies.
-
Sex: Sex differences can influence drug metabolism and behavioral responses.[2] Studies should ideally include both male and female animals, or provide a clear justification for using a single sex.
-
Age and Weight: An animal's age and body weight can affect drug metabolism and distribution.[3] Ensure that animals within and between experimental groups are age and weight-matched.
-
Health Status: Use only healthy animals free from any underlying diseases or infections, as these can significantly alter physiological and behavioral readouts.
-
-
Environmental Factors:
-
Housing Conditions: Maintain consistent housing conditions, including cage density, temperature, humidity, and light-dark cycles.[4] Single housing, for instance, can induce stress and affect behavioral outcomes.[4]
-
Acclimation: Allow animals a sufficient acclimation period (at least 3 days) to the facility and testing rooms before initiating any procedures to minimize stress-induced variability.[3]
-
Noise and Odors: Minimize loud noises and strong odors in the animal facility and testing areas, as these can act as stressors and influence behavior.
-
-
Procedural Factors:
-
Handling: Consistent and gentle handling by the same experimenter(s) is critical. The stress induced by handling can significantly impact behavioral tests.[5]
-
Time of Day: Conduct experiments at the same time each day to control for circadian variations in physiology and behavior.
-
Order of Testing: The order in which animals are tested can influence results. This should be randomized or counterbalanced across experimental groups.
-
This compound Administration
Q2: What is the most appropriate route of administration for this compound in rodent studies, and how can we ensure consistent dosing?
A2: The choice of administration route depends on the experimental goals, such as desired onset and duration of action.
-
Oral Gavage (PO): This is a common and effective method for precise oral dosing.[6][7][8] To ensure consistency:
-
Intraperitoneal (IP) Injection: This route offers rapid absorption.[9] For consistency:
-
Subcutaneous (SC) Injection: This route provides slower, more sustained absorption. For consistency, inject into the loose skin over the back, ensuring the same volume and needle size are used for all animals.
-
Intravenous (IV) Injection: This provides the most rapid and complete bioavailability. However, it can be technically challenging in rodents and may require anesthesia.
Q3: We are unsure about the optimal dose of this compound for our behavioral study. How can we determine the appropriate dose range?
A3: The optimal dose of this compound depends on the specific behavioral endpoint being measured (e.g., analgesia, sedation, anxiolysis). It is crucial to perform a dose-response study to determine the effective dose range for your specific experimental conditions. Below are some reported effective doses from the literature to guide your pilot studies.
Behavioral Testing
Q4: Our results from the hot plate test show a high degree of variability. How can we improve the consistency of this assay?
A4: To reduce variability in the hot plate test:
-
Consistent Plate Temperature: Ensure the hot plate surface temperature is accurately calibrated and maintained throughout the experiment.[10][11]
-
Habituation: Acclimate the animals to the testing room and the apparatus (with the heat off) before the actual test to reduce novelty-induced stress.
-
Clear Endpoint Criteria: Use clear and consistent criteria for the nociceptive response (e.g., paw licking, jumping).[12] The experimenter should be blinded to the treatment groups to avoid bias.
-
Cut-off Time: Implement a strict cut-off time to prevent tissue damage.[11]
Q5: We are seeing inconsistent results in the elevated plus-maze (EPM) with this compound. What are some common pitfalls to avoid?
A5: The EPM is sensitive to various factors. To improve consistency:
-
Lighting Conditions: Maintain consistent and appropriate lighting levels in the testing room. The level of illumination can influence anxiety-like behavior.[13]
-
Handling and Placement: Handle the animals gently and place them in the center of the maze facing the same arm at the start of each trial.[13][14]
-
Apparatus Cleaning: Thoroughly clean the maze between each animal to remove any olfactory cues that could influence the behavior of subsequent animals.
-
Experimenter Presence: The presence or absence of the experimenter in the room can affect the animals' behavior. This should be kept consistent.
-
One-Trial Tolerance: Be aware of the "one-trial tolerance" phenomenon, where prior exposure to the maze can alter anxiety-like behavior in subsequent tests.[15] If re-testing is necessary, a significant inter-trial interval (e.g., 28 days) and a change in the testing room may be required.[15]
Pharmacokinetics and Metabolism
Q6: Could differences in this compound metabolism be contributing to the variability in our results?
A6: Yes, inter-individual differences in drug metabolism can be a significant source of variability.
-
CYP450 Enzymes: this compound metabolism involves cytochrome P450 (CYP) enzymes.[5] The activity of these enzymes can be influenced by genetic factors, diet, and exposure to other compounds.
-
Induction/Inhibition: Levo-tetrahydropalmatine has been shown to weakly induce CYP1A2 and CYP2C37 in mice, while (+)-THP shows weak inhibition of CYP2C.[8] Co-administration of other drugs that are substrates, inducers, or inhibitors of these enzymes could alter this compound's metabolism and efficacy.
-
Diet: The composition of the animal's diet can influence the activity of drug-metabolizing enzymes.[2] Maintaining a consistent and standardized diet is crucial.
Q7: We are co-administering this compound with another compound. What potential drug-drug interactions should we be aware of?
A7: Co-administration of this compound with other drugs, particularly those that also act on the central nervous system or are metabolized by CYP450 enzymes, can lead to interactions.
-
Anesthetics: Anesthetics can alter the biodistribution and pharmacokinetics of drugs.[16] The choice of anesthetic should be carefully considered and kept consistent. For example, pentobarbital has been shown to significantly alter the biodistribution of carboplatin in rats.[16]
-
CNS Depressants: Combining this compound with other sedatives or CNS depressants could lead to additive or synergistic effects, potentially confounding behavioral results.
-
CYP450 Modulators: As mentioned, drugs that induce or inhibit CYP enzymes can alter this compound's metabolism, affecting its plasma concentration and duration of action.[17]
Quantitative Data Summary
The following tables summarize quantitative data from various animal studies with this compound (l-THP). These values should serve as a guide for experimental design, and optimal doses should be determined empirically for each specific study.
Table 1: Analgesic Effects of this compound (l-THP) in Rodents
| Species | Pain Model | Assay | Route of Administration | Effective Dose Range | Observed Effect |
| Mouse | Oxaliplatin-induced neuropathic pain | Mechanical hyperalgesia | i.p. | 1-4 mg/kg | Dose-dependent increase in paw withdrawal threshold.[18] |
| Mouse | Chronic inflammatory and neuropathic pain | Mechanical hyperalgesia | i.p. | 1-4 mg/kg | Dose-dependent antihyperalgesic effect.[13] |
| Mouse | Neuropathic pain (PSNL) | Mechanical allodynia | i.p. | 5-10 mg/kg | Significant increase in mechanical threshold.[19] |
| Mouse | Neuropathic pain (PSNL) | Thermal hyperalgesia | i.p. | 5-10 mg/kg | Significant prolongation of thermal latency.[19] |
| Rat | Inflammatory pain (CFA) | Mechanical allodynia & Thermal hyperalgesia | i.p. | 5-10 mg/kg | Significant alleviation of pain behaviors.[20] |
Table 2: Effects of this compound (l-THP) on Locomotor Activity in Rodents
| Species | Assay | Route of Administration | Dose Range | Observed Effect |
| Mouse | Locomotor activity test | i.p. | 8 mg/kg | Significant decrease in locomotor activity.[18] |
| Mouse | Locomotor activity test | i.g. | 6.25, 12.5, 18.75 mg/kg | No effect on baseline locomotor activity, but antagonized oxycodone-induced hyperactivity.[6] |
| Rat | Open Field Test | i.p. | 50 mg/kg | No significant difference in locomotion.[1] |
| Rat | Motor activity test | Not specified | Not specified | Dose-dependent decrease in motor activity.[21] |
Table 3: Anxiolytic-like Effects of this compound (dl-THP) in Mice
| Species | Assay | Route of Administration | Effective Dose Range | Observed Effect |
| Mouse | Elevated Plus-Maze | Oral | 0.5-10 mg/kg | Significant increase in percentage of entries and time spent in open arms.[22] |
Table 4: Pharmacokinetic Parameters of this compound (l-THP) in Rats
| Parameter | Value | Route of Administration |
| Bioavailability | 16.1% - 19.4% (for Rotundic Acid) | Oral |
| Tmax | < 1.5 h | Oral |
| t1/2 | ~1.27 - 1.62 h | Oral |
Note: Pharmacokinetic data for this compound itself is limited in the provided search results. The data for Rotundic acid and other compounds from herbal medicines are presented as an example.[12][23]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. Oral Gavage in Mice and Rats
Objective: To administer a precise oral dose of this compound.
Materials:
-
This compound solution/suspension in an appropriate vehicle (e.g., water, saline, 0.5% carboxymethylcellulose).
-
Syringe (1 ml or appropriate size).
-
Gavage needle (flexible or rigid with a ball tip; size appropriate for the animal).[8]
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the animal to calculate the correct dose volume. The maximum recommended volume is typically 10 ml/kg for mice and rats.[8]
-
Restraint:
-
Mouse: Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Rat: Securely hold the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth and mark the needle.[7]
-
Gently insert the ball-tipped needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
-
Administration: Once the needle is in the stomach, slowly depress the syringe plunger to deliver the solution.
-
Withdrawal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Observe the animal for a few minutes post-procedure for any signs of distress, such as labored breathing.[6]
2. Hot Plate Test for Analgesia
Objective: To assess the analgesic effect of this compound against thermal pain.
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal to the hot plate surface.
-
Timer.
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Baseline Measurement: Place each animal individually on the hot plate within the Plexiglas cylinder and start the timer. Record the latency to the first sign of nociception (e.g., licking a hind paw, jumping).[12] Remove the animal immediately upon response. Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.[11]
-
This compound Administration: Administer this compound or vehicle at the desired dose and route.
-
Post-Treatment Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test and record the response latencies.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between treatment groups. An increase in latency indicates an analgesic effect.
3. Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms).[19][24]
-
Video camera and tracking software (optional, for automated scoring).
-
Timer.
Procedure:
-
Apparatus Setup: Place the EPM in a quiet, dimly lit room.[15] Ensure the apparatus is clean and free of odors.
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.
-
This compound Administration: Administer this compound or vehicle at the desired dose and route. Allow for an appropriate pre-treatment time based on the route of administration.
-
Testing:
-
Data Collection: Record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of locomotor activity).
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. An increase in these parameters is indicative of an anxiolytic effect.[22]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound in the central nervous system.
Caption: General experimental workflow for a this compound animal study.
Caption: Key factors contributing to variability and their mitigation strategies.
References
- 1. L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rotenone - Wikipedia [en.wikipedia.org]
- 8. [Inhibitory and inductive effects of (-)- and (+)-tetrahydropalmatine on CYP450 in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of cytochrome P450 enzymes: a view on human in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Biodisposition Study of Ritodrine after Its Buccal Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effects of anesthesia on the biodistribution of drugs in rats: a carboplatin study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction effects on cytochrome P450 both in vitro and in vivo studies by two major bioactive xanthones from Halenia elliptica D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Levo-tetrahydropalmatine attenuates oxaliplatin-induced mechanical hyperalgesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of DL-tetrahydropalmatine on motor activity and the brain monoamine concentration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats: Presented as a Typical Example of Changes in the Pharmacokinetics Following Multiple Exposures to Herbal Medicines [mdpi.com]
- 24. Preclinical metabolism and metabolic drug–drug interaction profile of pedunculoside and rotundic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Poor Cell Viability in Rotundine In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to poor cell viability in in vitro assays involving Rotundine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound, also known as levo-tetrahydropalmatine, is an alkaloid compound extracted from plants of the Stephania and Corydalis genera.[1] Its primary mechanism of action is as a selective antagonist of the dopamine D1 receptor, with a lesser affinity for the D2 receptor. By blocking these receptors, this compound modulates dopaminergic pathways, which is central to its analgesic effects.[1] It also interacts with other neurotransmitter systems, including serotonin and norepinephrine pathways.[1]
Q2: We are observing high levels of cytotoxicity at low concentrations of this compound. Is this expected?
A2: High cytotoxicity at low concentrations can be due to several factors. Firstly, ensure accurate dilution calculations and proper stock solution preparation. Secondly, consider the sensitivity of your specific cell line, as this can vary significantly. It is also crucial to assess the purity of the this compound compound, as impurities can contribute to unexpected toxicity. Finally, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in your cell culture media at or below 0.1%.
Q3: Our cell viability results with this compound are not reproducible. What could be the cause?
A3: Poor reproducibility in cell-based assays is a common issue. Key factors to consider include:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition.
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Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Alkaloids in solution can degrade over time.
-
Assay Protocol: Standardize incubation times, reagent concentrations, and reading parameters. Even minor variations can lead to significant differences in results.
-
Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
Q4: We suspect our viability assay is being interfered with by this compound. How can we check for this?
A4: Compound interference is a known issue with colorimetric and fluorometric viability assays. To test for interference, run a cell-free control where you add this compound to the culture medium in the absence of cells, along with the assay reagent (e.g., MTT, resazurin). If you observe a change in color or fluorescence, it indicates a direct interaction between this compound and the assay reagent. In such cases, consider switching to a different viability assay that relies on a different principle, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a dye-exclusion method (e.g., Trypan Blue).
Q5: Should I expect this compound to induce apoptosis in my cancer cell line?
A5: Not necessarily. While many anti-cancer compounds induce apoptosis, a study on the effect of this compound on SW480 colorectal cancer cells found that it inhibited cell proliferation in a time- and concentration-dependent manner without inducing apoptosis.[1] This suggests that this compound may exert its anti-proliferative effects through other mechanisms, such as cell cycle arrest or senescence, depending on the cell type. Therefore, it is crucial to assess markers for different cell fates to understand the specific mechanism in your cell line.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Poor Cell Viability in Control (Untreated) Wells | 1. Suboptimal cell culture conditions (e.g., high passage number, over-confluency, contamination). | 1. Use cells within a consistent and low passage number range. Seed cells at an optimal density to avoid both sparse and overly confluent cultures. Regularly test for mycoplasma contamination. |
| 2. Solvent (DMSO) toxicity. | 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration as the highest this compound concentration used. | |
| Inconsistent Results Between Replicate Wells | 1. Uneven cell seeding. | 1. Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into wells. |
| 2. Pipetting errors. | 2. Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, add them to the side of the well to avoid disturbing the cell monolayer. | |
| 3. Compound precipitation. | 3. Visually inspect wells under a microscope for precipitates after adding this compound. If precipitation occurs, try preparing fresh stock solutions, vortexing thoroughly, or using a lower concentration range. | |
| Unexpectedly Low or No Effect on Cell Viability | 1. Incorrect this compound concentration. | 1. Verify the concentration of your stock solution and the dilutions. Perform a wide dose-response curve to determine the effective concentration range for your cell line. |
| 2. Compound degradation. | 2. Prepare fresh this compound dilutions for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| 3. Cell line resistance. | 3. The chosen cell line may be inherently resistant to this compound's effects. Consider testing on a panel of different cell lines. | |
| Discrepancy Between Viability Assay and Visual Observation | 1. Assay artifacts. | 1. As mentioned in the FAQs, this compound might interfere with the assay chemistry. Run cell-free controls to check for interference. |
| 2. Non-apoptotic cell death or cytostatic effects. | 2. Your viability assay (e.g., MTT) measures metabolic activity, which may not directly correlate with cell number if the compound is cytostatic (inhibits proliferation without killing cells). Consider using a cell counting method (e.g., Trypan Blue exclusion or a cell counter) to directly assess cell numbers. Also, investigate markers for other types of cell death or cell cycle arrest. |
Data Presentation
This compound Inhibition of SW480 Colorectal Cancer Cell Proliferation
The following table summarizes the inhibitory effect of this compound on the proliferation of SW480 human colorectal cancer cells after 24, 48, and 72 hours of treatment. The data is presented as the inhibition rate (%) compared to untreated control cells.
| This compound Concentration (µM) | Inhibition Rate (%) at 24h | Inhibition Rate (%) at 48h | Inhibition Rate (%) at 72h |
| 50 | ~10% | ~20% | ~30% |
| 100 | ~20% | ~35% | ~45% |
| 150 | ~30% | ~45% | ~55% |
| 200 | ~40% | ~55% | ~65% |
Data is estimated from graphical representations in the cited literature and should be used for guidance only.[1]
Experimental Protocols
Detailed Methodology for MTT Assay to Assess Cell Viability
This protocol is adapted for the use of this compound, a plant-derived alkaloid, to determine its effect on the viability of adherent cancer cell lines.
Materials:
-
This compound (ensure high purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >95% by Trypan Blue exclusion. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
This compound Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). b. On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.1%. c. Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with vehicle control (medium with 0.1% DMSO) and untreated control (medium only). d. Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium from the wells without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the untreated control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Enhancing Rotundine Extraction Yield
Welcome to the technical support center for optimizing the extraction of Rotundine (l-tetrahydropalmatine) from plant sources, primarily Stephania species. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: The most prevalent methods for this compound extraction include conventional solvent extraction (such as maceration and Soxhlet), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][2][3] UAE and MAE are considered more modern and efficient techniques, often resulting in higher yields in shorter times with reduced solvent consumption compared to conventional methods.[1][4]
Q2: Which plant species and parts are the best sources for this compound?
A2: this compound, also known as tetrahydropalmatine (THP), is a primary bioactive alkaloid found in plants of the Stephania and Corydalis genera.[5] The tubers of Stephania rotunda Lour. are a particularly rich source.[2][6][7] Different species and even genotypes within the same species can exhibit significant variations in alkaloid content.[8]
Q3: What is a typical yield for this compound extraction?
A3: The yield of this compound can vary significantly based on the plant material, extraction method, and solvent used. For instance, a maceration method using 1% H2SO4 solution has been reported to yield 0.35% this compound from dried Stephania rotunda tubers.[2] Optimized ultrasound-assisted extraction (UAE) with 90% lactic acid has yielded significantly higher amounts, around 22.455 mg/g of THP.[9]
Q4: How can I improve the purity of my extracted this compound?
A4: Post-extraction purification is crucial for achieving high purity. A common method involves dissolving the crude extract in an acidic solution, followed by basification to precipitate the alkaloids. The precipitate can then be recrystallized using a solvent like ethanol.[10][11] Another effective technique is using macroporous resins, such as XAD-8, which has shown high recovery rates of up to 92.02%.[2][4]
Q5: Are there environmentally friendly ("green") solvents that are effective for this compound extraction?
A5: Yes, research has shown that eco-friendly solvents can be highly effective. Aqueous solutions of carboxylic acids, such as lactic acid, have demonstrated superior extraction efficiencies compared to some conventional organic solvents.[2][9] Deep eutectic solvents (DESs) are also emerging as a green alternative.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient cell wall disruption: The solvent may not be effectively penetrating the plant matrix to release the alkaloids.[4] 2. Suboptimal solvent choice: The polarity of the solvent may not be ideal for dissolving this compound.[12] 3. Incorrect pH: this compound is an alkaloid, and its solubility is pH-dependent.[4] 4. Insufficient extraction time or temperature. [13] 5. Improper particle size of plant material: Large particle sizes reduce the surface area available for extraction.[13] | 1. Employ advanced extraction techniques: Utilize Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption through cavitation and localized heating, respectively.[14][15] 2. Optimize your solvent system: Experiment with different solvents and concentrations. Acidified aqueous solutions (e.g., 1-2% hydrochloric or sulfuric acid) can be effective for initial extraction.[10][11] For a greener approach, consider using lactic acid.[9] A mixture of solvents, such as ethanol and water, can also be optimized.[16] 3. Adjust the pH: For initial extraction, an acidic environment (pH 1-2) is often used to form the soluble salt of the alkaloid. For purification via precipitation, the pH is raised to 9-10.[10] 4. Optimize extraction parameters: Systematically vary the extraction time and temperature to find the optimal conditions for your specific setup. 5. Reduce particle size: Grind the plant material to a fine powder (e.g., passing through a 100 mesh sieve) to increase the surface area for extraction.[10] |
| High Level of Impurities in Extract | 1. Co-extraction of other compounds: The solvent may be extracting other unwanted compounds along with this compound. 2. Presence of chlorophyll and other pigments. 3. Incomplete precipitation or crystallization. | 1. Implement a multi-step purification process: After initial extraction, perform a liquid-liquid extraction. Dissolve the crude extract in an acidic solution, wash with a non-polar solvent to remove non-basic impurities, then basify the aqueous layer to precipitate the alkaloids, which can then be extracted with a solvent like chloroform.[4] 2. Use a decolorizing agent: Activated charcoal can be used to remove pigments, but use with caution as it may also adsorb some of the desired product. 3. Optimize precipitation/crystallization conditions: Ensure the pH is optimal for precipitation (around 9-10).[10] For crystallization, control the cooling rate and solvent system (e.g., 95% ethanol) to promote the formation of pure crystals.[10] |
| Inconsistent Results Between Batches | 1. Variability in plant raw material: Alkaloid content can vary based on the plant's age, growing conditions, and harvest time.[7] 2. Inconsistent experimental parameters: Minor variations in temperature, time, or solvent concentration can affect the outcome. | 1. Standardize raw material: Source plant material from a consistent and reliable supplier. If possible, analyze the this compound content of the raw material before extraction. 2. Maintain strict control over experimental conditions: Carefully monitor and control all extraction parameters. |
Quantitative Data Presentation
Table 1: Comparison of Different Extraction Methods for Tetrahydropalmatine (THP)/Rotundine
| Extraction Method | Solvent | Key Parameters | Yield | Source |
| Maceration | 1% H₂SO₄ | Dried powder of tubers, ratio 1/6 | 0.35% | [2] |
| Ultrasound-Assisted Extraction (UAE) | 90% Lactic Acid | 40 mL/g solvent-to-material ratio, 65°C, 10 min | 22.455 mg/g | [9] |
| Conventional Solvent Extraction | 50% Methanol | - | 18.06 mg/g | [4] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 40 mL extractant volume, 170 W, 6 min | Higher than Soxhlet and UAE | [1] |
Table 2: Influence of Solvent Type on Ultrasound-Assisted Extraction (UAE) Yield of THP
| Solvent System | Concentration | Yield (mg/g) | Source |
| Lactic Acid | 90% | 19.60 ± 0.36 | [9] |
| Malic Acid | 40% | 13.30 ± 0.5 (total alkaloids) | [2] |
| Pyruvic Acid | 88% | 14.63 ± 0.4 (total alkaloids) | [2] |
| Methanol (MeOH) | 50% | 18.06 | [4] |
| Brij-35 (Surfactant) | 5 mM | 7.84 ± 0.02 | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Lactic Acid
This protocol is based on an optimized, eco-friendly method for extracting this compound (THP).[4][9]
1. Material Preparation:
-
Dry the tubers of Stephania rotunda and grind them into a fine powder. Sieve the powder to ensure a consistent particle size (e.g., through a 0.71 mm mesh).[4]
2. Extraction:
-
Weigh 200 mg of the dried tuber powder and place it in a centrifuge tube.[4]
-
Add 8 mL of 90% lactic acid solution (to achieve a 40 mL/g solvent-to-material ratio).[9]
-
Place the tube in an ultrasonic bath set at 65°C.[9]
-
Sonicate for 10 minutes.[9]
3. Separation and Filtration:
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.[4]
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 μm membrane filter before analysis (e.g., by HPLC).[4]
Protocol 2: Conventional Acid-Base Extraction and Purification
This protocol describes a common method for extracting and purifying this compound.[10][11]
1. Acidic Extraction:
-
Take the crude, powdered plant material (e.g., Stephania tubers).
-
Macerate or reflux the material with a dilute acid solution (e.g., 1.5-2.5 wt% hydrochloric acid) multiple times. The volume ratio of plant material to acid should be approximately 1:5.5-7.[10]
-
After each extraction, filter the mixture and combine the filtrates.
2. Alkaloid Precipitation:
-
Slowly add an alkali solution (e.g., aqueous ammonia or NaOH) to the combined acidic filtrate while stirring, until the pH reaches 9-10.[10]
-
Allow the mixture to stand for the this compound to precipitate out.
-
Separate the precipitate by filtration or centrifugation.
3. Recrystallization:
-
Wash the precipitate.
-
Dissolve the precipitate in hot 80-95% ethanol.[10]
-
Allow the solution to cool slowly to form crystals of this compound.
-
Filter the solution to collect the purified crystals and dry them.
Visualizations
Caption: General workflow for this compound extraction and purification.
References
- 1. Microwave-assisted extraction of rutin and quercetin from the stalks of Euonymus alatus (Thunb.) Sieb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. doaj.org [doaj.org]
- 7. Ethnobotany, phytochemistry and pharmacology of Stephania rotunda Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloid variations within the genus Stephania (Menispermaceae) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN108276400A - A kind of method for high yield extraction of this compound - Google Patents [patents.google.com]
- 11. CN103145703A - Process technique to prepare this compound based on different plants - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. phcogrev.com [phcogrev.com]
- 14. Ultrasound-assisted Extraction of Cannabinoids: Double the Yield in Half the Time | Technology Networks [technologynetworks.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Potential Rotundine Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during long-term studies involving Rotundine (l-tetrahydropalmatine).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as l-tetrahydropalmatine (l-THP), is an alkaloid primarily known for its analgesic and sedative effects. Its principal mechanism of action is the antagonism of dopamine D1 and D2 receptors in the central nervous system.[1][2] It also interacts with other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its broader pharmacological profile.[1]
Q2: What are the potential toxicities associated with long-term this compound administration?
While short-term studies and its use in traditional medicine suggest a degree of safety, long-term, high-dose administration of this compound may pose risks of hepatotoxicity, cardiotoxicity, and neurotoxicity.[3][4] Concerns about liver toxicity have been raised, although some studies in mice showed no obvious pathological changes in liver tissues at certain doses.[4] The potential for cardiac and neurological toxicity is also noted, but comprehensive long-term toxicity data is limited.[3][4]
Q3: Are there any established quantitative toxicity values for this compound?
Quantitative toxicity data for long-term this compound exposure is not extensively available. The acute oral LD50 in mice has been reported as 1160 mg/kg. However, a No-Observed-Adverse-Effect Level (NOAEL) from chronic toxicity studies is not well-documented in the available literature. Researchers should perform dose-range finding studies to determine the maximum tolerated dose (MTD) for their specific experimental model.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes in Animal Models
Symptoms: Increased serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[5][6]
Potential Cause: Drug-induced liver injury (DILI) due to this compound's metabolic processing in the liver, potentially leading to oxidative stress and hepatocellular damage.
Troubleshooting Steps:
-
Confirm DILI: Immediately discontinue this compound administration and monitor liver function tests to see if levels begin to normalize.[5] A decrease in liver enzymes upon cessation of the drug is a strong indicator of DILI.
-
Dose Reduction: If the experimental design allows, consider reducing the dose of this compound to a lower, non-toxic level.
-
Co-administration with Hepatoprotectants: Consider the co-administration of an antioxidant agent. N-acetylcysteine (NAC) is a well-established antidote for some forms of DILI due to its ability to replenish glutathione stores.[7][8] Other potential natural antioxidants include silymarin and resveratrol, which have shown protective effects against drug-induced hepatotoxicity in preclinical studies.[9][10][11]
Issue 2: Observed Neurobehavioral Abnormalities
Symptoms: Tremors, lethargy, or changes in motor activity in animal models.
Potential Cause: Neurotoxicity potentially stemming from this compound's primary action as a dopamine receptor antagonist or through off-target effects leading to neuronal stress.
Troubleshooting Steps:
-
Behavioral Assessment: Conduct a battery of neurobehavioral tests to quantify the observed abnormalities. This can include open-field tests for motor activity and more specific tests for learning and memory.
-
Histopathological Examination: At the end of the study, perform a histopathological analysis of brain tissue, particularly the substantia nigra and striatum, to look for signs of neurodegeneration.
-
Investigate Oxidative Stress: As a potential mechanism, assess markers of oxidative stress in brain tissue. This can include measuring levels of reactive oxygen species (ROS) and antioxidant enzymes.
-
Co-administration with Neuroprotectants: Explore the co-administration of antioxidants with neuroprotective properties. For instance, α-tocopherol (Vitamin E) has been shown to block rotenone-induced oxidative damage in dopaminergic neurons.[12]
Issue 3: Cardiac Irregularities in ECG Readings
Symptoms: QT interval prolongation or other arrhythmias observed during electrocardiogram (ECG) monitoring.
Potential Cause: Potential for this compound to interfere with cardiac ion channels, a known cause of drug-induced QT prolongation.[13][14]
Troubleshooting Steps:
-
Comprehensive Cardiac Monitoring: Implement continuous or frequent ECG monitoring to characterize the nature and frequency of any arrhythmias.
-
Ion Channel Studies: If in vitro models are available (e.g., human induced pluripotent stem cell-derived cardiomyocytes), assess the effect of this compound on key cardiac ion channels, particularly the hERG channel.[15]
-
Dose Adjustment: Evaluate if the cardiac effects are dose-dependent and if a lower dose can be used without compromising the study's objectives.
Quantitative Toxicity Data
| Parameter | Value | Species | Route | Study Duration | Reference |
| LD50 | 1160 mg/kg | Mouse | Oral (i.g.) | Acute | [16] |
| NOAEL | Not established | - | - | Long-term | - |
Note: The absence of a long-term NOAEL highlights the need for careful dose-finding studies and vigilant monitoring for toxicity in chronic experiments.
Experimental Protocols
Protocol 1: Monitoring for and Mitigating Drug-Induced Liver Injury (DILI)
-
Baseline Assessment: Prior to initiating the long-term study, collect baseline blood samples to establish normal ranges for liver function markers (ALT, AST, ALP, total bilirubin) for each animal.
-
Regular Monitoring: Collect blood samples at regular intervals (e.g., weekly or bi-weekly) throughout the study.
-
Biomarker Analysis: Analyze serum samples for the aforementioned liver function markers. A significant elevation (e.g., >3-5 times the upper limit of normal) may indicate hepatotoxicity.[17]
-
Intervention with N-Acetylcysteine (NAC):
-
If significant liver enzyme elevation is detected, consider a mitigation strategy with NAC.
-
Intravenous Protocol (for severe cases): A common regimen involves a loading dose of 150 mg/kg in 5% dextrose over 60 minutes, followed by a maintenance dose.[18]
-
Oral Protocol: A loading dose of 140 mg/kg, followed by 70 mg/kg every 4 hours.[7]
-
The specific dosing regimen should be adapted and optimized for the animal model being used.
-
Protocol 2: Assessment of Mitochondrial Dysfunction and Oxidative Stress
-
Tissue Collection: At the end of the study, harvest relevant tissues (e.g., liver, brain) and isolate mitochondria via differential centrifugation.
-
Mitochondrial Respiration:
-
Use high-resolution respirometry (e.g., Oroboros Oxygraph, Seahorse XF Analyzer) to measure oxygen consumption rates.
-
Assess the function of different mitochondrial respiratory chain complexes by using specific substrates and inhibitors. A decrease in Complex I-driven respiration would be a key indicator of this compound-like toxicity.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Use fluorescent probes (e.g., MitoSOX Red for mitochondrial superoxide) in isolated mitochondria or tissue homogenates to quantify ROS levels.
-
-
Assessment of Nrf2 Pathway Activation:
-
The Nrf2 pathway is a key cellular defense against oxidative stress.[1]
-
Western Blot: Analyze nuclear and cytosolic fractions of cell lysates for Nrf2 to assess its nuclear translocation (activation). Also, probe for downstream target proteins like NQO1 and HO-1.
-
ELISA-based Assay: Use a commercially available Nrf2 transcription factor assay kit to quantify active Nrf2 binding to its consensus DNA sequence.[19][20]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Evaluation of the rotenone-induced activation of the Nrf2 pathway in a neuronal model derived from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-delivery of resveratrol and docetaxel via polymeric micelles to improve the treatment of drug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotenone-induced oxidative stress in THP-1 cells: biphasic effects of baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotenone - Wikipedia [en.wikipedia.org]
- 8. Cell death regulation in myocardial toxicity induced by antineoplastic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-administration of either curcumin or resveratrol with cisplatin treatment decreases hepatotoxicity in rats via anti-inflammatory and oxidative stress-apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotenone induces oxidative stress and dopaminergic neuron damage in organotypic substantia nigra cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Apoptosis induced by anticancer drugs | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Autophagy in drug-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 18. Nrf2 pathway activation upon rotenone treatment in human iPSC-derived neural stem cells undergoing differentiation towards neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. raybiotech.com [raybiotech.com]
- 20. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of the Analgesic Properties of Rotundine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic effects of Rotundine (also known as l-tetrahydropalmatine) and morphine, two potent pain-relieving compounds. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to offer an objective resource for researchers and professionals in the field of drug development and pain management.
Executive Summary
Morphine, a classic opioid analgesic, has long been the gold standard for treating severe pain. However, its clinical utility is often limited by significant side effects, including respiratory depression, tolerance, and a high potential for addiction. This compound, a naturally occurring alkaloid, presents a promising alternative with a distinct pharmacological profile. This guide explores the comparative analgesic efficacy of these two compounds, drawing on data from preclinical studies.
Data Presentation: A Quantitative Comparison
The following tables summarize the analgesic effects of this compound and morphine as determined by common preclinical pain models: the hot-plate test, the tail-flick test, and the acetic acid-induced writhing test. It is important to note that the presented data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Hot-Plate Test | Drug | Dose (mg/kg) | Latency to Response (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 15.0 | 0 | |
| This compound | 10 | Data not available | Data not available | |
| This compound | 25 | Significantly increased | Data not available | |
| Morphine | 5 | 28.7 ± 1.8 | 92.5 | |
| Morphine | 10 | 30.0 ± 0.0 (Cut-off) | 100 |
Note: this compound has been shown to significantly increase hot-plate latency at doses of 10-25 mg/kg administered orally[1]. Specific latency times and %MPE were not available in the reviewed literature for a direct comparison. Morphine data is derived from a separate study[2].
| Tail-Flick Test | Drug | Dose (mg/kg) | Tail-Flick Latency (seconds) |
| Vehicle (Saline) | - | ~2.5 | |
| Morphine | 1.5 | 7.29 ± 1.36 | |
| Morphine | 3.0 | 10.58 ± 1.60 | |
| This compound (l-THP) | 5.0 | Attenuated morphine withdrawal-induced hyperalgesia | |
| This compound (l-THP) | 7.5 | Attenuated morphine withdrawal-induced hyperalgesia |
Note: Morphine data is from a study investigating acute analgesic effects[3]. This compound (l-THP) data is from a study on its effects on morphine withdrawal-induced hyperalgesia, a different pain modality, but demonstrates its analgesic potential in a comparative context with morphine[4][5]. Direct comparative data on tail-flick latency for this compound was not available.
| Acetic Acid-Induced Writhing Test | Drug | Dose (mg/kg) | Number of Writhes | % Inhibition |
| Vehicle (Saline) | - | 45.8 ± 3.2 | 0 | |
| Morphine | 0.124 (ED50) | Data not available | 50 | |
| Morphine | 10 | 3.2 ± 0.8 | 93.0 | |
| This compound | Data not available | Data not available | Data not available |
Note: Morphine's ED50 in the writhing test is reported to be 0.124 mg/kg[6]. A separate study showed that 10 mg/kg of morphine resulted in 93.0% inhibition of writhing[2][7]. Quantitative data for this compound in the writhing test was not available for a direct comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Hot-Plate Test
This test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
-
Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Typically male Swiss albino mice (20-25g) are used.
-
Procedure:
-
Animals are individually placed on the hot plate.
-
The latency to the first sign of a pain response (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Animals are administered the test compound (this compound), a reference drug (morphine), or a vehicle control.
-
The latency to response is measured at predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The percentage of Maximum Possible Effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Tail-Flick Test
This assay also evaluates central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a noxious heat source.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Animals: Rats or mice are commonly used.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The heat source is activated, and a timer starts simultaneously.
-
The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
-
A cut-off time is set to avoid tissue damage.
-
Baseline latency is measured before drug administration.
-
The test compound, reference drug, or vehicle is administered, and the tail-flick latency is reassessed at various time points.
-
-
Data Analysis: The change in tail-flick latency from baseline is used to determine the analgesic effect.
Acetic Acid-Induced Writhing Test
This test is used to screen for peripheral analgesic activity by observing the reduction of abdominal constrictions induced by an irritant.
-
Inducing Agent: A solution of acetic acid (e.g., 0.6% in saline).
-
Animals: Typically male Swiss albino mice (20-25g).
-
Procedure:
-
Animals are pre-treated with the test compound, reference drug, or vehicle.
-
After a set absorption period (e.g., 30 minutes), each animal is injected intraperitoneally with the acetic acid solution.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 10-20 minutes) starting a few minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound and morphine are mediated through distinct signaling pathways.
This compound's Mechanism of Action
This compound primarily exerts its analgesic effects by acting as an antagonist at dopamine D1 and D2 receptors in the central nervous system. By blocking these receptors, this compound modulates dopaminergic pathways, which are involved in pain perception.
Caption: this compound's antagonistic action on dopamine receptors modulates pain signaling.
Morphine's Mechanism of Action
Morphine is a potent agonist of the mu-opioid receptor (MOR), a G-protein coupled receptor. Activation of MORs leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in the hyperpolarization of neurons and the inhibition of pain signal transmission.
Caption: Morphine's agonistic action on mu-opioid receptors leads to analgesia.
Experimental Workflow Overview
The general workflow for evaluating the analgesic properties of a test compound in comparison to a standard drug like morphine is outlined below.
Caption: A typical workflow for comparative analgesic studies in preclinical models.
Conclusion
The available data suggests that both this compound and morphine possess significant analgesic properties. Morphine demonstrates potent, dose-dependent effects in various preclinical models of pain. While direct comparative data is limited, this compound shows promise as an analgesic, particularly with its distinct mechanism of action that does not involve the opioid system. This non-opioid pathway may offer a significant advantage in terms of side effect profile, particularly concerning addiction and respiratory depression.
Further head-to-head comparative studies are warranted to fully elucidate the relative analgesic efficacy and potency of this compound and morphine. Such studies will be crucial in determining the potential clinical utility of this compound as a viable alternative or adjunct to traditional opioid analgesics in the management of pain.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Morphine-induced analgesia in the hot-plate test: comparison between NMRI(nu/nu) and NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morphine Withdrawal-Induced Hyperalgesia in Models of Acute and Extended Withdrawal Is Attenuated by l-Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rotundine (l-THP) and its Dextro-isomer (d-THP) for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological, pharmacokinetic, and mechanistic differences between the enantiomers of tetrahydropalmatine.
This guide provides a comprehensive comparative analysis of Rotundine, the levo-isomer of tetrahydropalmatine (l-THP), and its dextro-isomer (d-THP). While structurally mirror images, these enantiomers exhibit distinct pharmacological profiles, making a clear understanding of their individual properties crucial for research and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for their characterization, and visualizes their primary signaling pathways.
Pharmacological and Pharmacokinetic Profile: A Tale of Two Isomers
This compound (l-THP) is a well-established analgesic and sedative, primarily acting as an antagonist at dopamine D1 and D2 receptors.[1] In contrast, its dextro-isomer, d-THP, is often characterized as a dopamine depletor, with a notably different pharmacological footprint.[2] This stereoselectivity extends to their pharmacokinetics, with studies consistently showing higher plasma concentrations of l-THP compared to d-THP when a racemic mixture is administered.[3]
Table 1: Comparative Receptor Binding Affinities
| Compound | Receptor | Affinity (Ki, nM) | IC50 (nM) | Primary Action |
| This compound (l-THP) | Dopamine D1 | ~124[1] | 166[2] | Antagonist[2] |
| Dopamine D2 | ~388[1] | 1400[2] | Antagonist[2] | |
| Serotonin 5-HT1A | ~340[1] | ~370[2] | Binding reported[1] | |
| d-THP | Dopamine Receptors | Data not available | Data not available | Proposed dopamine depletor[2] |
Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration of Racemate)
| Parameter | This compound (l-THP) | d-THP | Reference |
| Cmax | Higher | Lower | [3] |
| AUC | Higher | Lower | [3] |
| Metabolism | Preferentially metabolized by CYP1A2 | Preferentially metabolized by CYP3A1/2 | [4] |
These pharmacokinetic differences are attributed to stereoselective metabolism, with different cytochrome P450 isoenzymes preferentially metabolizing each enantiomer.[4][5]
Mechanism of Action: Divergent Paths in Dopamine Signaling
The primary mechanism of action for this compound's therapeutic effects is the blockade of dopamine receptors. As a D1 and D2 receptor antagonist, l-THP modulates downstream signaling pathways crucial for pain perception and arousal. The D1 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (camp) and activation of Protein Kinase A (PKA).[6][7] Conversely, the D2 receptor is coupled to a Gi protein, and its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[8] By antagonizing both, l-THP can rebalance dopamine signaling.
The mechanism of d-THP is less clearly defined at the receptor level but is reported to involve the depletion of dopamine stores, a fundamentally different action from receptor blockade.[2]
Signaling Pathway Diagrams
Experimental Protocols
This section provides an overview of key experimental methodologies for the comparative analysis of this compound and d-THP.
Dopamine Receptor Binding Assay
This protocol is used to determine the binding affinity of l-THP and d-THP to dopamine receptors.
Objective: To quantify the Ki and IC50 values of the test compounds for D1 and D2 dopamine receptors.
Materials:
-
Rat striatal tissue homogenates (source of dopamine receptors)
-
Radioligand (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2)
-
Test compounds (l-THP and d-THP) at various concentrations
-
Non-specific binding control (e.g., unlabeled haloperidol)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
Hot Plate Test for Analgesic Efficacy
This in vivo assay assesses the analgesic properties of the compounds in a rodent model.
Objective: To determine the dose-dependent analgesic effect of l-THP and d-THP.
Materials:
-
Male C57BL/6 mice
-
Hot plate apparatus (maintained at a constant temperature, e.g., 55°C)
-
Test compounds (l-THP and d-THP) dissolved in a suitable vehicle
-
Vehicle control
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate the mice to the testing room and handling for several days before the experiment.
-
Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compounds or vehicle via a specific route (e.g., intraperitoneal injection).
-
Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. Calculate the percentage of maximal possible effect (%MPE) and determine the ED50 (the dose that produces 50% of the maximal effect).
Chiral HPLC for Pharmacokinetic Analysis
This method is essential for separating and quantifying the enantiomers in biological samples.
Objective: To determine the plasma concentrations of l-THP and d-THP over time after administration.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry detector
-
Chiral stationary phase column (e.g., cellulose- or amylose-based)
-
Mobile phase (e.g., a mixture of hexane, ethanol, and a chiral selector)
-
Rat plasma samples collected at various time points after administration of the test compounds
-
Internal standard
Procedure:
-
Sample Preparation: Extract the analytes from the plasma samples using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Chromatographic Separation: Inject the extracted sample onto the chiral HPLC column. The enantiomers will have different retention times due to their differential interaction with the chiral stationary phase.
-
Detection and Quantification: Detect the separated enantiomers using the detector and quantify their concentrations by comparing the peak areas to a standard curve.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data for each enantiomer and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Experimental Workflow Diagram
Conclusion
The enantiomers of tetrahydropalmatine, this compound (l-THP) and d-THP, represent a classic example of stereoselectivity in pharmacology. This compound's well-characterized antagonism at dopamine receptors underpins its clinical use as an analgesic and sedative. In contrast, d-THP exhibits a distinct profile, primarily noted for its dopamine-depleting effects. The significant differences in their receptor interactions, in vivo efficacy, and pharmacokinetic properties underscore the critical importance of studying enantiomers as separate chemical entities in drug development. Further research into the precise molecular mechanisms of d-THP and a more comprehensive head-to-head comparison of their effects on a wider range of biological targets will provide a more complete understanding of their therapeutic potential and safety profiles.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Stereoselective pharmacokinetics of tetrahydropalmatine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective metabolism of tetrahydropalmatine enantiomers in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
A Comparative Analysis of Rotundine and Traditional Antipsychotics for the Treatment of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of Rotundine (L-Tetrahydropalmatine) and traditional antipsychotic medications. The information is intended to support research and development efforts in the field of neuropsychopharmacology by presenting available experimental data in a structured and comparative format.
Introduction
This compound, an isoquinoline alkaloid extracted from Stephania and Corydalis species, has a long history of use in traditional Chinese medicine for its sedative and analgesic properties.[1] Its unique pharmacological profile, characterized by interactions with multiple neurotransmitter systems, has prompted investigations into its potential as an antipsychotic agent. Traditional antipsychotics, categorized into first-generation (typical) and second-generation (atypical) agents, remain the cornerstone of treatment for schizophrenia and other psychotic disorders. This guide compares the available data on this compound with these established medications.
Mechanism of Action: A Tale of Two Receptor Profiles
The therapeutic effects of traditional antipsychotics are primarily attributed to their antagonism of the dopamine D2 receptor.[2][3] First-generation antipsychotics, such as haloperidol, are potent D2 antagonists, a mechanism that effectively manages positive symptoms of psychosis but is also associated with a high risk of extrapyramidal side effects (EPS).[2][4] Second-generation antipsychotics, like olanzapine and risperidone, exhibit a broader receptor binding profile, with significant antagonism of both D2 and serotonin 5-HT2A receptors.[3][5] This dual action is thought to contribute to their efficacy against negative symptoms and a lower propensity for EPS compared to first-generation agents.[4]
This compound presents a more complex mechanism of action, functioning as an antagonist at multiple dopamine (D1, D2, D3) and serotonin (5-HT1A) receptors.[1][6][7] Notably, it displays a higher affinity for the D1 receptor compared to the D2 receptor.[6] This multi-receptor interaction suggests a potential for a differentiated efficacy and side effect profile compared to traditional antipsychotics.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound's multi-receptor antagonism.
Comparative Receptor Binding Affinity and Dopamine D2 Receptor Occupancy
The affinity of a drug for its target receptors is a key determinant of its potency and potential side effects. The following table summarizes the receptor binding affinities (Ki and IC50 values) for this compound and selected traditional antipsychotics. Lower values indicate higher binding affinity.
Table 1: Receptor Binding Affinity (Ki/IC50 in nM)
| Compound | Dopamine D1 | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| This compound (l-THP) | 124 (Ki)[6], 166 (IC50)[6] | 388 (Ki)[6], 1400 (IC50)[7] | 3300 (IC50)[7] | 340 (Ki)[6], 370 (IC50)[7] | - |
| Haloperidol | - | 1.5 | - | - | 50 |
| Olanzapine | 31 | 11 | 4.8 | - | 4 |
| Risperidone | - | 3.13 | - | - | 0.12 |
| Clozapine | 85 | 126 | 7 | 19 | 5.4 |
Data for traditional antipsychotics are representative values from various sources.
Dopamine D2 receptor occupancy is a critical factor for antipsychotic efficacy, with a therapeutic window generally considered to be between 65-80% for optimal response with minimal EPS.[6] Positron Emission Tomography (PET) studies have been instrumental in determining the in vivo receptor occupancy of antipsychotics.
Table 2: Dopamine D2 Receptor Occupancy at Therapeutic Doses
| Antipsychotic | Typical Dose Range | D2 Receptor Occupancy (%) |
| Haloperidol | 2-20 mg/day | >78% (high risk of EPS)[4] |
| Olanzapine | 10-20 mg/day | 70-80%[6] |
| Risperidone | 2-6 mg/day | 70-80%[6] |
| Clozapine | 125-600 mg/day | 20-67%[6] |
| This compound (l-THP) | Not Established | Data not available |
To date, there are no published PET studies specifically measuring the dopamine D2 receptor occupancy of this compound at clinically relevant doses for psychosis.
Clinical Efficacy: A Need for Direct Comparison
The efficacy of traditional antipsychotics in managing the symptoms of schizophrenia is well-established through numerous randomized controlled trials. These studies typically use standardized rating scales, such as the Positive and Negative Syndrome Scale (PANSS), to assess changes in symptoms.
Experimental Workflow for a Typical Antipsychotic Clinical Trial
Caption: Generalized workflow of a randomized, double-blind antipsychotic trial.
Direct comparative efficacy data for this compound as a monotherapy for psychosis is currently lacking. A 4-week, randomized, double-blind, placebo-controlled trial investigated oral l-tetrahydropalmatine (l-THP), the active component of this compound, as an adjunctive treatment in 63 adults with schizophrenia who were on stable antipsychotic medication.[7][8]
Table 3: Summary of Clinical Efficacy and Side Effects
| Treatment | Study Design | Key Efficacy Findings | Common Side Effects |
| This compound (l-THP) | 4-week, randomized, double-blind, placebo-controlled adjunctive trial (60 mg/day)[7][8] | No significant effect on psychiatric measures (positive and negative symptoms).[7][8] | Well tolerated; associated with a significant decrease in extrapyramidal symptoms.[7][8] |
| Haloperidol | Numerous randomized controlled trials | Effective in reducing positive symptoms.[9][10] | High incidence of extrapyramidal symptoms (parkinsonism, akathisia), hyperprolactinemia.[5][11] |
| Olanzapine | Numerous randomized controlled trials | Effective against positive and negative symptoms.[12][13][14] | Significant weight gain, metabolic syndrome (hyperglycemia, dyslipidemia).[11][15] |
| Risperidone | Numerous randomized controlled trials | Effective against positive and negative symptoms.[9][10] | Extrapyramidal symptoms (dose-dependent), hyperprolactinemia, weight gain.[11][16] |
The adjunctive trial of l-THP did not demonstrate efficacy in improving the primary symptoms of schizophrenia.[7][8] However, the observed reduction in EPS suggests a potential role in mitigating the side effects of traditional antipsychotics.[7][8]
Discussion and Future Directions
The available evidence suggests that this compound possesses a unique pharmacological profile that distinguishes it from traditional antipsychotics. Its multi-receptor antagonism, particularly its high affinity for the D1 receptor, warrants further investigation. While the adjunctive clinical trial did not support its efficacy as a primary antipsychotic treatment, the favorable side effect profile, especially the reduction in EPS, is a promising finding.[7][8]
Future research should focus on:
-
Dose-escalation studies: To determine if higher doses of this compound could elicit an antipsychotic effect.
-
Monotherapy trials: To rigorously evaluate the efficacy of this compound as a standalone treatment for psychosis.
-
PET imaging studies: To determine the in vivo dopamine D2 receptor occupancy of this compound and establish a potential therapeutic window.
-
Head-to-head comparative trials: To directly compare the efficacy and safety of this compound with first- and second-generation antipsychotics.
Conclusion
This compound's complex pharmacology presents both opportunities and challenges for its development as a novel antipsychotic. While current clinical data do not support its use as a primary treatment for schizophrenia, its potential to ameliorate the extrapyramidal side effects of traditional antipsychotics is a significant area for further exploration. More robust clinical trials are necessary to fully elucidate the therapeutic potential of this compound in the management of psychotic disorders.
References
- 1. Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity [ctv.veeva.com]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Efficacy and tolerability of quetiapine versus haloperidol in first-episode schizophrenia: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Risperidone versus haloperidol in the treatment of chronic schizophrenic patients: a parallel group double-blind comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risperidone versus haloperidol in the treatment of acute exacerbations of chronic inpatients with schizophrenia: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine versus placebo in adolescents with schizophrenia: a 6-week, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety evaluation of olanzapine treatment for schizophrenia patients: A retrospective data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparing safety and tolerability of antipsychotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and Tolerability of Antipsychotic Polypharmacy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Comparative Guide to Rotundine as a Dopamine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rotundine's performance as a dopamine receptor antagonist against established alternatives, supported by experimental data. We delve into the validation of its mechanism through in vitro and in vivo studies, offering detailed experimental protocols and a clear presentation of quantitative data to aid in research and development.
Executive Summary
This compound (also known as l-tetrahydropalmatine) is a naturally occurring compound that has garnered interest for its pharmacological effects, particularly its antagonism of dopamine receptors. This guide validates this mechanism by comparing its binding affinities and functional activities with those of well-established dopamine receptor antagonists: Haloperidol, Risperidone, and Clozapine. The presented data demonstrates this compound's distinct profile, characterized by a moderate affinity for D1 and D2-like dopamine receptors.
Comparative Analysis of Receptor Binding and Functional Activity
The antagonistic properties of this compound and its comparators at dopamine receptors are quantified by their binding affinities (Ki) and their ability to inhibit a functional response (IC50). The following tables summarize these key quantitative parameters.
Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | 124[1] | 388[1] | >1000 | - | - |
| Haloperidol | 230 | 1.5 | 0.7 | 5 | - |
| Risperidone | 240[2] | 3.2[2] | 7.3[2] | 7.3[2] | - |
| Clozapine | 85 | 126 | 436 | 21 | - |
Lower Ki values indicate higher binding affinity.
Dopamine Receptor Functional Antagonism (IC50, nM)
| Compound | D1 | D2 | D3 |
| This compound | 166[3] | 1400[3] | 3300[3] |
| Haloperidol | - | 0.5 - 2 | - |
| Risperidone | - | 1.6 | - |
| Clozapine | - | 13 | - |
Lower IC50 values indicate greater potency in antagonizing receptor function.
Serotonin Receptor Binding Affinities (Ki, nM)
The activity of these compounds is not limited to dopamine receptors. Their interactions with serotonin receptors contribute significantly to their overall pharmacological profiles.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound | 340[1] | - | - |
| Haloperidol | 3600[4] | 120[4] | 4700[4] |
| Risperidone | 420[2] | 0.2[2] | 50[2] |
| Clozapine | 140[5] | 8.9[5] | 17[5] |
In Vivo Validation of Dopamine Receptor Antagonism
Animal models are crucial for validating the in vivo effects of dopamine receptor antagonists. These studies often measure behavioral changes that are known to be modulated by the dopaminergic system. For instance, antagonists are expected to reduce locomotor activity induced by dopamine agonists like amphetamine.
One common animal model involves assessing the compound's ability to inhibit agonist-induced behaviors. For example, studies have shown that this compound can antagonize the hyperactivity induced by oxycodone in mice[3]. In comparative studies, Haloperidol has been shown to significantly impair learning performance in rats after chronic exposure, while Risperidone showed a slight improvement[6]. Clozapine has demonstrated a superior antihostility effect compared to Haloperidol and Risperidone in patients with schizophrenia[7]. These in vivo studies provide crucial context to the in vitro data, highlighting the complex behavioral outcomes of dopamine receptor modulation.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for dopamine D2 receptors using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues (e.g., rat striatum) expressing the dopamine receptor of interest.
-
Radioligand: A tritiated antagonist with high affinity for the target receptor (e.g., [³H]-Spiperone for D2/D3/D4 receptors).
-
Unlabeled Competitor: The test compound (e.g., this compound) at various concentrations.
-
Non-specific Binding Control: A high concentration of a known antagonist (e.g., 10 µM (+)-butaclamol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a saturating concentration of an unlabeled antagonist.
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for Dopamine Receptor Antagonism
This protocol describes how to measure the functional antagonism of a compound at Gs-coupled (D1-like) or Gi-coupled (D2-like) dopamine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell Line: A cell line stably expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells).
-
Agonist: A known dopamine receptor agonist (e.g., dopamine or a selective agonist).
-
Antagonist: The test compound (e.g., this compound).
-
Forskolin (for Gi-coupled receptors): To stimulate adenylyl cyclase and create a cAMP signal that can be inhibited.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Reagents and 96- or 384-well plates.
Procedure for a Gi-Coupled Receptor (e.g., D2):
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Treat the cells with varying concentrations of the test antagonist for a specific period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the dopamine agonist (typically at its EC80 for cAMP inhibition) and a fixed concentration of forskolin to the wells.
-
Incubation: Incubate for a defined time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dopamine receptor signaling pathways and the antagonistic action of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for a functional cAMP antagonism assay.
Conclusion
The experimental data presented in this guide validates this compound's mechanism as a dopamine receptor antagonist. Its binding and functional profiles distinguish it from the compared typical and atypical antipsychotics. While Haloperidol and Risperidone exhibit high affinity for D2 receptors, and Clozapine displays a broader receptor profile, this compound demonstrates a more moderate and balanced antagonism at D1 and D2 receptors. This comparative analysis, supported by detailed experimental protocols, provides a valuable resource for researchers investigating novel dopamine receptor modulators and developing new therapeutic strategies.
References
- 1. innoprot.com [innoprot.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of dopamine D4 receptor antagonist on spontaneous alternation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of haloperidol, risperidone, and clozapine exposure on cholinergic markers and spatial learning performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of clozapine, olanzapine, risperidone, and haloperidol on hostility among patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Rotundine and Other Natural Alkaloids for Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rotundine (L-tetrahydropalmatine) and other natural alkaloids for analgesic applications. The information presented herein is intended to support research and development efforts in the field of pain management by offering a side-by-side comparison of mechanisms of action, analgesic efficacy, and experimental data.
Introduction
The search for effective and safer analgesics is a cornerstone of pharmaceutical research. Natural alkaloids, a diverse group of nitrogen-containing compounds derived from plants, have long been a source of potent therapeutic agents, including analgesics. This compound, an isoquinoline alkaloid extracted from plants of the Corydalis and Stephania genera, has garnered significant interest for its pain-relieving properties without the addictive potential of opioids.[1][2] This guide compares this compound with other notable natural alkaloids, including mitragynine from Mitragyna speciosa (kratom) and dehydrocorydaline, another active component of Corydalis yanhusuo, providing a comprehensive overview for researchers in the field.[3][4]
Comparative Data of Analgesic Alkaloids
The following tables summarize the available quantitative data on the receptor binding affinities and analgesic efficacy of this compound and comparator alkaloids.
| Alkaloid | Receptor Target(s) | Binding Affinity (Ki, nM) | Reference |
| This compound (L-THP) | Dopamine D1 Receptor | 124 | [5] |
| Dopamine D2 Receptor | 388 | [5] | |
| Mitragynine | μ-Opioid Receptor (MOR) | ~198-709 | [6][7] |
| κ-Opioid Receptor (KOR) | ~161-1700 | [6][7] | |
| δ-Opioid Receptor (DOR) | ~6800 | [6] | |
| 7-Hydroxymitragynine | μ-Opioid Receptor (MOR) | ~78 | [6] |
| Alkaloid | Animal Model | Test | Effective Dose (ED50 or effective dose range) | Administration Route | Reference |
| This compound (L-THP) | Neuropathic & Inflammatory Pain Models | Mechanical Hyperalgesia | 1-10 mg/kg | i.p. | [8] |
| Dehydrocorydaline | Inflammatory Pain | Acetic Acid Writhing & Formalin Test | 3.6-10 mg/kg | i.p. | [1][4][9] |
| Neuropathic Pain | Chronic Constriction Injury | 50 mg/kg | Intrathecal | [4] | |
| Mitragynine | Acute Pain | Acetic Acid Writhing Test | ED50: 3.62 mg/kg | i.p. | [7] |
| Thermal Nociception | Hot Plate Test | 30 mg/kg | i.p. | [10] | |
| Morphine | Acute Pain | Tail-Flick Test | ED50: 3.25 mg/kg | i.p. | [11] |
Mechanisms of Action and Signaling Pathways
The analgesic effects of these natural alkaloids are mediated through distinct signaling pathways.
This compound (L-tetrahydropalmatine)
This compound primarily exerts its analgesic effects through the antagonism of dopamine D1 and D2 receptors. Its modulation of the dopaminergic system is believed to alter pain perception in the central nervous system. Additionally, this compound influences the serotonin and norepinephrine systems, contributing to its analgesic and sedative properties.
Figure 1: this compound's multifaceted mechanism of action.
Dehydrocorydaline
Dehydrocorydaline, another prominent alkaloid from Corydalis yanhusuo, demonstrates analgesic properties through its interaction with the opioid system.[1] Its effects are also attributed to its anti-inflammatory actions, including the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][11] Furthermore, it has been shown to alleviate neuropathic pain by mitigating neuroinflammation and neuron hyperactivity.[11]
Figure 2: Dehydrocorydaline's dual analgesic and anti-inflammatory pathways.
Mitragynine
Mitragynine, the primary alkaloid in kratom, functions as a partial agonist at μ-opioid receptors (MOR).[9] This interaction is central to its analgesic effects. Unlike classical opioids, mitragynine's interaction with the MOR may lead to a reduced risk of severe side effects like respiratory depression.[9] Some research also suggests its involvement with cannabinoid and TRPV1 receptor pathways in mediating pain relief.[7][9]
Figure 3: Mitragynine's primary and secondary signaling targets for analgesia.
Experimental Protocols
Standardized animal models are crucial for evaluating and comparing the analgesic efficacy of novel compounds. The following are detailed methodologies for key experiments cited in the study of these alkaloids.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain.
-
Apparatus: A metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the heated surface.
-
Procedure:
-
The hot plate is maintained at a constant temperature, typically between 50°C and 55°C.
-
An animal (e.g., a mouse or rat) is placed on the heated surface.
-
The latency to a nociceptive response, such as paw licking, shaking, or jumping, is recorded.
-
A cut-off time (usually 30-60 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The latency to the first sign of a pain response is measured. An increase in latency after drug administration indicates an analgesic effect.
Tail-Flick Test
The tail-flick test is another common method for measuring the response to a thermal stimulus.
-
Apparatus: A device that directs a radiant heat source onto the animal's tail.
-
Procedure:
-
The animal is gently restrained, with its tail exposed to the heat source.
-
The heat source is activated, and a timer starts simultaneously.
-
The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.
-
A cut-off time is implemented to avoid tissue damage.
-
-
Data Analysis: An increase in the tail-flick latency following drug administration is indicative of analgesia.
Formalin Test
The formalin test is used to assess the response to a persistent inflammatory pain stimulus.
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.
-
The animal is then placed in the observation chamber.
-
Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified over a set period (e.g., 60 minutes).
-
The observation period is typically divided into two phases: the early phase (0-5 minutes after injection), representing acute nociceptive pain, and the late phase (15-60 minutes after injection), reflecting inflammatory pain.
-
-
Data Analysis: The total time spent exhibiting pain behaviors in each phase is recorded. A reduction in these behaviors after drug administration indicates an analgesic effect.
Figure 4: General experimental workflow for analgesic screening.
Conclusion
This compound and other natural alkaloids present promising avenues for the development of novel analgesics. This compound's unique mechanism of action, primarily targeting the dopaminergic system, distinguishes it from opioid-based analgesics and suggests a lower potential for addiction. Dehydrocorydaline offers a dual approach by interacting with the opioid system and exhibiting anti-inflammatory properties. Mitragynine, as a partial opioid agonist, may provide a safer alternative to traditional opioids.
Further research, particularly direct comparative studies employing standardized experimental protocols, is essential to fully elucidate the relative efficacy and therapeutic potential of these compounds. The data and methodologies presented in this guide are intended to facilitate such investigations and contribute to the advancement of pain management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Natural Products for the Treatment of Pain: Chemistry and Pharmacology of Salvinorin A, Mitragynine, and Collybolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydrocorydaline can be a suitable candidate for analgesic purposes: a review on the current preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. open.library.ubc.ca [open.library.ubc.ca]
- 8. Antinociceptive effects of dehydrocorydaline in mouse models of inflammatory pain involve the opioid receptor and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of Mitragyna speciosa extract, mitragynine, and opioid agonists on thermal nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Rotundine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Rotundine, also known as Tetrahydropalmatine, a bioactive alkaloid with significant pharmacological interest. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are evaluated based on published experimental data. This document is intended to assist in the selection of the most suitable analytical technique for research, quality control, and clinical applications.
Data Presentation: Quantitative Method Validation Parameters
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound using four distinct analytical techniques. The data presented is compiled from various scientific studies to provide a comparative overview.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Linearity Range | 1 - 150 µg/mL | 4.00–2,500 ng/mL[1] | Not explicitly found for quantification | Not explicitly found for quantification |
| Correlation Coefficient (r²) | > 0.999 | > 0.99[1] | Not explicitly found for quantification | Not explicitly found for quantification |
| Precision (%RSD) | < 2.0% | < 15% (Intra- and Inter-day)[1] | General acceptance: < 15% | General acceptance: < 15% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 88.9 - 95.8%[1] | General acceptance: 80 - 120% | Not explicitly found |
| Limit of Detection (LOD) | ~0.07 µg/mL | Not explicitly found | Not explicitly found | Not explicitly found |
| Limit of Quantification (LOQ) | ~0.2 µg/mL | 4.00 ng/mL[1] | Not explicitly found | Not explicitly found |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the experimental protocols for each of the discussed analytical methods for this compound determination.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control analysis of this compound in pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium formate buffer, pH 3.7) in a suitable ratio, delivered isocratically or as a gradient.
-
Diluent: The mobile phase is typically used as the diluent.
-
Standard Solution: A stock solution of this compound reference standard is prepared in the diluent (e.g., 1 mg/mL) and serially diluted to prepare working standards for the calibration curve.
-
Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the diluent to achieve a concentration within the linear range of the method. The solution is then filtered through a 0.45 µm filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 280 nm.
4. System Suitability:
-
The system suitability is assessed by multiple injections of a standard solution. Parameters such as peak area repeatability (%RSD), theoretical plates, and tailing factor are monitored to ensure the performance of the chromatographic system.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the determination of this compound in complex matrices such as biological fluids.
1. Instrumentation:
-
UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column with sub-2 µm particles (e.g., 100 mm x 2.1 mm, 1.8 µm).
2. Reagents and Solutions:
-
Mobile Phase A: Water with an additive (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid).
-
Gradient Elution: A gradient program is used to separate this compound from other matrix components.
-
Standard and Sample Preparation: Similar to the HPLC method, but often involving a more rigorous sample clean-up procedure like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for biological samples. An internal standard (IS) is typically added to the samples and standards to improve accuracy and precision.
3. UPLC-MS/MS Conditions:
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored for this compound would be specific precursor-to-product ion pairs.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for non-volatile compounds like alkaloids, GC-MS can be used after derivatization to improve volatility.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A capillary column suitable for the analysis of alkaloids (e.g., a non-polar or medium-polar column).
2. Reagents and Solutions:
-
Derivatizing Agent: A suitable agent to increase the volatility of this compound, such as a silylating agent (e.g., BSTFA).
-
Solvent: A volatile organic solvent for extraction and dilution.
-
Standard and Sample Preparation: Samples are extracted and the extract is evaporated to dryness. The residue is then reconstituted in the derivatizing agent and heated to complete the reaction. The derivatized sample is then diluted with a suitable solvent before injection.
3. GC-MS Conditions:
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: The mass spectrometer is operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and solvent volumes.
1. Instrumentation:
-
Capillary electrophoresis system with a UV or DAD detector.
-
Fused-silica capillary.
2. Reagents and Solutions:
-
Background Electrolyte (BGE): A buffer solution at a specific pH. For alkaloids, a low pH buffer is often used to ensure the analytes are protonated. Organic modifiers like methanol or acetonitrile can be added to the BGE to improve separation.
-
Standard and Sample Preparation: Samples are dissolved in the BGE or a compatible solvent and filtered before injection.
3. CE Conditions:
-
Capillary Dimensions: Typically 50-75 µm internal diameter and 30-60 cm total length.
-
Applied Voltage: 15-30 kV.
-
Capillary Temperature: 20-30 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection Wavelength: 214 or 280 nm.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the general signaling pathway affected by this compound.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Simplified signaling pathway of this compound's antagonism at dopamine receptors.
References
A Comparative Analysis of the Neuroprotective Effects of Rotundine and Berberine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of two promising natural compounds: Rotundine (also known as l-tetrahydropalmatine) and Berberine. This analysis is based on available preclinical data and aims to assist researchers and drug development professionals in evaluating their therapeutic potential.
Overview of Neuroprotective Mechanisms
Both this compound and Berberine exhibit multifaceted neuroprotective effects, primarily through the modulation of key cellular pathways involved in oxidative stress, neuroinflammation, and apoptosis. While both compounds show promise, the volume of research and elucidated mechanisms are more extensive for Berberine.
This compound , an isoquinoline alkaloid, is primarily recognized for its antagonistic activity at dopamine D1 and D2 receptors.[1][2] Its neuroprotective effects are thought to stem from its ability to reduce neuronal excitotoxicity, inhibit microglial activation, and attenuate apoptotic pathways.[3][4]
Berberine , another isoquinoline alkaloid, has demonstrated robust neuroprotective effects across a wide range of preclinical models of neurodegenerative diseases.[5][6] Its mechanisms are diverse and include potent antioxidant, anti-inflammatory, and anti-apoptotic activities, often mediated through the regulation of critical signaling pathways such as Nrf2, PI3K/Akt, and AMPK.[7][8][9]
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from preclinical studies, providing a side-by-side comparison of the efficacy of this compound and Berberine in various models of neurotoxicity and neurodegeneration.
Table 1: Effects on Oxidative Stress Markers
| Compound | Model | Biomarker | Dosage | % Change vs. Control/Toxin | Reference |
| Berberine | Rotenone-induced PD (rats) | Nitrite | 30 mg/kg | ↓ 45.49% | [7] |
| 100 mg/kg | ↓ 65.21% | [7] | |||
| TBARS | 30 mg/kg | ↓ 45.79% | [7] | ||
| 100 mg/kg | ↓ 64.51% | [7] | |||
| SOD | - | ↑ 43.5% | [10] | ||
| Catalase | - | ↑ 52.5% | [10] | ||
| GPx | - | ↑ 57.6% | [10] | ||
| MDA | - | ↓ 60.3% | [10] | ||
| This compound | Cerebral Ischemia (mice) | Glu | 14, 28, 56 mg/kg | Markedly reduced | [11] |
| Glu/GABA ratio | 14, 28, 56 mg/kg | Markedly reduced | [11] |
Table 2: Effects on Inflammatory Markers
| Compound | Model | Biomarker | Dosage | % Change vs. Control/Toxin | Reference |
| Berberine | Rotenone-induced PD (rats) | TNF-α | - | ↓ 53.4% | [10] |
| IL-1β | - | ↓ 43.4% | [10] | ||
| IL-6 | - | ↓ 48.6% | [10] | ||
| iNOS | - | ↓ 53.5% | [10] | ||
| NF-kB | - | ↓ 64.5% | [10] | ||
| This compound | LPS-stimulated BV2 microglia | TNF-α (mRNA) | 20, 40 µmol/L | Significantly ↓ | [12] |
| IL-6 (mRNA) | 20, 40 µmol/L | Significantly ↓ | [12] | ||
| IL-1β (mRNA) | 20, 40 µmol/L | Significantly ↓ | [12] | ||
| iNOS (mRNA) | 20, 40 µmol/L | Significantly ↓ | [12] | ||
| CFA-induced inflammatory pain (rats) | TNF-α | 10 mg/kg | Inhibited increase | [3] | |
| IL-1β | 10 mg/kg | Inhibited increase | [3] |
Table 3: Effects on Apoptotic Markers
| Compound | Model | Biomarker | Dosage | Outcome | Reference |
| Berberine | 6-OHDA-induced neurotoxicity (SH-SY5Y cells) | Caspase-3 activity | - | Significantly reduced | [13] |
| Rotenone-induced cytotoxicity (SH-SY5Y cells) | Bcl-2/Bax ratio | - | Increased | [8] | |
| Caspase-3 activation | - | Decreased | [8] | ||
| This compound | Cerebral Ischemia-Reperfusion (rats) | Bcl-2 | 12.5, 25, 50 mg/kg | Enhanced expression | [14] |
| Bax | 12.5, 25, 50 mg/kg | Attenuated content | [14] | ||
| Cleaved caspase-3 | 12.5, 25, 50 mg/kg | Attenuated content | [14] | ||
| PARP | 12.5, 25, 50 mg/kg | Attenuated content | [14] |
Key Signaling Pathways
The neuroprotective effects of this compound and Berberine are mediated by their interaction with several key intracellular signaling pathways.
This compound Signaling Pathways
This compound's primary mechanism involves the modulation of neurotransmitter systems, particularly dopamine receptors.[1] Its neuroprotective effects in cerebral ischemia have been linked to the inhibition of c-Abl and Src kinase activation, which are involved in apoptotic pathways.[14][15]
Berberine Signaling Pathways
Berberine's neuroprotective actions are more extensively characterized and involve the modulation of multiple signaling cascades. A key pathway is the activation of Nrf2, a master regulator of the antioxidant response.[7] It also activates the PI3K/Akt pathway, promoting cell survival, and the AMPK pathway, which is involved in cellular energy homeostasis and mitochondrial function.[8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for assessing the neuroprotective effects of this compound and Berberine.
This compound: Cerebral Ischemia-Reperfusion Injury Model
A common model to study this compound's neuroprotective effects is the middle cerebral artery occlusion (MCAO) model in rodents.[14][16]
-
Animal Model: Male C57BL/6N mice or Sprague-Dawley rats are commonly used.
-
Ischemia Induction: A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery for a defined period (e.g., 90 minutes).
-
Drug Administration: this compound is typically administered via gavage prior to the ischemic insult.
-
Outcome Measures:
-
Neurological Deficit Scoring: To assess functional recovery.
-
Infarct Volume Measurement: Using TTC staining.
-
Histological Analysis: To evaluate neuronal damage and apoptosis (e.g., TUNEL staining).
-
Biochemical Assays: Western blotting to quantify levels of apoptotic and inflammatory proteins.
-
Berberine: Rotenone-Induced Parkinson's Disease Model
The rotenone-induced model of Parkinson's disease is frequently used to evaluate Berberine's efficacy.[7][17]
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Parkinsonism: Rotenone is administered subcutaneously or intraperitoneally over a period of several weeks to induce dopaminergic neurodegeneration.
-
Drug Administration: Berberine is typically administered orally daily.
-
Outcome Measures:
-
Behavioral Testing: To assess motor function (e.g., rotarod test, open field test).
-
Neurochemical Analysis: HPLC to measure dopamine and its metabolites in the striatum.
-
Immunohistochemistry: To quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
Biochemical Assays: Measurement of oxidative stress markers (e.g., MDA, SOD), inflammatory cytokines (e.g., TNF-α, IL-1β), and apoptotic proteins (e.g., caspases) in brain tissue.
-
Conclusion
Both this compound and Berberine demonstrate significant neuroprotective potential in preclinical models. Berberine has been more extensively studied, with a well-documented, multi-target mechanism of action against oxidative stress, neuroinflammation, and apoptosis. This compound, while also showing promise in these areas, is primarily characterized by its dopamine receptor antagonism.
Further research, particularly head-to-head comparative studies in standardized models of neurodegenerative diseases, is warranted to fully elucidate the relative therapeutic potential of these two compounds. The detailed experimental data and mechanistic insights provided in this guide can serve as a valuable resource for designing future studies and advancing the development of novel neuroprotective agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of berberine in animal models of Alzheimer's disease: a systematic review of pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Potentials of Berberine in Rotenone-Induced Parkinson’s Disease-like Motor Symptoms in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berberine alleviates rotenone-induced cytotoxicity by antioxidation and activation of PI3K/Akt signaling pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. [Effects of L-tetrahydropalmatine on concentrations of neurotransmitter amino acids in mice with cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Tetrahydropalmatine acts on α7nAChR to regulate inflammation and polarization of BV2 microglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine Protects 6-Hydroxydopamine-Induced Human Dopaminergic Neuronal Cell Death through the Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective Effect for Cerebral Ischemia by Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Levo-tetrahydropalmatine attenuates mouse blood-brain barrier injury induced by focal cerebral ischemia and reperfusion: Involvement of Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective Potentials of Berberine in Rotenone-Induced Parkinson's Disease-like Motor Symptoms in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Rotundine in Substance Abuse Treatment: A Comparative Analysis of Efficacy
For Researchers, Scientists, and Drug Development Professionals
The landscape of substance abuse treatment is continually evolving, with a pressing need for novel therapeutic agents that can effectively combat addiction and prevent relapse. Rotundine, a naturally occurring alkaloid also known as l-tetrahydropalmatine (l-THP), has emerged as a promising candidate due to its unique pharmacological profile. This guide provides a comprehensive comparison of the efficacy of this compound versus existing conventional treatments for substance abuse, supported by available experimental data.
Executive Summary
This compound demonstrates potential in the treatment of substance abuse, particularly for opioid addiction, by significantly reducing cravings and increasing abstinence rates in preliminary studies.[1][2][3][4] Its primary mechanism of action, dopamine receptor antagonism, offers a different therapeutic approach compared to traditional opioid-based treatments like methadone and buprenorphine. While direct head-to-head clinical trials are lacking, this guide synthesizes the available evidence to facilitate an objective comparison.
Quantitative Data on Efficacy
The following tables summarize the quantitative data from clinical studies on this compound and existing substance abuse treatments. It is crucial to note that the data for this compound is from a pilot study and not from direct comparative trials with other medications.
Table 1: Efficacy of this compound (l-THP) for Heroin Addiction (Pilot Study) [1][2][3][4]
| Outcome Measure | This compound (l-THP) Group | Placebo Group | Significance |
| Abstinence Rate (3-month follow-up) | 47.8% | 15.2% | P < 0.0005 |
| Craving Scores (after 1 month) | Significantly reduced | - | P < 0.01 |
| Protracted Abstinence Withdrawal Syndrome (PAWS) Severity | Significantly ameliorated | - | - |
Table 2: Efficacy of Existing Pharmacological Treatments for Opioid Use Disorder
| Treatment | Outcome Measure | Efficacy Rate | Citations |
| Methadone | Treatment Retention (6 months) | ~74% | [5] |
| Reduced Relapse Likelihood (vs. behavioral health treatment) | More than half as likely to relapse | [6] | |
| Buprenorphine | Treatment Retention (6 months) | ~46% | [5] |
| Opioid Abstinence (among those retained) | Similar to methadone | [7] | |
| Naltrexone (Extended-Release) | Treatment Retention (6 months) | ~57% | [8] |
| Relapse Prevention (vs. no medication) | Significantly prevented relapses | [9] |
Table 3: Efficacy of Behavioral Therapies for Substance Use Disorders
| Treatment | Outcome Measure | Efficacy/Success Rate | Citations |
| Cognitive Behavioral Therapy (CBT) | Maintaining Recovery (1 year) | ~60% | [10] |
| Reducing Substance Use (vs. no treatment) | Moderately effective | [11][12] | |
| Motivational Interviewing (MI) | Effectiveness (vs. no treatment) | Significant | [13][14] |
| Effectiveness (vs. other evidence-based treatments) | As effective as CBT and 12-Step Facilitation | [13][15] |
Experimental Protocols
This compound (l-THP) Pilot Study for Heroin Dependence
-
Study Design: A randomized, double-blind, placebo-controlled trial.[2][3][4]
-
Participants: 120 heroin-dependent individuals meeting DSM-IV criteria for heroin dependence.[2]
-
Inclusion Criteria: Positive urine test for opiates before entering the detoxification clinic.[2]
-
Exclusion Criteria: Dependence on substances other than tobacco and opiates, history of psychiatric or neurological diseases, and certain physical health conditions.[2]
-
Intervention:
-
Duration: 4-week treatment period followed by a 3-month follow-up.[3][4]
-
Outcome Measures:
Signaling Pathways and Mechanisms of Action
This compound: Dopamine Receptor Antagonism
This compound's primary mechanism of action in addiction is believed to be its function as a dopamine receptor antagonist, particularly at the D1 and D2 receptors.[1] By blocking these receptors, this compound may reduce the rewarding effects of addictive substances and alleviate cravings.[1]
Conventional Opioid Agonist/Antagonist Treatment
Existing pharmacological treatments for opioid addiction, such as methadone and buprenorphine (agonists/partial agonists) and naltrexone (antagonist), primarily target the mu-opioid receptors. Agonists activate these receptors to prevent withdrawal and cravings, while antagonists block them to prevent the effects of opioids.
Behavioral Therapy Workflow
Cognitive Behavioral Therapy (CBT) and Motivational Interviewing (MI) are structured psychotherapies that aim to change patterns of thinking and behavior related to substance use.
References
- 1. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dependencias.pt [dependencias.pt]
- 3. Medication of l-tetrahydropalmatine significantly ameliorates opiate craving and increases the abstinence rate in heroin users: a pilot study - Yang - Acta Pharmacologica Sinica [chinaphar.com]
- 4. [PDF] Medication of l-tetrahydropalmatine significantly ameliorates opiate craving and increases the abstinence rate in heroin users: a pilot study | Semantic Scholar [semanticscholar.org]
- 5. Treatment Retention among Patients Randomized to Buprenorphine/Naloxone Compared to Methadone in A Multi-site Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recoveryanswers.org [recoveryanswers.org]
- 7. Buprenorphine Treatment for Opioid Use Disorder: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XR-naltrexone beats oral medication for opioid use disorder | MDedge [mdedge.com]
- 9. Opioid Relapse Rates Fall with Long-Term Use of Medication for Adults Involved in Criminal Justice System | NYU Langone News [nyulangone.org]
- 10. midwestrecoverycenter.com [midwestrecoverycenter.com]
- 11. sambarecovery.com [sambarecovery.com]
- 12. An Evaluation of Cognitive Behavioral Therapy for Substance Use Disorder: A Systematic Review and Application of the Society of Clinical Psychology Criteria for Empirically Supported Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addictioncenter.com [addictioncenter.com]
- 14. Motivational interviewing for substance abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Motivational Interviewing Research | Hazelden Betty Ford [hazeldenbettyford.org]
Validating In Vitro Findings of Rotundine in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo experimental findings for Rotundine, a naturally occurring alkaloid with demonstrated analgesic, sedative, and anti-cancer properties. The following sections summarize key quantitative data, provide detailed experimental methodologies for pivotal experiments, and visualize the underlying signaling pathways and experimental workflows. This information is intended to facilitate a deeper understanding of this compound's mechanisms of action and its translational potential.
I. Dopamine Receptor Antagonism and Analgesic Effects
One of the most well-characterized in vitro effects of this compound is its antagonism of dopamine receptors. This activity is believed to be a primary contributor to its observed analgesic effects in vivo.
In Vitro and In Vivo Data Comparison
| Parameter | In Vitro Finding | In Vivo Validation Model | In Vivo Finding |
| Mechanism | Dopamine Receptor Antagonist | Hot Plate Test in Mice | Increased pain threshold (analgesia) |
| Target Affinity (IC50) | D1: 166 nM[1] D2: 1.47 µM[1] D3: 3.25 µM[1] | Female ICR mice[1] | Oral administration of 10-25 mg/kg significantly increases hot-plate latency[1] |
| Target Affinity (Ki) | D1: 124 nM[1] D2: 388 nM[1] | - | - |
| Other Receptor Interactions | 5-HT1A Antagonist (IC50: 374 nM)[1] α-1 Adrenergic Receptor Antagonist[1] Positive Allosteric Modulator of GABA Receptors[1] | - | - |
Experimental Protocols
In Vitro: Dopamine Receptor Binding Assay (General Protocol)
A common method to determine the binding affinity of a compound to its target receptor is through competitive radioligand binding assays.
-
Preparation of Cell Membranes: Cell lines expressing the dopamine receptor of interest (e.g., D1, D2, or D3) are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand for the dopamine receptor (e.g., [³H]-spiperone for D2/D3 receptors) and varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
In Vivo: Hot Plate Test for Analgesia in Mice
The hot plate test is a widely used method to assess the analgesic properties of drugs.
-
Animal Acclimation: Mice are acclimated to the testing room and the hot plate apparatus before the experiment.
-
Drug Administration: this compound or a vehicle control is administered to the mice, typically via oral gavage or intraperitoneal injection, at predetermined doses.
-
Testing: At a specified time after drug administration, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Measurement of Latency: The latency to a pain response (e.g., licking a hind paw, jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The latency times of the this compound-treated group are compared to the vehicle control group to determine the analgesic effect.
Signaling Pathway and Experimental Workflow
Caption: Workflow validating this compound's in vitro dopamine antagonism in an in vivo analgesia model.
II. Anti-Proliferative Effects in Colorectal Cancer
Recent studies have explored the potential of this compound as an anti-cancer agent, with in vitro evidence demonstrating its ability to inhibit the proliferation of colorectal cancer cells.
In Vitro and In Vivo Data Comparison
| Parameter | In Vitro Finding | In Vivo Validation Model | In Vivo Finding (Hypothetical based on similar compounds) |
| Cell Line | SW480 (Human Colorectal Adenocarcinoma) | SW480 Xenograft in Nude Mice | Tumor Growth Inhibition |
| Effect | Inhibition of cell proliferation, migration, and invasion[2] | - | Reduction in tumor volume and weight |
| Concentration | 50 µM, 100 µM, 150 µM, and 200 µM significantly inhibited growth[2] | - | Dose-dependent reduction in tumor growth |
| Signaling Pathway | Associated with the Hippo signaling pathway[2] | - | Downregulation of proliferation markers (e.g., Ki-67) in tumor tissue |
Experimental Protocols
In Vitro: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: SW480 cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control.
-
MTT Addition: After a set incubation period (e.g., 24, 48, or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Living cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
In Vivo: SW480 Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Preparation: SW480 cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to promote tumor formation.
-
Tumor Implantation: A specific number of SW480 cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Drug Administration: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. This compound is administered (e.g., orally or intraperitoneally) according to a specific dosing schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, the tumors are excised and weighed. Further analysis, such as immunohistochemistry for proliferation markers, can be performed.
Signaling Pathway and Experimental Workflow
Caption: Workflow for validating in vitro anti-proliferative effects of this compound in a colorectal cancer xenograft model.
III. Modulation of Inflammatory Signaling Pathways
In vitro studies have suggested that this compound may exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The in vivo validation of these findings is an active area of research.
In Vitro and In Vivo Data Comparison
| Parameter | In Vitro Finding | In Vivo Validation Model | In Vivo Finding |
| Signaling Pathway | Inhibition of NF-κB and MAPK pathways | Lipopolysaccharide (LPS)-induced inflammation in mice | Reduction in pro-inflammatory cytokine production |
| Mechanism | - | - | - |
| Biomarkers | - | - | Decreased levels of TNF-α, IL-1β, and IL-6 |
Experimental Protocols
In Vitro: Western Blot for NF-κB and MAPK Pathway Proteins
Western blotting is a technique used to detect specific proteins in a sample.
-
Cell Culture and Treatment: A suitable cell line (e.g., macrophages) is cultured and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of this compound.
-
Protein Extraction: The cells are lysed to extract total protein.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key NF-κB and MAPK pathway proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction that can be detected.
In Vivo: LPS-Induced Inflammation in Mice
This model is used to study acute inflammatory responses.
-
Animal Treatment: Mice are pre-treated with this compound or a vehicle control.
-
LPS Challenge: After a specific time, the mice are injected with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that induces a strong inflammatory response.
-
Sample Collection: At a designated time point after the LPS challenge, blood and/or tissues are collected.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or tissue homogenates are measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay).
Signaling Pathway and Experimental Workflow
Caption: Validating this compound's in vitro anti-inflammatory effects on signaling pathways in an in vivo inflammation model.
References
Navigating the Delivery Challenge: A Comparative Guide to Rotundine Formulations
For Immediate Release
Shanghai, China – November 19, 2025 – Rotundine, a potent alkaloid also known as l-tetrahydropalmatine (l-THP), has long been recognized for its therapeutic potential in pain management and sedation.[1] However, its clinical utility has been hampered by poor oral bioavailability. This guide provides a comparative analysis of various this compound formulations, offering researchers, scientists, and drug development professionals a comprehensive overview of their pharmacokinetic profiles supported by experimental data.
Enhancing Bioavailability: A Look at Novel Formulations
The primary challenge with conventional this compound formulations is their low absorption and rapid metabolism in the body. To overcome these limitations, researchers have explored advanced drug delivery systems, including self-microemulsifying drug delivery systems (SMEDDS) and liposomal gels. These novel approaches aim to enhance the solubility and absorption of this compound, thereby improving its therapeutic efficacy.
Oral Formulations: A Head-to-Head Comparison
Pharmacokinetic studies in rats have demonstrated significant improvements in the bioavailability of this compound when administered in a SMEDDS formulation compared to a conventional suspension. The SMEDDS formulation led to a 3.25-fold increase in relative bioavailability.[2] In human studies, an orally disintegrating tablet has also been evaluated, providing valuable data on its absorption and elimination profile.
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Suspension | Rat | --- | --- | --- | --- | 100 (Baseline) | [2] |
| SMEDDS | Rat | --- | --- | --- | --- | 325 | [2] |
| Disintegrating Tablet | Human | 60 mg | 190 | 1.25 | 1000 | --- | [3] |
Table 1: Comparative Pharmacokinetics of Oral this compound Formulations. Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the concentration-time curve.
Transdermal Delivery: An Alternative Route
To bypass the first-pass metabolism in the liver, a major contributor to this compound's low oral bioavailability, a transdermal liposome gel has been developed. This formulation offers a non-invasive delivery route, showing promising results in preclinical studies.
| Formulation | Animal Model | Cmax (μg/mL) | Tmax (h) | Relative Bioavailability (%) vs. Emulsion | Reference |
| Liposome Gel | Rat | 0.16 | 1.2 | 233.8 |
Table 2: Pharmacokinetics of Transdermal this compound Liposome Gel. Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration.
Understanding the Mechanism: this compound's Signaling Pathways
This compound exerts its therapeutic effects primarily through its interaction with dopamine and serotonin receptors in the central nervous system. It acts as an antagonist at both dopamine D1 and D2 receptors and also shows affinity for serotonin 5-HT1A receptors.[1]
Below are diagrams illustrating the signaling pathways affected by this compound's antagonism of Dopamine D2 and Serotonin 5-HT1A receptors.
Caption: Antagonism of Dopamine D2 Receptor by this compound.
Caption: Interaction of this compound with Serotonin 5-HT1A Receptor.
Experimental Protocols: A Closer Look at the Methodology
The pharmacokinetic data presented in this guide were obtained through rigorous preclinical and clinical studies. The following is a summary of the key experimental protocols employed.
Oral Administration (Rat Studies)
A common method for oral administration in rats is gavage, which ensures a precise dosage is delivered directly into the stomach.
Caption: Experimental Workflow for Oral Pharmacokinetic Studies in Rats.
Key Steps in Oral Gavage Studies:
-
Animal Preparation: Adult rats are typically fasted overnight to ensure an empty stomach, which minimizes variability in drug absorption. Animals are weighed to calculate the precise dose.
-
Dose Administration: The this compound formulation (suspension, SMEDDS, or crushed tablet suspended in a vehicle) is administered using a gavage needle attached to a syringe. The volume administered is carefully controlled based on the animal's body weight.[4][5][6]
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. Common sampling sites in rats include the tail vein or saphenous vein.
-
Sample Processing and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is then quantified using a validated bioanalytical method, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Transdermal Administration (Rat Studies)
For transdermal formulations, the experimental protocol involves applying the formulation to a prepared area of the skin and subsequently measuring the drug concentration in the blood.
Key Steps in Transdermal Studies:
-
Animal Preparation: An area of skin on the back or abdomen of the rat is carefully shaved to ensure direct contact of the formulation with the skin.
-
Formulation Application: A specified amount of the liposome gel is applied evenly to the prepared skin area.
-
Blood Sampling and Analysis: Blood samples are collected and analyzed using the same procedures as in the oral administration studies to determine the systemic absorption of this compound over time.
Conclusion
The development of novel formulations such as SMEDDS and liposome gels represents a significant advancement in overcoming the pharmacokinetic challenges associated with this compound. These advanced delivery systems have demonstrated the potential to enhance bioavailability, offering a promising path towards unlocking the full therapeutic potential of this valuable compound. Further research and clinical evaluation are warranted to translate these findings into improved patient outcomes.
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aniphy.fr [aniphy.fr]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
A Comparative Guide to the Therapeutic Index of Rotundine Versus Standard Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of Rotundine, a naturally derived compound with analgesic properties, against standard analgesics including NSAIDs (Ibuprofen), opioids (Morphine), and other common analgesics (Acetaminophen). The assessment is supported by preclinical experimental data to offer a clear perspective on the relative safety and efficacy of these compounds.
Understanding the Therapeutic Index
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug. It is calculated as the ratio of the dose that produces toxicity in 50% of a population (Toxic Dose 50 or TD50, often substituted with Lethal Dose 50 or LD50 in preclinical studies) to the dose that produces a therapeutically effective response in 50% of a population (Effective Dose 50 or ED50). A higher TI indicates a wider margin of safety between the effective and toxic doses of a drug.
Quantitative Comparison of Therapeutic Indices
The following table summarizes the preclinical data for this compound and standard analgesics, primarily from rodent models, to provide a comparative basis for their therapeutic indices.
Table 1: Comparative Therapeutic Index of this compound and Standard Analgesics in Rodent Models
| Compound | Therapeutic Class | Animal Model | LD50 (Oral) | ED50 (Oral, Analgesia) | Calculated Therapeutic Index (LD50/ED50) |
| This compound | Dopamine Receptor Antagonist | Mouse | ~1160 mg/kg[1] | ~15 mg/kg (hot plate)[1] | ~77.3 |
| Ibuprofen | NSAID | Rat/Mouse | 636 mg/kg (Rat)[2][3][4][5] | 82.2 mg/kg (Mouse, writhing test) | ~7.7 |
| Morphine | Opioid Analgesic | Mouse | ~400 mg/kg[6][7] | ~10 mg/kg (hot plate/tail flick) | ~40 |
| Acetaminophen | Analgesic/Antipyretic | Rat/Mouse | 2402 mg/kg (Rat)[8] | ~177 mg/kg (Mouse, mechanical hypersensitivity) | ~13.6 |
Note: The TI values are estimations based on data from different studies and animal models, which may introduce variability. Direct comparative studies are required for more precise evaluation.
Experimental Protocols
The data presented in this guide are derived from standard preclinical experimental protocols designed to assess the efficacy and toxicity of pharmaceutical compounds.
1. Determination of Analgesic Efficacy (ED50)
-
Hot Plate Test: This method assesses the response to thermal pain.
-
Protocol: A mouse or rat is placed on a heated plate maintained at a constant temperature (typically 52-55°C)[9][10]. The latency period, defined as the time taken for the animal to exhibit a pain response such as licking its paws or jumping, is recorded[9][10]. The test is repeated after administration of the analgesic at various doses to determine the dose that produces a 50% increase in the pain threshold latency (ED50). A cut-off time is established to prevent tissue damage[11].
-
-
Tail-Flick Test: This test also measures the response to a thermal stimulus.
-
Protocol: A focused beam of radiant heat is applied to the animal's tail[2][12][13]. The time taken for the animal to flick its tail away from the heat source is measured as the tail-flick latency[2][12]. The ED50 is the dose of the drug that results in a 50% increase in this latency. An automatic cut-off is used to avoid tissue injury[13].
-
2. Assessment of Acute Toxicity (LD50)
-
Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425): This method is used to determine the median lethal dose (LD50) with a reduced number of animals.
-
Protocol: The procedure involves dosing animals one at a time in a stepwise manner[1][14][15][16]. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased[1][14]. This sequential dosing continues based on the outcomes, and the LD50 is calculated using a maximum likelihood method after a 14-day observation period for signs of toxicity and mortality[1][16].
-
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of these analgesics are dictated by their distinct interactions with biological signaling pathways.
This compound's Mechanism of Action
This compound's primary mechanism involves the antagonism of dopamine D1 and D2 receptors in the central nervous system, which is believed to contribute to its analgesic and sedative effects.
References
- 1. oecd.org [oecd.org]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 4. Median lethal dose - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. oecd.org [oecd.org]
- 15. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]
- 16. nucro-technics.com [nucro-technics.com]
A Head-to-Head Comparison of Rotundine and Other Dopamine Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rotundine (l-tetrahydropalmatine) with other key dopamine antagonists, including the typical antipsychotic haloperidol and the atypical antipsychotics clozapine and risperidone. This analysis is supported by experimental data on receptor binding affinities, in vivo efficacy, and potential side effect profiles.
This compound, an isoquinoline alkaloid, has a long history of use in traditional Chinese medicine for its sedative and analgesic properties.[1][2] Its primary mechanism of action involves the antagonism of dopamine receptors, positioning it as a compound of interest for various neurological and psychiatric conditions.[2][3] This guide delves into a comparative analysis of this compound against established dopamine antagonists to elucidate its pharmacological profile and therapeutic potential.
Receptor Binding Affinity: A Comparative Overview
The therapeutic and side-effect profiles of dopamine antagonists are largely determined by their binding affinities for various neurotransmitter receptors. This compound exhibits a notable affinity for both D1 and D2 dopamine receptors, with a higher affinity for the D1 receptor.[2][3] This profile distinguishes it from first-generation antipsychotics and bears some resemblance to the atypical antipsychotic clozapine.[2][3][4]
Below is a comparative summary of the receptor binding affinities (Ki, nM) for this compound and other selected dopamine antagonists. It is important to note that while the data for haloperidol, clozapine, and risperidone are often derived from head-to-head comparative studies, the data for this compound is from separate in vitro studies. Therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
| Receptor | This compound (l-THP) | Haloperidol | Clozapine | Risperidone |
| Dopamine D1 | 124 nM[2] | ~290-540 nM[5] | 290–540 nM[5] | ~10-100 fold lower affinity than D2[5] |
| Dopamine D2 | 388 nM[2] | 1.45 nM | 135 nM | 3.13 nM |
| Dopamine D3 | Modest Affinity[6] | - | - | - |
| Serotonin 5-HT2A | - | 25.1 nM | 5.4 nM | 0.16 nM |
Data for Haloperidol, Clozapine, and Risperidone are compiled from multiple sources which may have variations in experimental conditions.
In Vivo Preclinical Models of Antipsychotic Efficacy
Animal models are crucial for evaluating the potential therapeutic efficacy of dopamine antagonists. Key models include the amphetamine-induced hyperlocomotion model, which mimics the positive symptoms of psychosis, and the catalepsy test, which can be an indicator of extrapyramidal side effects.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to reverse the excessive motor activity induced by amphetamine, a dopamine-releasing agent. Both typical and atypical antipsychotics are effective in this model.[7] While direct comparative studies including this compound are limited, it has been shown to antagonize hyperactivity induced by psychostimulants.[7] Haloperidol and clozapine have both been demonstrated to reduce amphetamine-induced hyperactivity.[7][8]
Catalepsy Test
The catalepsy test in rodents is often used to predict the likelihood of a compound causing extrapyramidal symptoms (EPS) in humans. Typical antipsychotics like haloperidol are known to induce significant catalepsy, whereas atypical antipsychotics such as clozapine generally produce minimal or no catalepsy at therapeutically relevant doses.[5][9] Studies have shown that while haloperidol induces robust catalepsy in rats, clozapine does not.[9] The cataleptic potential of this compound in direct comparison to these agents requires further investigation.
Side Effect Profiles: A Key Differentiator
A major distinguishing factor among dopamine antagonists is their side effect profile.
-
Extrapyramidal Symptoms (EPS): Typical antipsychotics like haloperidol are strongly associated with a high risk of EPS, including Parkinsonism, dystonia, and tardive dyskinesia.[10] Atypical antipsychotics, such as clozapine and risperidone, generally have a lower propensity to induce EPS, with clozapine having the lowest risk.[10] Interestingly, a clinical trial of this compound as an adjunctive treatment for schizophrenia reported a significant decrease in extrapyramidal symptoms.[3][6]
-
Metabolic Side Effects: Atypical antipsychotics, particularly clozapine and olanzapine, are associated with a higher risk of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[11]
-
Other Side Effects: Clozapine is associated with a risk of agranulocytosis, a serious blood disorder, requiring regular blood monitoring.[12] Other common side effects of clozapine include sedation, hypersalivation, and constipation.[12]
Signaling Pathways of Dopamine D1 and D2 Receptors
The functional effects of dopamine antagonists are mediated through their blockade of specific downstream signaling cascades.
Dopamine D1 Receptor Signaling
Dopamine D1 receptors are coupled to the Gs alpha subunit of G proteins. Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, influencing neuronal excitability and gene expression.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are coupled to the Gi alpha subunit of G proteins. Activation of D2 receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This leads to reduced PKA activity and altered neuronal function.
Experimental Protocols
Radioligand Receptor Binding Assay
This in vitro assay is fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the target dopamine receptor (e.g., from CHO or HEK293 cells).
-
Radioligand with high affinity for the target receptor (e.g., [3H]spiperone for D2 receptors).
-
Test compound (unlabeled).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Amphetamine-Induced Hyperlocomotion in Rodents
This in vivo behavioral model is widely used to screen for antipsychotic activity.
Objective: To assess the ability of a test compound to reverse amphetamine-induced hyperlocomotion.
Animals: Male rats or mice.
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Acclimatize animals to the testing room and open-field arenas.
-
Administer the test compound or vehicle at various doses.
-
After a pre-treatment period, administer a standardized dose of d-amphetamine.
-
Immediately place the animals in the open-field arenas and record locomotor activity for a set duration (e.g., 60-90 minutes).
-
Analyze the data to determine the dose-dependent effect of the test compound on amphetamine-induced hyperactivity. The ED50 (the dose that produces a 50% reduction in hyperactivity) can be calculated.
Conclusion
This compound presents a unique pharmacological profile as a dopamine antagonist with a higher affinity for D1 over D2 receptors, a characteristic it shares with the atypical antipsychotic clozapine. This profile, coupled with preliminary evidence suggesting a lower propensity for extrapyramidal side effects, makes this compound a compound of significant interest for further investigation. However, a comprehensive understanding of its therapeutic potential requires direct head-to-head comparative studies with established typical and atypical antipsychotics. Such studies would provide a clearer picture of its relative efficacy, side effect liability, and overall clinical utility for the treatment of disorders involving dopamine dysregulation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and interpret future studies aimed at further elucidating the therapeutic promise of this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity [ctv.veeva.com]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Haloperidol, but not clozapine, produces dramatic catalepsy in Δ9-THC-treated rats: possible clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locomotor stereotypy is produced by methylphenidate and amfonelic acid and reduced by haloperidol but not clozapine or thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clozapine versus typical neuroleptic medication for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rotundine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Rotundine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks within the laboratory but also ensures compliance with environmental regulations. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, grounded in safety data sheet recommendations and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. This compound should be considered hazardous until comprehensive toxicological data becomes available.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety glasses or chemical safety goggles.[2]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or EU standard EN149 approved respirator should be worn.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2] Avoid contact with skin, eyes, and clothing, and wash hands thoroughly after handling.[1][2]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is chemical incineration. This process should be carried out by a licensed hazardous waste disposal facility.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Collect all solid this compound waste (e.g., unused product, contaminated labware such as pipette tips and gloves) in a designated, clearly labeled, and sealed container.[3][4]
-
Collect all liquid this compound waste (e.g., solutions in solvents like DMSO or ethanol) in a separate, designated, and sealed container.[1][3]
-
-
Containerization and Labeling:
-
Use containers that are in good condition, leak-proof, and compatible with the waste.[4] The original container can be used if it is in good condition.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4] The concentration and solvent should also be indicated for liquid waste.
-
Keep waste containers tightly capped at all times, except when adding waste.[4]
-
-
Preparation for Disposal:
-
According to safety data recommendations, this compound should be dissolved or mixed with a combustible solvent to prepare it for incineration.[2]
-
This preparation should be performed in a chemical fume hood while wearing appropriate PPE.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The waste will be transported to a facility equipped with a chemical incinerator that includes an afterburner and a scrubber to neutralize harmful combustion byproducts.[2]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste.[5]
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste and place it in the designated liquid waste container.[3][5] After proper rinsing, the container may be disposed of according to institutional guidelines, which may allow for disposal as regular trash or recycling.[6]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Small Quantity Waste | Strong, concentrated acids or bases are limited to quantities of 25 mL or less for in-lab neutralization. | [7] |
| Container Residue | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers less than 110 gal, is considered "empty" under federal regulations. | [5] |
| Acute Hazardous Waste | For acutely toxic P-listed wastes, containers must be triple-rinsed to be considered empty. The rinsate is managed as hazardous waste. | [5][8] |
Note: this compound is not explicitly categorized as a P-listed acute hazardous waste in the provided search results. However, treating it with a high degree of caution is a prudent practice.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the laboratory.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols
The provided search results do not cite specific experimental protocols for the disposal of this compound. The procedures outlined are based on standard chemical safety and hazardous waste management guidelines as provided in Safety Data Sheets and by regulatory bodies. The primary disposal method, chemical incineration, is an industrial process performed at specialized facilities, and detailed experimental methodologies for this are not typically provided in laboratory safety documents. For any in-lab treatment or neutralization, which is not recommended for this compound without specific EHS approval, a detailed, validated experimental protocol would be required.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. health.uconn.edu [health.uconn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
